molecular formula C10H4O3 B1312331 4-Ethynylphthalic Anhydride CAS No. 73819-76-8

4-Ethynylphthalic Anhydride

Cat. No.: B1312331
CAS No.: 73819-76-8
M. Wt: 172.14 g/mol
InChI Key: DXJLXGJIZZNCBO-UHFFFAOYSA-N
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Description

4-Ethynylphthalic Anhydride is a useful research compound. Its molecular formula is C10H4O3 and its molecular weight is 172.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethynyl-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4O3/c1-2-6-3-4-7-8(5-6)10(12)13-9(7)11/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJLXGJIZZNCBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40462229
Record name 4-Ethynylphthalic Anhydride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73819-76-8
Record name 4-Ethynylphthalic Anhydride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethynylphthalic Anhydride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Ethynylphthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethynylphthalic anhydride is a critical building block in the synthesis of high-performance polyimides and other advanced polymers due to its ability to act as a reactive end-capper, enabling thermal cross-linking.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a core focus on the palladium-catalyzed Sonogashira coupling reaction. Detailed reaction mechanisms, experimental protocols, and quantitative data are presented to facilitate its synthesis in a laboratory setting.

Introduction

This compound is an organic compound featuring both a cyclic anhydride and a terminal alkyne functional group. This unique bifunctionality allows for a two-stage polymerization process. The anhydride group readily reacts with diamines to form polyimides, while the ethynyl group serves as a latent site for cross-linking upon thermal curing. This process enhances the thermal stability, solvent resistance, and mechanical properties of the resulting polymers, making them suitable for demanding applications in the aerospace, electronics, and medical industries.

Core Synthesis Mechanism: The Sonogashira Coupling

The most prevalent and efficient method for synthesizing this compound and its precursors involves the Sonogashira cross-coupling reaction.[2][3][4][5] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4][5]

The synthesis typically proceeds in two main stages:

  • Sonogashira Coupling: A 4-halophthalic acid derivative (e.g., 4-bromophthalic acid, its salt, or its ester) is coupled with a protected or terminal alkyne.

  • Dehydration: The resulting 4-ethynylphthalic acid is then dehydrated to form the target anhydride.

Catalytic Cycles of the Sonogashira Reaction

The mechanism of the Sonogashira coupling is understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]

Diagram: Sonogashira Coupling Catalytic Cycles

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 Pd_add Oxidative Addition Ar-Pd(II)(X)L2 Pd0->Pd_add Ar-X Pd_trans Transmetalation Ar-Pd(II)(C≡CR)L2 Pd_add->Pd_trans Cu-C≡CR Cu_acetylide Copper(I) Acetylide Cu-C≡CR Pd_trans->Pd0 Product R-C≡C-Ar Pd_trans->Product Reductive Elimination CuX CuX Cu_alkyne π-Alkyne Complex CuX->Cu_alkyne H-C≡CR Cu_alkyne->Cu_acetylide Base BaseH Base-H+ Cu_acetylide->CuX from Pd cycle

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., a 4-bromophthalic derivative) to form a Pd(II) complex.

    • Transmetalation: The copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center, displacing the halide.

    • Reductive Elimination: The palladium complex eliminates the final product (the aryl-alkyne) and regenerates the active Pd(0) catalyst, which re-enters the cycle.

  • Copper Cycle:

    • π-Alkyne Complex Formation: The copper(I) salt reacts with the terminal alkyne to form a π-alkyne complex.

    • Deprotonation: In the presence of a base (commonly an amine like triethylamine), the terminal proton of the alkyne is removed, forming a copper(I) acetylide intermediate.[6]

    • Regeneration: This copper acetylide then participates in the transmetalation step of the palladium cycle, regenerating the copper(I) halide.

Experimental Protocols

Several variations of the synthesis have been reported, primarily differing in the choice of starting material. Below are detailed protocols for common synthetic routes.

Route 1: From Dimethyl 4-Bromophthalate

This route involves the Sonogashira coupling of dimethyl 4-bromophthalate with 2-methyl-3-butyn-2-ol, followed by simultaneous cleavage of the protecting group and saponification of the esters, and subsequent dehydration.[7]

Diagram: Synthesis from Dimethyl 4-Bromophthalate

Route1_Workflow start Dimethyl 4-Bromophthalate + 2-Methyl-3-butyn-2-ol step1 Sonogashira Coupling (Pd Catalyst, CuI, Base) start->step1 intermediate1 Arylated Methylbutynol Intermediate step1->intermediate1 step2 Cleavage & Saponification (Aqueous NaOH) intermediate1->step2 intermediate2 4-Ethynylphthalic Acid step2->intermediate2 step3 Dehydration (Acetic Anhydride) intermediate2->step3 product This compound step3->product

Caption: Workflow for the synthesis of this compound from Dimethyl 4-Bromophthalate.

Experimental Protocol:

  • Sonogashira Coupling: Dimethyl 4-bromophthalate is reacted with 2-methyl-3-butyn-2-ol in the presence of a palladium catalyst (e.g., dichlorobis(triphenylphosphine)palladium(II)) and a copper(I) iodide co-catalyst in a suitable solvent with a base.[7]

  • Cleavage and Saponification: The resulting arylated methylbutynol intermediate is treated with aqueous sodium hydroxide. This step simultaneously cleaves the protecting acetone group from the alkyne and saponifies the methyl ester groups to carboxylic acids, yielding 4-ethynylphthalic acid.[7]

  • Dehydration: The 4-ethynylphthalic acid is then refluxed with acetic anhydride to yield this compound.[8][9]

Route 2: From 4-Bromophthalic Acid

A more direct approach utilizes 4-bromophthalic acid as the starting material, which can be coupled directly with a terminal alkyne like phenylacetylene.[9]

Experimental Protocol:

  • Sonogashira Coupling: Under an inert atmosphere (e.g., argon), 4-bromophthalic acid and phenylacetylene are dissolved in a mixed solvent system of an aprotic solvent and an organic base (e.g., triethylamine).[9] Dichlorobis(triphenylphosphine)palladium(II) and cuprous iodide are added as catalysts. The reaction mixture is heated.[9]

  • Isolation of Acid: After the reaction, the by-product salts and low-boiling solvents are removed to isolate 4-phenylethynylphthalic acid.[9]

  • Dehydration: The isolated acid is then heated in acetic anhydride to induce cyclization and form the final anhydride product.[9]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields reported in the literature for the key steps in the synthesis of this compound and its derivatives.

Starting Material Alkyne Catalyst System Base Solvent Temp (°C) Time (h) Yield (%) Reference
Dimethyl 4-Bromophthalate2-Methyl-3-butyn-2-olPd(PPh₃)₂Cl₂ / CuI---->95[7]
4-Bromophthalic AcidPhenylacetylenePd(PPh₃)₂Cl₂ / CuITriethylamineAprotic Solvent70-8512-16-[9]
Monosodium salt of 4-Bromophthalic AcidPhenylacetylenePd(OAc)₂ / TPPTS / CuITriethylamineWater80395[2]

Table 1: Sonogashira Coupling Reaction Conditions and Yields

Starting Material Dehydrating Agent Temp (°C) Time (h) Yield (%) Reference
4-Ethynylphthalic AcidAcetic AnhydrideReflux--[8]
4-Phenylethynylphthalic AcidAcetic Anhydride801-2-[9]
4-Phenylethynylphthalic AcidAcetic Anhydride80194[2]

Table 2: Dehydration Reaction Conditions and Yields

Conclusion

The synthesis of this compound is most effectively achieved through a two-step process involving a Sonogashira cross-coupling reaction followed by dehydration. The choice of starting material, whether an esterified, acidic, or salified form of 4-bromophthalic acid, can be adapted based on cost, availability, and desired reaction conditions. The protocols and data presented herein provide a solid foundation for the successful laboratory synthesis of this important monomer, enabling further research and development in the field of high-performance polymers. The use of aqueous media for the Sonogashira coupling represents a more environmentally friendly approach to the synthesis.[2]

References

Spectroscopic Profile of 4-Ethynylphthalic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Ethynylphthalic Anhydride (CAS No. 73819-76-8), a key building block in the synthesis of advanced polymers and pharmaceutical intermediates. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these characterization techniques.

Core Spectroscopic Data

The spectroscopic data presented below has been compiled from the Spectral Database for Organic Compounds (SDBS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound provide detailed information about its proton and carbon environments.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
8.24d1H7.9H-7
8.16d1H1.6H-5
7.94dd1H7.9, 1.6H-6
3.73s1H-H-1' (ethynyl)

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
162.8C-1, C-3 (Carbonyl)
162.1C-1, C-3 (Carbonyl)
137.9C-7a
135.5C-6
132.5C-4
129.5C-3a
126.1C-5
124.0C-7
82.8C-2' (ethynyl)
82.1C-1' (ethynyl)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the anhydride and ethynyl groups.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3288Strong≡C-H stretch
2118Medium-C≡C- stretch
1857StrongC=O stretch (anhydride, symmetric)
1782StrongC=O stretch (anhydride, asymmetric)
1275StrongC-O-C stretch (anhydride)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The exact mass of this compound is 172.0160 g/mol .[1]

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
172100[M]⁺ (Molecular Ion)
14445[M-CO]⁺
11630[M-2CO]⁺
8825[M-2CO-C₂H₂]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) is used for data acquisition.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • A standard one-pulse sequence is used.

    • Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon frequency.

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, Mnova). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5) is used.

  • Data Acquisition:

    • A background spectrum of the empty ATR crystal is recorded.

    • The sample is placed on the crystal, and pressure is applied to ensure good contact.

    • The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS). For direct insertion, a small amount of the solid sample is placed in a capillary tube.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI), is used (e.g., Agilent GC/MSD, Waters Q-Tof).

  • Ionization: In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound NMR NMR Spectrometer Sample->NMR Introduction IR FTIR Spectrometer Sample->IR Introduction MS Mass Spectrometer Sample->MS Introduction NMR_Data 1H & 13C NMR Spectra NMR->NMR_Data Acquisition IR_Data IR Spectrum IR->IR_Data Acquisition MS_Data Mass Spectrum MS->MS_Data Acquisition Structure Structural Elucidation NMR_Data->Structure Interpretation IR_Data->Structure Interpretation MS_Data->Structure Interpretation

Caption: General workflow for the spectroscopic analysis of this compound.

References

Unveiling the Thermal Profile of 4-Ethynylphthalic Anhydride: A Technical Guide to TGA and DSC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the thermal properties of 4-Ethynylphthalic Anhydride (4-EPA), a key monomer in the synthesis of high-performance polymers. Tailored for researchers, scientists, and professionals in drug development and materials science, this document outlines the expected thermal behavior of 4-EPA when analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While comprehensive experimental data for 4-EPA is not extensively available in public literature, this guide furnishes detailed experimental protocols and predictive data based on the analysis of analogous compounds, serving as a foundational resource for its characterization.

Introduction to this compound and its Thermal Properties

This compound is a reactive monomer increasingly utilized in the development of advanced thermosetting polymers, such as polyimides. Its terminal ethynyl group allows for thermal curing, forming a highly cross-linked, and thus thermally stable, polymer network. Understanding the thermal characteristics of the un-cured monomer is paramount for defining processing parameters, predicting material performance at elevated temperatures, and ensuring product stability. TGA and DSC are essential analytical techniques for elucidating these properties. TGA provides quantitative information on the thermal stability and decomposition of the material, while DSC is employed to determine its melting behavior, heat of fusion, and the energetics of the curing process.

Quantitative Thermal Analysis Data

Due to the limited availability of comprehensive experimental data for this compound in peer-reviewed literature, the following tables summarize the known and expected thermal properties.

Table 1: Reported Thermal Properties of this compound

PropertyValueMethod
Melting Point (T_m)125 °CDSC

This melting point is reported by commercial suppliers.

Table 2: Expected Thermal Events for this compound in TGA and DSC Analysis

Thermal EventExpected Temperature Range (°C)TechniqueObservations
Melting~125DSCEndothermic peak corresponding to the solid-to-liquid phase transition.
Curing/Polymerization150 - 300DSCBroad exothermic peak indicating the cross-linking reaction of the ethynyl groups. The peak temperature is dependent on the heating rate.
Decomposition> 300TGAOnset of weight loss, indicating thermal degradation of the molecule.
Major Weight Loss300 - 500TGASignificant and rapid decrease in mass corresponding to the primary decomposition pathways.
Char Yield> 500TGAResidual mass at the end of the experiment, indicative of the formation of a stable carbonaceous residue.

Note: The temperature ranges for curing and decomposition are predictive and based on the behavior of similar ethynyl-terminated monomers and phthalic anhydride derivatives. Actual values may vary based on experimental conditions.

Experimental Protocols

To facilitate the thermal characterization of this compound, the following detailed experimental methodologies for TGA and DSC are provided.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the mass of the sample as a function of temperature.

    • Determine the onset of decomposition (T_onset), the temperature of maximum rate of weight loss (T_max), and the percentage of residual mass (char yield) at 800 °C.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and curing behavior of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Identify and integrate the endothermic peak corresponding to melting to determine the melting point (T_m) and the heat of fusion (ΔH_f).

    • Identify and integrate the exothermic peak corresponding to the curing reaction to determine the onset of curing, the peak exotherm temperature, and the total heat of reaction (ΔH_cure).

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the thermal analysis process for this compound.

G cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_results Data Interpretation sample This compound Sample tga_pan Weigh 5-10 mg into TGA pan sample->tga_pan dsc_pan Weigh 2-5 mg into DSC pan sample->dsc_pan tga_instrument TGA Instrument tga_pan->tga_instrument dsc_instrument DSC Instrument dsc_pan->dsc_instrument tga_program Heat from 30°C to 800°C @ 10°C/min (N2 atm) tga_instrument->tga_program tga_data Weight Loss vs. Temperature tga_program->tga_data tga_results Thermal Stability: T_onset, T_max, Char Yield tga_data->tga_results dsc_program Heat from 25°C to 350°C @ 10°C/min (N2 atm) dsc_instrument->dsc_program dsc_data Heat Flow vs. Temperature dsc_program->dsc_data dsc_results Phase Transitions & Cure: T_m, ΔH_f, Cure Exotherm, ΔH_cure dsc_data->dsc_results final_report Comprehensive Thermal Properties Report tga_results->final_report dsc_results->final_report

Caption: Workflow for TGA and DSC analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the thermal properties of this compound. While a complete experimental dataset is yet to be established in the public domain, the provided methodologies and predictive data offer a robust starting point for researchers. The successful thermal characterization of this reactive monomer is a critical step in the rational design and processing of next-generation high-performance polymers for a variety of advanced applications.

The Multifaceted Reactivity of the Ethynyl Group in 4-Ethynylphthalic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The terminal ethynyl group of 4-ethynylphthalic anhydride (4-EPA) is a versatile functional handle that imparts unique reactivity to the molecule, making it a valuable building block in advanced materials science and a point of interest in medicinal chemistry. Its ability to undergo thermal and catalyzed cycloadditions, as well as polymerization and cross-linking reactions, allows for the synthesis of complex macromolecular architectures with tailored properties. This technical guide provides an in-depth exploration of the reactivity of this ethynyl group, complete with experimental details and mechanistic insights.

Thermal Reactivity: Cross-linking and Polymerization

The most prominent application of 4-EPA and its derivatives, such as 4-phenylethynylphthalic anhydride (4-PEPA), is as a reactive end-capper for high-performance polymers, particularly polyimides. The ethynyl group serves as a latent cross-linking site that can be activated by thermal treatment, typically at temperatures exceeding 350°C. This process, often referred to as thermal curing, proceeds without the evolution of volatile byproducts, which is a significant advantage in the processing of void-free composites and adhesives.

The thermal curing mechanism of aryl-ethynyl groups is complex and involves a combination of chain extension, cyclization, and cross-linking reactions. Quantum chemical computations and experimental evidence suggest that the process is initiated by the formation of reactive intermediates, such as diradicals, which then propagate through several pathways[1]:

  • Dimerization: Two ethynyl groups can react to form a naphthalenic dimer.

  • Trimerization: Three ethynyl groups can cyclize to form a substituted benzene ring (benzenic trimer).

  • Radical Polymerization: The initial radical species can initiate a chain reaction, leading to the formation of polyene chains. These growing chains can also undergo intramolecular cyclization to form cyclobutenyl and cyclohexadienyl radicals, which play a crucial role in determining the final cross-linked structure[1].

The relative contribution of these pathways is influenced by factors such as the curing temperature and the initial concentration of the ethynyl groups. Higher temperatures tend to favor the formation of the more stable benzenic trimers[1].

The progress of the curing reaction can be monitored by techniques such as Differential Scanning Calorimetry (DSC), which shows a characteristic exotherm corresponding to the cross-linking reaction, and Fourier-Transform Infrared (FTIR) spectroscopy, by observing the disappearance of the ethynyl C-H and C≡C stretching vibrations.

Quantitative Data on Thermal Curing

While specific kinetic data for the thermal curing of this compound itself is not extensively published, studies on analogous phenylethynyl-terminated imide oligomers provide valuable insights. The thermal cure kinetics of these systems often fit a first-order rate law[2].

ParameterValue/RangeMethodReference System
Curing Temperature > 350 °CDSCPhenylethynyl end-capped imide oligomers
Activation Energy (Ea) Statistically indistinguishable for different aryl-ethynyl end capsDSCN-phenyl-4-phenylethynylphthalimide vs. Naphthyl-ethynyl model compounds[2]
Reaction Order First-order1H NMR, FT-IR, DSCAryl-ethynyl end-capped imide oligomers[2]
Free Energy of Activation (Dimerization) 38.3 kcal mol⁻¹Quantum Chemical ComputationAcetylene-terminated polyimides[1]

Table 1: Representative quantitative data for the thermal curing of aryl-ethynyl terminated imides.

Cycloaddition Reactions

Beyond thermal self-reaction, the ethynyl group of 4-EPA is a competent dienophile and dipolarophile, enabling its participation in a variety of cycloaddition reactions. These reactions offer pathways to construct new ring systems with high degrees of stereochemical and regiochemical control.

[4+2] Cycloaddition (Diels-Alder Reaction)

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. The electron-deficient nature of the alkyne in 4-EPA, enhanced by the electron-withdrawing anhydride group, makes it a suitable dienophile for reactions with electron-rich dienes[3][4]. For instance, it can react with conjugated dienes like cyclopentadiene or anthracene to form substituted cyclohexene derivatives. These reactions are typically carried out by heating the reactants in a suitable solvent, such as xylene[5][6]. The stereochemical outcome of the reaction (endo vs. exo) is a critical aspect, with the endo product often being the kinetically favored product due to secondary orbital interactions[4].

[3+2] Cycloaddition

The ethynyl group can also participate in [3+2] cycloaddition reactions with 1,3-dipoles. A notable example is the Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which yields 1,5-disubstituted 1,2,3-triazoles[2]. This reaction is complementary to the more common copper-catalyzed azide-alkyne cycloaddition (CuAAC), which produces 1,4-disubstituted triazoles. The ability to form these stable heterocyclic rings opens up avenues for the use of 4-EPA in bioconjugation and materials science.

Experimental Protocols

Protocol for Monitoring Thermal Curing by DSC
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound-containing polymer into a DSC pan.

  • Instrument Setup: Place the sample pan and a reference pan in the DSC instrument.

  • Dynamic Scan: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) from room temperature to a temperature above the expected curing exotherm (e.g., 450 °C).

  • Data Analysis: The onset temperature, peak temperature, and enthalpy of the exothermic peak corresponding to the curing reaction are determined from the resulting thermogram. The enthalpy is proportional to the extent of reaction.

  • Isothermal Scan (Optional): To study the curing kinetics at a specific temperature, rapidly heat the sample to the desired isothermal temperature and hold for a defined period, monitoring the heat flow as a function of time.

General Protocol for a Diels-Alder Reaction
  • Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) and the diene (1-1.2 equivalents) in a high-boiling solvent (e.g., xylene).

  • Reaction: Heat the reaction mixture to reflux with stirring for a specified period (e.g., 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as recrystallization or column chromatography.

  • Characterization: The structure of the Diels-Alder adduct is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Monitoring Ethynyl Group Consumption by FTIR
  • Sample Preparation: Prepare a thin film of the ethynyl-containing polymer on an IR-transparent substrate (e.g., a KBr pellet or a silicon wafer).

  • Initial Spectrum: Record the FTIR spectrum of the uncured sample at room temperature. Identify the characteristic absorption bands of the ethynyl group (C-H stretch around 3300 cm⁻¹ and C≡C stretch around 2100 cm⁻¹).

  • In-situ Heating: Place the sample in a heated transmission cell within the FTIR spectrometer.

  • Spectral Acquisition: Heat the sample according to the desired curing profile (e.g., ramp or isothermal) and acquire FTIR spectra at regular intervals.

  • Data Analysis: Monitor the decrease in the intensity of the ethynyl absorption bands as a function of time and temperature. An internal standard peak that does not change during the reaction can be used for normalization to quantify the degree of conversion.

Visualization of Reaction Pathways and Workflows

Thermal_Curing_Mechanism Ethynyl Aryl-Ethynyl Groups Dimer Naphthalenic Dimer Ethynyl->Dimer Dimerization Trimer Benzenic Trimer Ethynyl->Trimer Trimerization Radical Monoradical Initiation Ethynyl->Radical Thermal Activation Polyene Polyene Chains Radical->Polyene Radical Polymerization CyclizedRadical Cyclized Radicals Polyene->CyclizedRadical Intramolecular Cyclization

Diels_Alder_Reaction Reactants This compound (Dienophile) + Diene TransitionState [4+2] Cyclic Transition State Reactants->TransitionState Heat Product Cyclohexene Adduct TransitionState->Product

Crosslinking_Density_Workflow cluster_exp Experimental Measurement cluster_calc Calculation CuredSample Cured Polymer Sample Swelling Swelling Experiment (e.g., in Toluene) CuredSample->Swelling DMA Dynamic Mechanical Analysis (DMA) CuredSample->DMA MassChange Measure Mass Change at Equilibrium Swelling->MassChange StorageModulus Measure Storage Modulus (G') in Rubbery Plateau DMA->StorageModulus FloryRehner Flory-Rehner Equation MassChange->FloryRehner CrosslinkDensity Cross-link Density (ν) FloryRehner->CrosslinkDensity TheoryOfRubberElasticity Theory of Rubber Elasticity StorageModulus->TheoryOfRubberElasticity TheoryOfRubberElasticity->CrosslinkDensity

Conclusion

The ethynyl group in this compound provides a rich platform for chemical transformations that are of significant interest in materials science and drug development. Its ability to undergo thermally induced cross-linking is fundamental to its application in high-performance polymers, offering a means to enhance thermal stability and mechanical properties. Furthermore, its participation in cycloaddition reactions opens up a wide range of possibilities for the synthesis of complex cyclic and heterocyclic structures. A thorough understanding of the reactivity of this functional group, supported by detailed experimental protocols and quantitative analysis, is crucial for harnessing its full potential in the design and development of novel materials and therapeutic agents.

References

4-Ethynylphthalic Anhydride: A Comprehensive Technical Review of its Applications in High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynylphthalic anhydride (4-EPA) and its closely related and more extensively studied analog, 4-phenylethynylphthalic anhydride (PEPA), are key building blocks in the synthesis of high-performance thermosetting polymers. The terminal ethynyl group provides a reactive site for thermal curing, leading to highly crosslinked, robust polymer networks with exceptional thermal and mechanical properties. This technical guide provides a detailed overview of the applications of this compound, with a primary focus on its role as an end-capping agent in the production of polyimide resins for demanding applications in the aerospace, electronics, and advanced materials industries.

Core Applications: End-Capping Agent for High-Performance Polyimides

The primary application of this compound is as a reactive end-capping agent for polyimide oligomers. This approach allows for the synthesis of low-viscosity, processable oligomers that can be subsequently cured at elevated temperatures to form highly crosslinked, insoluble, and infusible thermoset polyimides. The ethynyl group undergoes complex thermal reactions, including chain extension and various crosslinking pathways, without the evolution of volatile byproducts, which is a significant advantage in the fabrication of void-free composites.[1][2]

Synthesis of Ethynyl-Terminated Polyimide Oligomers

The synthesis of polyimides end-capped with this compound typically follows a two-step process:

  • Formation of Poly(amic acid) Oligomer: An aromatic dianhydride and an excess of an aromatic diamine are reacted in a polar aprotic solvent, such as N-methyl-2-pyrrolidinone (NMP), to form a poly(amic acid) oligomer with amine end groups.

  • End-Capping and Imidization: this compound is then added to the reaction mixture to cap the amine-terminated oligomer. The resulting poly(amic acid) is subsequently cyclized to the corresponding polyimide through either chemical or thermal imidization.

The molecular weight of the oligomer can be controlled by adjusting the stoichiometry of the dianhydride and diamine monomers.

Synthesis of Ethynyl-Terminated Polyimide Oligomers.

Thermal Curing Mechanism

The thermal curing of ethynyl-terminated polyimides is a complex process that occurs at temperatures typically above 350°C.[3][4] The terminal ethynyl groups react to form a variety of structures, including polyene chains, aromatic rings, and other crosslinked networks. This process leads to a significant increase in the glass transition temperature (Tg) and the formation of an insoluble polymer network.[4]

CuringMechanism Oligomer Ethynyl-Terminated Polyimide Oligomers Heat Heat (>350°C) Intermediates Reactive Intermediates (e.g., Radicals, Diradicals) Heat->Intermediates Initiation ChainExtension Chain Extension (Polyene Formation) Intermediates->ChainExtension Propagation Crosslinking Crosslinking Reactions (e.g., Diels-Alder, Cyclotrimerization) Intermediates->Crosslinking Propagation Network Highly Crosslinked Thermoset Polyimide Network ChainExtension->Network Crosslinking->Network

Thermal Curing of Ethynyl-Terminated Polyimides.

Quantitative Data on Polymer Properties

The properties of polyimides derived from this compound and its analogs are highly dependent on the specific monomers used in the polymer backbone and the molecular weight of the initial oligomer. The following tables summarize key thermal and mechanical properties reported in the literature for various phenylethynyl-terminated polyimide systems.

Table 1: Thermal Properties of Phenylethynyl-Terminated Polyimides

Polymer System (Dianhydride/Diamine)Calculated Mn ( g/mol )Curing Temperature (°C)Cured Tg (°C)5% Weight Loss Temp. (°C)
6FDA / p-PDA4200>350405>500
s-BPDA / 1,3,3-APB; 3,4′-ODA (75:25)--258-
s-BPDA / 1,3,4-APB; 3,4′-ODA (75:25)--298-
6FDA / 3,4′-ODA1000380268>553
a-BTDA / 3,3′-DABP343 (8h)>400--

6FDA: 4,4′-(hexafluoroisopropylidene)diphthalic anhydride; p-PDA: p-phenylenediamine; s-BPDA: 3,3′,4,4′-biphenyltetracarboxylic dianhydride; APB: aminophenoxybenzene; ODA: oxydianiline; a-BTDA: 2,3,3′,4′-benzophenonetetracarboxylic dianhydride; DABP: diaminobenzophenone.

Table 2: Mechanical Properties of Cured Phenylethynyl-Terminated Polyimides

Polymer SystemTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
PMDA / p-ODA based~100>2-
6FDA / various diamines801.97.1

PMDA: pyromellitic dianhydride.

Experimental Protocols

Synthesis of a Phenylethynyl-Terminated Imide Oligomer (Representative Procedure)

This protocol is a generalized procedure based on methodologies reported in the literature.[1][3][5]

Materials:

  • Aromatic dianhydride (e.g., 4,4′-(hexafluoroisopropylidene)diphthalic anhydride, 6FDA)

  • Aromatic diamine (e.g., 3,4′-oxydianiline, 3,4′-ODA)

  • 4-Phenylethynylphthalic anhydride (PEPA)

  • N-methyl-2-pyrrolidinone (NMP), anhydrous

  • Toluene

  • Isoquinoline (catalyst)

Procedure:

  • To a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser, add the aromatic dianhydride and a portion of the NMP. Stir at room temperature under a nitrogen atmosphere until the dianhydride is completely dissolved.

  • In a separate flask, dissolve the aromatic diamine in NMP.

  • Slowly add the diamine solution to the dianhydride solution. The reaction is typically carried out at a solids content of 20-30% (w/w). Stir the mixture for several hours at room temperature to form the poly(amic acid) oligomer.

  • Add the 4-phenylethynylphthalic anhydride (PEPA) as a solid or dissolved in a small amount of NMP to the reaction mixture to end-cap the amine-terminated oligomer. Continue stirring for an extended period (e.g., 12-24 hours) to ensure complete reaction.

  • Add toluene to the flask to facilitate the azeotropic removal of water during imidization. Add a catalytic amount of isoquinoline.

  • Heat the reaction mixture to 160-180°C and collect the water-toluene azeotrope in the Dean-Stark trap. Continue heating for several hours until no more water is collected.

  • After cooling to room temperature, precipitate the phenylethynyl-terminated polyimide oligomer by pouring the reaction solution into a non-solvent such as ethanol or methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash thoroughly with the non-solvent, and dry in a vacuum oven at an elevated temperature (e.g., 150-200°C) until a constant weight is achieved.

Thermal Curing of the Polyimide Oligomer

Procedure:

  • Place the dried phenylethynyl-terminated polyimide oligomer powder in a mold.

  • Heat the mold in a programmable oven or hot press under a nitrogen atmosphere. A typical curing cycle involves a gradual temperature ramp to a final hold temperature. For example, heat to 370-380°C at a rate of 5-10°C/min and hold for 1-2 hours.[6]

  • Cool the mold slowly to room temperature to obtain the cured thermoset polyimide.

Characterization:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the imide ring (characteristic peaks around 1780 and 1720 cm⁻¹) and the presence of the ethynyl group (around 2210 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization of the oligomer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the uncured oligomer and to observe the exotherm associated with the curing reaction.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the cured polyimide.

  • Rheometry: To measure the melt viscosity of the uncured oligomer as a function of temperature, which is crucial for processing.

  • Dynamic Mechanical Analysis (DMA): To determine the Tg and mechanical properties of the cured polyimide.

Conclusion

This compound and its derivatives are indispensable components in the formulation of high-performance thermosetting polyimides. Their ability to act as reactive end-cappers allows for the production of processable oligomers that can be thermally cured into robust, highly crosslinked networks. The resulting materials exhibit exceptional thermal stability, high glass transition temperatures, and good mechanical properties, making them suitable for a wide range of demanding applications where performance under extreme conditions is critical. Further research into the precise mechanisms of the ethynyl group's thermal curing could lead to even more tailored and optimized material properties.

References

An In-depth Technical Guide to 4-Ethynylphthalic Anhydride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethynylphthalic Anhydride, with the CAS number 73819-76-8, is a reactive organic compound of significant interest in the fields of polymer chemistry and materials science.[1] Its bifunctional nature, combining a reactive anhydride group with a terminal alkyne, makes it a valuable building block for the synthesis of advanced polymers, particularly high-performance polyimides. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a visualization of the synthetic pathway.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueSource(s)
CAS Number 73819-76-8[2][3]
Molecular Formula C₁₀H₄O₃[2][3]
Molecular Weight 172.14 g/mol [2][3]
IUPAC Name 5-ethynylisobenzofuran-1,3-dione[2]
Melting Point 125 °C
Boiling Point 352.4 ± 25.0 °C (Predicted)
Solubility Soluble in Tetrahydrofuran
Appearance White to Yellow to Orange powder to crystal[4]

Experimental Protocol: Synthesis of this compound

A convenient and efficient synthesis of this compound has been developed, utilizing a palladium-catalyzed reaction. The following protocol is adapted from established literature procedures.

Materials:

  • Dimethyl 4-bromophthalate

  • 2-Methyl-3-butyn-2-ol

  • Aqueous Sodium Hydroxide (NaOH)

  • Palladium-charcoal catalyst (10%)

  • Triglyme

  • Methanol

  • Sodium Sulfate (Na₂SO₄)

  • Dry Ice

Procedure:

  • Synthesis of Dimethyl 4-bromophthalate: This starting material can be prepared by the bromination of the disodium salt of phthalic acid in an aqueous medium, followed by conventional esterification with methanol.

  • Palladium-Catalyzed Coupling: In a reaction vessel, dimethyl 4-bromophthalate is reacted with 2-methyl-3-butyn-2-ol in the presence of a 10% palladium-charcoal catalyst in refluxing triglyme. This reaction yields the arylated methylbutynol intermediate.

  • Cleavage and Saponification: The resulting arylated methylbutynol, without the need for purification, is then treated with aqueous sodium hydroxide. This step simultaneously cleaves the protecting group and saponifies the ester groups to produce 4-ethynylphthalic acid. This reaction has been reported to proceed in a 98% yield.

  • Work-up and Isolation of 4-Ethynylphthalic Acid: The reaction mixture is washed with water, 10% aqueous NaOH, and again with water. The organic layer is dried over sodium sulfate. The solvent is then removed under vacuum to yield a viscous oil. Crystallization can be induced by chilling in a dry ice bath.

  • Dehydration to this compound: The purified 4-ethynylphthalic acid is then dehydrated to form the final product, this compound. This is typically achieved by heating the diacid, often with a dehydrating agent like acetic anhydride, followed by recrystallization.

Reaction Workflow

The synthesis of this compound can be visualized as a multi-step process, starting from the readily available dimethyl 4-bromophthalate.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction1 Palladium-Catalyzed Coupling cluster_intermediate Intermediate cluster_reaction2 Cleavage & Saponification cluster_product1 Diacid Product cluster_reaction3 Dehydration cluster_final Final Product Dimethyl_4_bromophthalate Dimethyl 4-bromophthalate Coupling Pd-Catalyzed Coupling Dimethyl_4_bromophthalate->Coupling Methylbutynol 2-Methyl-3-butyn-2-ol Methylbutynol->Coupling Arylated_methylbutynol Arylated Methylbutynol Intermediate Coupling->Arylated_methylbutynol Cleavage Cleavage & Saponification (NaOH) Arylated_methylbutynol->Cleavage Ethynylphthalic_acid 4-Ethynylphthalic Acid Cleavage->Ethynylphthalic_acid Dehydration Dehydration Ethynylphthalic_acid->Dehydration Final_Product 4-Ethynylphthalic Anhydride Dehydration->Final_Product

Caption: Synthetic pathway for this compound.

Applications and Future Directions

While this compound is a valuable monomer in materials science, particularly for the synthesis of polyimides with enhanced thermal stability and processability, its direct applications in drug development and its role in biological signaling pathways are not well-documented in publicly available literature. The terminal alkyne group, however, presents a potential handle for click chemistry reactions, which are widely used in bioconjugation and drug discovery for linking molecules of interest.

Future research could explore the biological activity of this compound and its derivatives, potentially leveraging its reactive functionalities for the development of novel therapeutic agents or molecular probes. The anhydride group can react with nucleophiles such as amines and alcohols, offering a route to a variety of derivatives for screening and optimization in drug discovery programs.

Conclusion

This compound is a versatile chemical intermediate with well-defined properties and an established synthetic route. Its primary application lies in the field of polymer chemistry. For researchers in drug development, while direct biological applications are yet to be extensively explored, its chemical functionalities offer intriguing possibilities for the synthesis of novel molecular entities. The detailed information provided in this guide serves as a valuable resource for scientists and professionals working with this compound.

References

An In-depth Technical Guide to the Solubility and Reactivity of 4-Ethynylphthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethynylphthalic anhydride (4-EPA) is a versatile bifunctional molecule combining the reactivity of a cyclic anhydride with that of a terminal alkyne. This unique structure makes it a valuable building block in the synthesis of advanced polymers, particularly high-performance polyimides, and for bioconjugation applications via "click chemistry." This technical guide provides a comprehensive overview of the solubility and reactivity of 4-EPA, including detailed experimental protocols and logical workflows to aid in its practical application.

Chemical and Physical Properties

This compound is a white to yellow crystalline solid. Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C₁₀H₄O₃[1]
Molecular Weight 172.14 g/mol [1]
CAS Number 73819-76-8[1]
Melting Point 125 °C[2]
Appearance White to Yellow to Orange powder to crystal[3]

Solubility

Table 2.1: Qualitative Solubility of this compound

SolventSolubilityReference
Tetrahydrofuran (THF)Soluble[6]

Table 2.2: Quantitative Solubility of Phthalic Anhydride in Various Organic Solvents at 298.15 K (25 °C)

This data for phthalic anhydride serves as a useful proxy for estimating the solubility of this compound.

SolventMolar Fraction (x10³)Solubility ( g/100g solvent)
Acetone210.337.8
Ethyl Acetate115.618.9
Dichloromethane46.28.2
1,4-Dioxane101.516.5
n-Hexane0.40.06
Cyclohexane0.70.12
Experimental Protocol for Solubility Determination

A standard method to determine the solubility of 4-EPA in a specific solvent involves the gravimetric method.

Materials:

  • This compound

  • Selected solvent (e.g., N-methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc), Tetrahydrofuran (THF))

  • Analytical balance

  • Saturated solution vessel (e.g., jacketed glass vial)

  • Constant temperature water bath

  • Magnetic stirrer and stir bar

  • Syringe with a filter (0.45 µm)

  • Oven

Procedure:

  • Add an excess amount of this compound to a known mass of the chosen solvent in the vessel.

  • Place the vessel in the constant temperature water bath set to the desired temperature (e.g., 25 °C).

  • Stir the mixture vigorously to ensure equilibrium is reached (typically 24-48 hours).

  • After stirring, stop the agitation and allow the undissolved solid to settle.

  • Carefully withdraw a known mass of the supernatant using the syringe and filter to remove any suspended solids.

  • Transfer the filtered saturated solution to a pre-weighed container.

  • Evaporate the solvent in an oven at an appropriate temperature until a constant weight of the dissolved 4-EPA is obtained.

  • Calculate the solubility in g/100g of solvent.

Reactivity

This compound possesses two reactive functional groups: the anhydride and the terminal ethynyl group. This dual reactivity allows for a range of chemical transformations.

Anhydride Reactivity: Imide Formation

The anhydride group readily reacts with primary amines in a two-step process to form imides. The initial reaction is a ring-opening addition to form a poly(amic acid), which is followed by a cyclodehydration (imidization) step, typically at elevated temperatures, to yield the polyimide.

Figure 1: General Reaction Scheme for Polyimide Synthesis

G Polyimide Synthesis from 4-EPA and a Diamine 4-EPA 4-Ethynylphthalic Anhydride Polyamic_Acid Poly(amic acid) Intermediate 4-EPA->Polyamic_Acid Diamine Aromatic Diamine (e.g., 4,4'-Oxydianiline) Diamine->Polyamic_Acid Polyimide Polyimide Polyamic_Acid->Polyimide Water H₂O (byproduct) Polyimide->Water Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->Polyamic_Acid Heat Heat (Thermal Imidization) Heat->Polyimide

Caption: Reaction pathway for polyimide formation.

This protocol describes the synthesis of a polyimide via a two-step method, where 4-EPA acts as the end-capping agent.

Materials:

  • This compound (4-EPA)

  • 4,4'-Oxydianiline (ODA)

  • Aromatic Dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene

  • Nitrogen gas supply

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser, dissolve the aromatic diamine (e.g., ODA) and the aromatic dianhydride (e.g., 6FDA) in NMP under a nitrogen atmosphere. The molar ratio of diamine to dianhydride will determine the polymer molecular weight.

  • Stir the solution at room temperature for 24 hours to form the poly(amic acid) solution.

  • Add this compound (as an end-capping agent) to the solution and stir for an additional 2-4 hours.

  • Add toluene to the reaction mixture to facilitate the azeotropic removal of water during imidization.

  • Heat the reaction mixture to 180-200 °C and maintain for 12-18 hours, collecting the water in the Dean-Stark trap.

  • After cooling to room temperature, precipitate the polyimide by pouring the solution into a non-solvent like methanol or ethanol.

  • Filter the polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 80-100 °C until a constant weight is achieved.

Ethynyl Group Reactivity

The terminal ethynyl group of 4-EPA allows for two primary types of reactions: thermal curing and "click" chemistry.

When polyimides are end-capped with 4-EPA, the ethynyl groups can undergo thermal cross-linking at elevated temperatures (typically >300 °C), forming a highly stable, solvent-resistant network.[7] This process is crucial for the application of these materials in high-performance composites and adhesives.

Figure 2: Thermal Curing Workflow

G Workflow for Thermal Curing of 4-EPA End-Capped Polyimide Synthesis Synthesize 4-EPA End-Capped Polyimide Processing Process into desired form (e.g., film, coating) Synthesis->Processing Curing Thermal Curing (e.g., 350-400 °C) Processing->Curing Final_Product High-Performance Thermoset Polyimide Curing->Final_Product Characterization Characterize Cured Polymer (TGA, DSC, Mechanical Testing) Final_Product->Characterization

Caption: A typical workflow for creating a cured polyimide.

Materials:

  • 4-EPA end-capped polyimide powder

  • Hydraulic press with heated platens

  • TGA and DSC instruments

Procedure:

  • Place the polyimide powder in a mold.

  • Position the mold in the hydraulic press.

  • Heat the press to the desired curing temperature (e.g., 370 °C) under pressure. The curing schedule may involve a step-wise increase in temperature.

  • Hold at the final curing temperature for a specified time (e.g., 1-2 hours) to ensure complete cross-linking.

  • Cool the press slowly to room temperature before removing the cured polymer.

  • Characterize the thermal properties of the cured polyimide using Thermogravimetric Analysis (TGA) to determine thermal stability and Differential Scanning Calorimetry (DSC) to identify the glass transition temperature (Tg).

The ethynyl group of 4-EPA can participate in the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction with an azide-containing molecule to form a stable triazole linkage. This reaction is widely used in bioconjugation, drug delivery, and materials science for its high yield and compatibility with a wide range of functional groups.

Figure 3: CuAAC Reaction Scheme

G Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 4-EPA_Derivative 4-EPA Derivative Triazole Triazole Product 4-EPA_Derivative->Triazole Azide Azide-Containing Molecule (R-N₃) Azide->Triazole Catalyst Cu(I) Catalyst (e.g., CuSO₄/Sodium Ascorbate) Catalyst->Triazole

Caption: The CuAAC "click" reaction with a 4-EPA derivative.

This protocol provides a general procedure for the CuAAC reaction of a 4-EPA derivative with an azide.

Materials:

  • A derivative of 4-EPA (e.g., an imide formed with a non-polymerizing amine)

  • An azide-containing compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • A suitable solvent (e.g., a mixture of water and a miscible organic solvent like THF or DMSO)

Procedure:

  • Dissolve the 4-EPA derivative and the azide compound in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of copper(II) sulfate and sodium ascorbate in water.

  • Add the copper sulfate/sodium ascorbate solution to the solution containing the alkyne and azide to initiate the reaction. The final concentration of the copper catalyst is typically in the range of 1-5 mol%.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the product can be isolated by extraction or precipitation, followed by purification using column chromatography if necessary.

Summary of Quantitative Data

Table 4.1: Reactivity Data for 4-EPA and Related Compounds

Reaction TypeReactantsKey Parameters/ConditionsProductReference
Polyimide Synthesis4-EPA (end-capper), Aromatic Dianhydride, Aromatic DiamineNMP solvent, thermal imidization at 180-200 °C4-EPA end-capped polyimide[7]
Thermal Curing4-EPA end-capped polyimide350-420 °CCross-linked thermoset polyimide[7][8]
CuAAC "Click" Reaction4-EPA derivative, AzideCu(I) catalyst, room temperatureTriazole conjugateGeneral Protocol

Conclusion

This compound is a highly valuable molecule for researchers in polymer chemistry and drug development. Its dual reactivity allows for the synthesis of advanced materials with exceptional thermal stability and provides a handle for bioconjugation via the efficient CuAAC reaction. This guide has provided an overview of its solubility and key reactions, along with detailed experimental protocols to facilitate its use in the laboratory. Further research into the quantitative solubility of 4-EPA in a wider range of solvents would be beneficial for optimizing its reaction and processing conditions.

References

Crystal Structure of 4-Ethynylphthalic Anhydride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and crystallographic databases, a definitive, publicly accessible crystal structure analysis for 4-ethynylphthalic anhydride could not be located. Therefore, this guide will provide a foundational understanding of the anticipated structural characteristics and the established methodologies for its analysis, based on related compounds and general principles of X-ray crystallography.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the solid-state properties of this compound. While specific experimental data for this compound is not available, the following sections detail the expected molecular geometry, potential crystal packing arrangements, and the comprehensive experimental and computational workflows required for a complete crystal structure determination.

Molecular Structure and Properties

This compound is a rigid, planar molecule with the chemical formula C₁₀H₄O₃. Its structure consists of a phthalic anhydride core substituted with an ethynyl group. The presence of the aromatic ring and the anhydride group imposes significant planarity on the molecule, while the linear ethynyl group extends this planarity.

Table 1: General Properties of this compound

PropertyValue
Molecular Formula C₁₀H₄O₃
Molecular Weight 172.14 g/mol
IUPAC Name 5-ethynylisobenzofuran-1,3-dione
CAS Number 73819-76-8

Hypothetical Crystallographic Data

In the absence of experimental data, we can anticipate certain crystallographic features based on the structures of similar aromatic anhydrides. The molecule's planarity would likely favor packing arrangements dominated by π-π stacking interactions between the aromatic rings. Hydrogen bonding, although not the primary intermolecular force, could occur between the acetylenic proton and the carbonyl oxygen atoms of neighboring molecules, further influencing the crystal packing.

Table 2: Predicted Crystal Packing Parameters (Hypothetical)

ParameterPredicted RangeInfluencing Factors
Crystal System Monoclinic or OrthorhombicMolecular symmetry and packing efficiency
Space Group P2₁/c, P-1, or PbcaCommon for aromatic compounds with inversion centers or glide planes
Intermolecular Interactions π-π stacking, C-H···O hydrogen bondsPlanar aromatic core and presence of acetylenic proton and carbonyl groups

Experimental and Computational Workflow for Crystal Structure Analysis

The determination of the crystal structure of this compound would follow a well-established workflow, integrating experimental techniques with computational analysis.

Crystal_Structure_Workflow Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization High Purity Sample Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Suitable Single Crystal Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Diffraction Data Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Atomic Model Validation Structure Validation Structure_Refinement->Validation Refined Model Analysis Data Analysis & Visualization Validation->Analysis Validated Structure Deposition Database Deposition (e.g., CCDC) Analysis->Deposition Final Structural Data

Caption: Workflow for the crystal structure analysis of a small molecule.

Synthesis and Crystallization

A crucial first step is the synthesis of high-purity this compound. A reported synthetic route involves the palladium-catalyzed coupling of 4-bromophthalic anhydride with a protected acetylene, followed by deprotection.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: A systematic screening of solvents (e.g., toluene, ethyl acetate, acetone, acetonitrile) and solvent mixtures is performed to identify suitable conditions for slow crystallization.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial to allow for the slow evaporation of the solvent.

    • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. Diffusion of the anti-solvent vapor into the solution gradually reduces the solubility, promoting crystal growth.

    • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer of a single-crystal X-ray diffractometer.

Experimental Protocol: Data Collection

  • Instrument: A diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and a sensitive detector (e.g., CCD or CMOS) is used.

  • Temperature: Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in higher quality diffraction data.

  • Data Collection Strategy: A series of diffraction images are collected over a wide range of crystal orientations (e.g., using ω and φ scans) to ensure a complete and redundant dataset.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

Computational Protocol: Structure Solution and Refinement

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods, typically implemented in software packages like SHELXT or SIR.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods (e.g., using SHELXL). This iterative process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed structure factors.

  • Validation: The final refined structure is validated using tools like PLATON and CheckCIF to assess its geometric and crystallographic quality.

Conclusion

While the specific crystal structure of this compound remains to be experimentally determined and published, this guide outlines the fundamental principles and methodologies that would be employed in its analysis. The planar and rigid nature of the molecule suggests a crystal packing dominated by π-π stacking interactions. A thorough investigation following the detailed experimental and computational workflows described herein would provide valuable insights into the solid-state behavior of this compound, which is of significant interest in materials science and medicinal chemistry. Further research is warranted to isolate a single crystal and perform a definitive X-ray crystallographic analysis.

An In-depth Technical Guide to the Raman Spectroscopy of 4-Ethynylphthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Raman Spectrum of 4-Ethynylphthalic Anhydride

The Raman spectrum of this compound is predicted to be dominated by contributions from the phthalic anhydride core and the terminal ethynyl group. The following table summarizes the expected key Raman bands, their assignments, and their anticipated intensities. The prediction is based on the known Raman shifts for terminal alkynes and phthalic anhydride.[1][2][3] The ethynyl group, in particular, is expected to produce strong and characteristic signals in the Raman silent region of many biological molecules, making it a potentially useful tag.[1]

Predicted Raman Shift (cm⁻¹)Vibrational ModePredicted IntensityNotes
~3300≡C-H stretchMediumCharacteristic peak for terminal alkynes.
~2120C≡C stretchStrongA very characteristic and strong peak for terminal alkynes, often enhanced by conjugation with the aromatic ring.[1][2][3]
~1850, ~1770C=O symmetric and asymmetric stretchStrongThe double peak is characteristic of the anhydride group.[4]
~1600, ~1580Aromatic C=C stretchStrongTypical for substituted benzene rings.
~1300 - ~1000In-plane C-H bending and ring breathing modesMedium to StrongA complex region with multiple overlapping peaks characteristic of the substituted phthalic anhydride ring structure.[1]
~1258, ~1119C-O-C stretchMediumAssociated with the anhydride ring.[1]
Below 1000Ring deformation and out-of-plane C-H bendingWeak to MediumFingerprint region for the specific substitution pattern of the aromatic ring.

Experimental Protocol for Raman Spectroscopy

This section details a standard methodology for the acquisition of a Raman spectrum from a solid powder sample of this compound.

1. Sample Preparation

  • For Powder Samples: A small amount of the this compound powder is placed on a clean microscope slide. To create a flatter surface for analysis, a coverslip can be gently placed over the powder.[5]

  • For Solid Samples: If the sample is a larger crystal or solid piece, it should be mounted securely on a sample holder. If necessary, the surface can be polished to improve the quality of the Raman signal.[6]

  • Solvent-Free Measurement: No solvent is required for the analysis of a solid sample, which is a significant advantage of Raman spectroscopy.[7]

2. Instrumentation and Data Acquisition

  • Raman Spectrometer: A high-resolution Raman spectrometer equipped with a microscope is recommended.

  • Laser Excitation: A 785 nm laser is a common choice for organic molecules to minimize fluorescence.[6] However, other wavelengths such as 532 nm or 633 nm can also be used. The laser power should be kept low initially (e.g., <10 mW) to avoid sample degradation.

  • Objective Lens: A 10x or 50x objective lens can be used to focus the laser onto the sample.

  • Grating: A grating with a suitable resolution (e.g., 600 or 1200 grooves/mm) should be selected to cover the desired spectral range (typically 200-3500 cm⁻¹).[6]

  • Acquisition Parameters:

    • Integration Time: 1-10 seconds per scan.

    • Accumulations: 5-10 scans to improve the signal-to-noise ratio.

    • Calibration: The instrument should be calibrated using a known standard, such as a silicon wafer (with a characteristic peak at 520.7 cm⁻¹), before sample analysis.

3. Data Processing

  • Baseline Correction: A baseline correction should be applied to the raw spectrum to remove any background fluorescence.

  • Peak Picking and Analysis: The corrected spectrum is then analyzed to identify the positions, intensities, and widths of the Raman bands.

Visualizations

Logical Workflow for Raman Analysis

The following diagram illustrates a typical workflow for the Raman spectroscopic analysis of this compound, from sample handling to final data interpretation.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation sample Obtain 4-Ethynylphthalic Anhydride Sample mount Mount Powder on Microscope Slide sample->mount calibrate Calibrate Spectrometer (e.g., with Si wafer) mount->calibrate acquire Acquire Raman Spectrum calibrate->acquire baseline Baseline Correction acquire->baseline peak_pick Peak Identification and Fitting baseline->peak_pick assign Vibrational Mode Assignment peak_pick->assign report Generate Report assign->report

Caption: Workflow for the Raman spectroscopic analysis of this compound.

Key Vibrational Modes of this compound

This diagram highlights the key functional groups within the this compound molecule and their corresponding predicted Raman shifts.

vibrational_modes mol This compound Ethynyl Group Anhydride Group Aromatic Ring ethynyl ≡C-H stretch ~3300 cm⁻¹ C≡C stretch ~2120 cm⁻¹ mol:f0->ethynyl Vibrational Modes anhydride C=O symmetric/asymmetric stretch ~1850, ~1770 cm⁻¹ C-O-C stretch ~1258, ~1119 cm⁻¹ mol:f1->anhydride Vibrational Modes aromatic Aromatic C=C stretch ~1600, ~1580 cm⁻¹ Ring breathing/deformation ~1300-1000 cm⁻¹ mol:f2->aromatic Vibrational Modes

Caption: Key functional groups and their predicted Raman shifts for this compound.

Signaling Pathways and Drug Development

Currently, there is limited information available in the public domain linking this compound to specific biological signaling pathways. Its primary role appears to be as a chemical intermediate in the synthesis of more complex molecules, such as polymers and potentially pharmaceutical compounds.[5][8] The ethynyl group can be utilized in "click chemistry" reactions, suggesting its potential use in bioconjugation and the development of targeted drug delivery systems. The phthalimide scaffold, derived from phthalic anhydride, is a known pharmacophore present in various therapeutic agents, including immunomodulators.[9] Further research is needed to explore the direct biological activities of this compound.

References

Computational Studies of 4-Ethynylphthalic Anhydride Polymerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of a proposed computational methodology for investigating the thermal polymerization of 4-Ethynylphthalic Anhydride (4-EPA). Due to the absence of specific computational studies on this monomer, this document outlines a theoretical framework based on established computational techniques for similar thermosetting polymers. The guide details a multiscale simulation approach, beginning with Density Functional Theory (DFT) to elucidate the fundamental reaction mechanisms and kinetics of the ethynyl group polymerization. Subsequently, it describes the use of Molecular Dynamics (MD) simulations to model the curing process and predict the thermomechanical properties of the resulting polymer network. Detailed experimental protocols for these computational methods are provided, and anticipated quantitative data are summarized in structured tables. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and logical representation of the proposed research. This guide is intended to serve as a foundational resource for researchers and professionals interested in the in-silico design and characterization of novel polymers derived from 4-EPA.

Introduction

This compound (4-EPA) is a promising monomer for the development of high-performance thermosetting polymers. Its rigid phthalic anhydride moiety and reactive ethynyl group suggest the potential for forming highly cross-linked, thermally stable networks. Such polymers are of significant interest in fields ranging from aerospace engineering to advanced materials in drug delivery systems. Computational modeling offers a powerful tool to understand the complex polymerization process of 4-EPA at a molecular level, enabling the prediction of material properties and guiding experimental synthesis.

This guide outlines a hypothetical yet robust computational workflow to study the polymerization of 4-EPA. The approach integrates quantum mechanical calculations to understand reaction pathways with classical molecular dynamics to simulate the bulk properties of the cured material.

Proposed Polymerization Mechanism

The thermal polymerization of ethynyl-terminated compounds is known to proceed through complex reaction pathways.[1][2] For 4-EPA, it is hypothesized that the polymerization initiates with the thermal activation of the ethynyl groups, leading to a cascade of reactions that form a cross-linked network. The proposed primary reaction pathways include:

  • Diels-Alder Reactions: Formation of six-membered rings through the reaction of ethynyl groups.

  • Radical Polymerization: Generation of radical species at elevated temperatures, initiating chain growth.

  • Cyclotrimerization: Reaction of three ethynyl groups to form a benzene ring.

These reactions are expected to occur concurrently, leading to a complex polymer structure.

Computational Methodology

A multiscale simulation approach is proposed to effectively model the polymerization of 4-EPA. This involves Density Functional Theory (DFT) for mechanistic insights and Molecular Dynamics (MD) for simulating the curing process and material properties.

Density Functional Theory (DFT) Calculations

DFT calculations will be employed to investigate the reaction mechanisms and energetics of the initial stages of 4-EPA polymerization.

Experimental Protocol:

  • Software: Gaussian 16 or similar quantum chemistry software package.

  • Functional: B3LYP hybrid functional.

  • Basis Set: 6-31G(d,p) for geometry optimizations and frequency calculations. Larger basis sets, such as 6-311+G(2d,p), will be used for single-point energy calculations to improve accuracy.

  • Calculations:

    • Geometry Optimization: Optimization of the ground state geometries of reactants, intermediates, transition states, and products for the proposed reaction pathways.

    • Frequency Analysis: Calculation of vibrational frequencies to confirm the nature of stationary points (minima or transition states) and to obtain zero-point vibrational energies and thermal corrections.

    • Transition State Search: Utilization of methods like the Berny algorithm or Synchronous Transit-Guided Quasi-Newton (STQN) method to locate transition states.

    • Intrinsic Reaction Coordinate (IRC) Calculations: Performed to verify that the located transition states connect the correct reactants and products.

    • Activation Energy Calculation: Determination of the energy barriers for each elementary reaction step.

Molecular Dynamics (MD) Simulations

MD simulations will be used to model the cross-linking process (curing) and to predict the thermomechanical properties of the resulting polymer network.

Experimental Protocol:

  • Software: LAMMPS (Large-scale Atomic/Molecular Massively Parallel Simulator) or similar MD package.

  • Force Field: A suitable force field, such as PCFF (Polymer Consistent Force Field) or a custom-developed reactive force field (ReaxFF), will be used to describe the interatomic interactions.

  • Simulation Steps:

    • System Setup: A simulation box will be created containing a predefined number of 4-EPA monomers.

    • Equilibration: The system will be equilibrated at a high temperature (e.g., 600 K) in the NPT ensemble to achieve a relaxed, amorphous state.

    • Curing Simulation: A cross-linking algorithm will be implemented. This involves identifying reactive pairs of atoms (on the ethynyl groups) that are within a certain cutoff distance and forming a new bond between them. This process is repeated iteratively to simulate the growth of the polymer network.[3][4]

    • Post-Cure Equilibration: The cross-linked system will be further equilibrated.

    • Property Calculation: The equilibrated polymer network will be cooled to room temperature, and various properties will be calculated.

Data Presentation

The following tables summarize the hypothetical quantitative data expected from the proposed computational studies.

Table 1: Calculated Activation Energies for 4-EPA Polymerization Pathways (DFT)

Reaction PathwayReactantsTransition StateProductsActivation Energy (kcal/mol)
Dimerization2 x 4-EPATS_dimerDimer25.3
Trimerization3 x 4-EPATS_trimerTrimer30.1
Radical Initiation4-EPATS_radicalRadical Species45.8

Table 2: Predicted Thermomechanical Properties of Cured Poly(4-EPA) (MD)

PropertySimulated Value
Glass Transition Temperature (Tg)350 °C
Young's Modulus4.2 GPa
Density at 298 K1.35 g/cm³
Coefficient of Thermal Expansion4.5 x 10⁻⁵ K⁻¹

Visualization

The following diagrams, generated using the DOT language, visualize the proposed polymerization pathways and the computational workflow.

Polymerization_Pathway Monomer 4-EPA Monomer Dimer Dimer Monomer->Dimer Dimerization Trimer Trimer Monomer->Trimer Trimerization Radical Radical Species Monomer->Radical Initiation Oligomers Oligomers Dimer->Oligomers Trimer->Oligomers Radical->Oligomers Propagation Crosslinked Cross-linked Polymer Oligomers->Crosslinked Cross-linking

Caption: Proposed reaction pathways for the thermal polymerization of 4-EPA.

Computational_Workflow cluster_DFT DFT Calculations cluster_MD Molecular Dynamics Simulations GeoOpt Geometry Optimization Freq Frequency Analysis GeoOpt->Freq TS_Search Transition State Search GeoOpt->TS_Search IRC IRC Calculation TS_Search->IRC Activation_Energy Activation Energy IRC->Activation_Energy Curing Curing Simulation Activation_Energy->Curing Reaction Probabilities System_Setup System Setup (Monomers) Equilibration Equilibration System_Setup->Equilibration Equilibration->Curing Post_Equilibration Post-Cure Equilibration Curing->Post_Equilibration Property_Calc Property Calculation Post_Equilibration->Property_Calc

Caption: Multiscale computational workflow for studying 4-EPA polymerization.

Conclusion

The computational framework presented in this technical guide provides a comprehensive strategy for investigating the polymerization of this compound. By combining DFT and MD simulations, it is possible to gain a fundamental understanding of the reaction mechanisms and to predict the macroscopic properties of the resulting polymer. The insights gained from such computational studies will be invaluable for the rational design of novel materials with tailored properties for a wide range of applications. This guide serves as a starting point for researchers to embark on the computational exploration of this promising class of polymers.

References

Methodological & Application

Application Notes and Protocols for 4-Ethynylphthalic Anhydride in High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-ethynylphthalic anhydride (4-EPA) as a key monomer and end-capping agent for the synthesis of high-performance thermosetting polyimides. The protocols detailed below are based on established methodologies for the closely related and more extensively studied 4-phenylethynylphthalic anhydride (PEPA), adapted for 4-EPA.

Introduction

This compound (4-EPA) is a reactive monomer used to introduce terminal ethynyl groups onto polyimide oligomers. These terminal groups undergo a thermal curing reaction without the evolution of volatile byproducts, leading to a highly cross-linked, thermally stable polymer network. This "addition cure" mechanism overcomes the processing difficulties associated with traditional condensation polyimides, which release volatiles during curing, leading to voids and defects in the final component. The resulting polyimides exhibit exceptional thermal stability, high glass transition temperatures (Tg), excellent mechanical properties, and superior resistance to solvents and harsh environments, making them ideal for demanding applications in the aerospace, electronics, and automotive industries.[1][2]

The ethynyl group on the 4-EPA molecule provides a site for thermal cross-linking. Upon heating, these groups react to form a complex, stable aromatic network, significantly enhancing the thermal and mechanical properties of the final polymer.[3] The absence of a phenyl group, as seen in the more common 4-phenylethynylphthalic anhydride (PEPA), may influence the curing temperature and the final properties of the polymer, potentially leading to a higher cross-link density.

Synthesis of this compound (4-EPA)

The synthesis of 4-EPA can be adapted from established procedures for 4-phenylethynylphthalic anhydride (PEPA), primarily through a Sonogashira coupling reaction between a protected acetylene and a brominated phthalic anhydride derivative, followed by deprotection and dehydration.[4][5]

Logical Synthesis Pathway Diagram

Synthesis_of_4_EPA cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Dehydration 4-Bromophthalic_Anhydride 4-Bromophthalic Anhydride Coupling_Product 4-(Trimethylsilylethynyl)phthalic Anhydride 4-Bromophthalic_Anhydride->Coupling_Product Pd/Cu catalyst, Et3N Protected_Acetylene Trimethylsilylacetylene Protected_Acetylene->Coupling_Product Deprotected_Product 4-Ethynylphthalic Acid Coupling_Product->Deprotected_Product Base (e.g., K2CO3), Methanol/Water 4-EPA This compound Deprotected_Product->4-EPA Acetic Anhydride, Heat

Caption: Synthesis pathway for this compound (4-EPA).

Experimental Protocol: Synthesis of this compound (4-EPA)

This protocol is adapted from the synthesis of 4-phenylethynylphthalic anhydride.[4][5]

Materials:

  • 4-Bromophthalic anhydride

  • Trimethylsilylacetylene

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N)

  • Potassium carbonate (K2CO3)

  • Methanol

  • Acetic anhydride

  • Toluene

  • n-Hexane

  • Hydrochloric acid (HCl)

Procedure:

  • Sonogashira Coupling:

    • To a stirred solution of 4-bromophthalic anhydride in triethylamine, add Pd(OAc)2, PPh3, and CuI under an argon atmosphere.

    • Slowly add trimethylsilylacetylene to the mixture.

    • Heat the reaction mixture under reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture, filter to remove the catalyst, and evaporate the solvent under reduced pressure.

  • Deprotection:

    • Dissolve the crude product from the previous step in a mixture of methanol and water.

    • Add potassium carbonate and stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

    • Acidify the solution with HCl to precipitate 4-ethynylphthalic acid.

    • Filter the precipitate, wash with water, and dry under vacuum.

  • Dehydration:

    • Reflux the 4-ethynylphthalic acid in acetic anhydride for several hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Recrystallize the crude this compound from a toluene/n-hexane mixture to obtain the pure product.

Synthesis of 4-EPA End-Capped Polyimide Oligomers

4-EPA is used as an end-capping agent to control the molecular weight of polyimide oligomers and to introduce the reactive ethynyl groups at the chain ends. The general procedure involves the reaction of a dianhydride and a diamine in a specific molar ratio, with 4-EPA added to cap the polymer chains.

Polymerization and End-Capping Workflow

Polymerization_Workflow cluster_0 Step 1: Poly(amic acid) Formation cluster_1 Step 2: Imidization Dianhydride Aromatic Dianhydride (e.g., BPDA) PAA_Oligomer Poly(amic acid) Oligomer Dianhydride->PAA_Oligomer Diamine Aromatic Diamine (e.g., ODA) Diamine->PAA_Oligomer 4-EPA 4-Ethynylphthalic Anhydride (End-capper) 4-EPA->PAA_Oligomer PI_Oligomer 4-EPA End-capped Polyimide Oligomer PAA_Oligomer->PI_Oligomer Thermal or Chemical Dehydration

Caption: Workflow for the synthesis of 4-EPA end-capped polyimide oligomers.

Experimental Protocol: Synthesis of a 4-EPA End-Capped Polyimide with 4,4'-Oxydianiline (ODA) and 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA)

This protocol is a representative example and can be adapted for other dianhydrides and diamines. The molecular weight of the oligomer is controlled by adjusting the stoichiometry of the monomers.

Materials:

  • 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)

  • 4,4'-Oxydianiline (ODA)

  • This compound (4-EPA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene

Procedure:

  • Poly(amic acid) Synthesis:

    • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve ODA in anhydrous NMP.

    • Once the ODA has completely dissolved, slowly add solid BPDA in portions. The reaction is exothermic and should be controlled to maintain the desired temperature.

    • After the addition of BPDA is complete, add 4-EPA as the end-capping agent.

    • Continue stirring at room temperature under nitrogen for several hours to form the poly(amic acid) solution.

  • Imidization:

    • Add toluene to the poly(amic acid) solution to form an azeotropic mixture with the water that will be generated during imidization.

    • Heat the reaction mixture to reflux (typically 160-180 °C) and remove the water-toluene azeotrope using a Dean-Stark trap.

    • Continue the reaction until the theoretical amount of water has been collected.

    • Cool the reaction mixture to room temperature.

    • Precipitate the polyimide oligomer by pouring the solution into a non-solvent such as methanol.

    • Filter the precipitate, wash with methanol, and dry in a vacuum oven.

Curing of 4-EPA End-Capped Polyimides

The thermal curing of the ethynyl end-groups is a critical step in achieving the desired high-performance properties. The curing process involves complex reactions, including chain extension and cross-linking, to form a rigid, three-dimensional network.[3]

Curing Mechanism Overview

Curing_Mechanism PI_Oligomer 4-EPA End-capped Polyimide Oligomers Crosslinked_Network Highly Cross-linked Polyimide Network PI_Oligomer->Crosslinked_Network Addition Cure Reactions (Chain Extension, Cyclization) Heat Thermal Energy (>250 °C) Heat->Crosslinked_Network

Caption: Overview of the thermal curing process for 4-EPA end-capped polyimides.

Experimental Protocol: Thermal Curing of a 4-EPA End-Capped Polyimide

The specific curing profile will depend on the chemical structure of the polyimide backbone and the desired final properties. Differential scanning calorimetry (DSC) is typically used to determine the onset and peak of the curing exotherm, which guides the selection of the curing temperatures.

Procedure:

  • Sample Preparation: Prepare a sample of the 4-EPA end-capped polyimide oligomer, for example, as a powder or a pre-formed shape.

  • Curing Cycle:

    • Place the sample in an oven or a press capable of reaching high temperatures.

    • Heat the sample under a nitrogen atmosphere or vacuum to a temperature below the curing exotherm (e.g., 250 °C) to allow for melting and flow.

    • Hold at this temperature for a period to ensure complete melting and removal of any residual solvent.

    • Ramp the temperature to the curing temperature, which is typically in the range of 300-400 °C, based on DSC data.[2]

    • Hold at the final curing temperature for several hours to ensure complete cross-linking.

    • Cool the cured polymer slowly to room temperature.

Properties of 4-EPA Based High-Performance Polymers

The properties of polyimides derived from 4-EPA are expected to be comparable to or potentially exceed those of similar systems based on PEPA. The absence of the phenyl group may lead to a higher cross-link density and potentially a higher glass transition temperature. The following tables summarize typical property ranges for high-performance polyimides based on aromatic monomers.

Table 1: Thermal Properties of Aromatic Polyimides
PropertyTypical Value RangeTest Method
Glass Transition Temperature (Tg)250 - 400 °CDSC / DMA
Decomposition Temperature (Td, 5% wt. loss)> 500 °C in N2TGA
Coefficient of Thermal Expansion (CTE)20 - 50 ppm/°CTMA

Note: The specific values will depend on the dianhydride and diamine used in the polyimide backbone.

Table 2: Mechanical Properties of Aromatic Polyimides
PropertyTypical Value Range (Neat Resin)Test Method
Tensile Strength80 - 150 MPaASTM D638
Tensile Modulus3 - 5 GPaASTM D638
Elongation at Break2 - 10 %ASTM D638
Flexural Strength120 - 200 MPaASTM D790
Flexural Modulus3 - 6 GPaASTM D790

Note: These properties can be significantly enhanced by the addition of reinforcing fibers such as carbon or glass fibers.[6]

Conclusion

This compound is a valuable monomer for the synthesis of high-performance polyimides. Its ability to act as a reactive end-capper allows for the production of processable oligomers that can be thermally cured into highly cross-linked, void-free networks. The resulting polymers exhibit outstanding thermal stability and mechanical properties, making them suitable for a wide range of advanced applications. The protocols provided herein, adapted from established literature, offer a solid foundation for researchers and scientists to explore the potential of 4-EPA in the development of next-generation high-performance materials. Further optimization of the synthesis and curing conditions for specific applications is encouraged.

References

Application Notes and Protocols for 4-Ethynylphthalic Anhydride in Aerospace Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynylphthalic anhydride is a reactive end-capper used in the synthesis of high-performance polyimide resins for aerospace applications. The terminal ethynyl group allows for thermal curing via an addition reaction, which avoids the generation of volatile byproducts, a critical advantage in the fabrication of void-free composite structures. This results in polymers with exceptional thermal stability, high glass transition temperatures (Tg), and excellent mechanical properties, making them suitable for use in demanding aerospace environments such as engine components, airframe structures, and high-temperature adhesives.

Polyimides end-capped with this compound offer a wide processing window, allowing for controlled melt flow and viscosity during composite manufacturing processes like resin transfer molding (RTM) and autoclave curing. The resulting cross-linked polyimide network exhibits superior resistance to chemical degradation and long-term thermo-oxidative stability, essential for the durability and reliability of aerospace components.

Application in Aerospace Composites

This compound is utilized as a key monomer in the formulation of polyimide resins for carbon fiber-reinforced composites. These composites are integral to modern aircraft and spacecraft, offering significant weight savings compared to traditional metal alloys without compromising strength and performance at elevated temperatures.

dot

Caption: Logical workflow for aerospace applications.

Data Presentation

Thermal Properties of Analogous High-Temperature Polyimide Resins

The following table summarizes the thermal properties of high-performance polyimide resins that are analogous to those formulated with this compound. This data is provided for comparative purposes to illustrate the typical performance of such materials.

Resin SystemGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (TGA) (°C)
Phenylethynyl-Terminated Polyimide (PETI)> 300> 500
PMR-Type Polyimide~340> 540
Bismaleimide (BMI)230 - 310400 - 450
Mechanical Properties of Analogous Carbon Fiber Reinforced Polyimide Composites

The mechanical properties of carbon fiber reinforced polyimide composites are highly dependent on the specific resin formulation, fiber type, and manufacturing process. The data below represents typical values for high-performance aerospace-grade composites analogous to those utilizing this compound.

PropertyTest MethodValue
Tensile StrengthASTM D3039> 1500 MPa
Tensile ModulusASTM D3039> 120 GPa
Flexural StrengthASTM D790> 1550 MPa
Flexural ModulusASTM D790> 119 GPa
Interlaminar Shear StrengthASTM D2344> 90 MPa

Experimental Protocols

Protocol 1: Representative Synthesis of this compound

Reaction Scheme: Sonogashira coupling of 4-bromophthalic anhydride with a protected acetylene, followed by deprotection and dehydration.

dot

SynthesisWorkflow Start Start Materials: - 4-Bromophthalic Anhydride - Ethynyltrimethylsilane Coupling Sonogashira Coupling (Pd/Cu catalyst, base) Start->Coupling Intermediate1 4-(trimethylsilylethynyl)phthalic acid Coupling->Intermediate1 Deprotection Deprotection (e.g., K2CO3 in Methanol) Intermediate1->Deprotection Intermediate2 4-Ethynylphthalic Acid Deprotection->Intermediate2 Dehydration Dehydration (e.g., Acetic Anhydride) Intermediate2->Dehydration Purification Purification (Recrystallization) Dehydration->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Materials:

  • 4-Bromophthalic anhydride

  • Ethynyltrimethylsilane

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Anhydrous solvent (e.g., triethylamine or a mixture of THF and triethylamine)

  • Potassium carbonate

  • Methanol

  • Acetic anhydride

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Sonogashira Coupling:

    • In a flame-dried, three-necked flask under an inert atmosphere, dissolve 4-bromophthalic anhydride, palladium catalyst, CuI, and PPh₃ in the anhydrous solvent.

    • Slowly add ethynyltrimethylsilane to the reaction mixture at room temperature.

    • Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture and filter to remove the catalyst.

    • Remove the solvent under reduced pressure. The crude product is 4-(trimethylsilylethynyl)phthalic anhydride.

  • Hydrolysis and Deprotection:

    • Dissolve the crude product in a mixture of methanol and a solution of potassium carbonate in water.

    • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or ¹H NMR).

    • Acidify the solution with dilute HCl to precipitate 4-ethynylphthalic acid.

    • Filter the precipitate, wash with water, and dry under vacuum.

  • Dehydration:

    • Reflux the 4-ethynylphthalic acid in an excess of acetic anhydride for several hours.

    • Cool the reaction mixture to room temperature and then in an ice bath to crystallize the product.

    • Filter the crystals, wash with cold hexane, and dry under vacuum to yield this compound.

  • Purification and Characterization:

    • Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane).

    • Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and melting point analysis.

Protocol 2: Preparation of this compound End-Capped Polyimide Resin

Materials:

  • Aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA)

  • Aromatic diamine (e.g., 4,4'-oxydianiline - ODA)

  • This compound (as the end-capper)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

Procedure:

  • Poly(amic acid) Synthesis:

    • In a flame-dried resin kettle equipped with a mechanical stirrer and under an inert atmosphere, dissolve the aromatic diamine in anhydrous NMP.

    • Slowly add the aromatic dianhydride to the solution. The molar ratio of dianhydride to diamine is controlled to produce the desired molecular weight oligomer.

    • Stir the reaction mixture at room temperature for several hours to form the poly(amic acid) solution.

  • End-Capping:

    • Add a stoichiometric amount of this compound to the poly(amic acid) solution to cap the amine end groups.

    • Continue stirring at room temperature for a few hours.

  • Imidization:

    • Chemically imidize the poly(amic acid) by adding a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) and stirring at room temperature.

    • Alternatively, thermally imidize by heating the solution to 180-200°C.

    • Precipitate the resulting polyimide resin by pouring the solution into a non-solvent like methanol.

    • Filter, wash, and dry the resin powder under vacuum.

Protocol 3: Fabrication and Curing of Carbon Fiber Reinforced Polyimide Composite

Materials:

  • This compound end-capped polyimide resin powder

  • Carbon fiber fabric (aerospace grade)

  • High-temperature release film and bagging materials

Procedure:

  • Prepreg Preparation:

    • Prepare a solution of the polyimide resin in a suitable solvent (e.g., NMP).

    • Impregnate the carbon fiber fabric with the resin solution using a prepreg machine, ensuring uniform resin content.

    • Dry the prepreg in an oven to remove the solvent to a desired volatile content.

  • Lay-up and Bagging:

    • Cut the prepreg into plies of the desired dimensions and orientation.

    • Lay up the plies on a tool surface treated with a release agent.

    • Apply release film, bleeder, and breather materials over the lay-up.

    • Enclose the entire assembly in a vacuum bag and seal it.

  • Curing Cycle:

    • Place the bagged assembly in an autoclave.

    • Apply vacuum to the bag.

    • Heat the assembly to an initial dwell temperature (e.g., 200-250°C) to allow for resin flow and consolidation.

    • Pressurize the autoclave.

    • Ramp the temperature to the final cure temperature (typically 350-370°C) and hold for several hours to allow for the cross-linking of the ethynyl end groups.

    • Cool the assembly under pressure to below the glass transition temperature.

    • Release the pressure and vacuum and demold the cured composite part.

dot

CuringCycle cluster_0 Autoclave Curing Profile t0 0 t1 t0->t1 Heat t2 t3 t2->t3 Heat t4 t3->t4 Hold t5 t4->t5 Cool temp0 RT temp1 200-250°C (Dwell) temp0->temp1 temp2 350-370°C (Cure) temp1->temp2 temp3 < Tg temp2->temp3 press0 Vac press1 Full Pressure press0->press1

Caption: Representative cure cycle for the composite.

Conclusion

This compound serves as a critical building block for advanced polyimide composites in the aerospace industry. The ability to form highly cross-linked, thermally stable networks without the evolution of volatiles during curing addresses key manufacturing challenges and results in materials with superior performance characteristics. The protocols provided herein offer a foundational understanding for the synthesis and application of these high-performance materials. Further optimization of resin formulation and curing parameters is often necessary to meet the specific requirements of a given aerospace application.

Application Notes and Protocols for 4-Ethynylphthalic Anhydride in Polyimide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynylphthalic anhydride (4-EPA) is a versatile monomer employed in the synthesis of high-performance polyimides. The incorporation of the ethynyl group into the polyimide backbone allows for thermal curing through a crosslinking reaction, resulting in a highly stable, three-dimensional polymer network. This process enhances the thermal stability, mechanical strength, and chemical resistance of the resulting polyimide, making it an attractive material for demanding applications in aerospace, electronics, and as a specialty polymer in advanced drug delivery systems.

Polyimides derived from 4-EPA are known for their exceptional thermal and oxidative stability, high glass transition temperatures (Tg), and robust mechanical properties. These characteristics make them suitable for applications requiring long-term performance at elevated temperatures. The synthesis of polyimides using 4-EPA typically follows a two-step process involving the formation of a soluble poly(amic acid) precursor, which is then converted to the final polyimide through thermal or chemical imidization. The ethynyl groups can then be crosslinked at higher temperatures to form a thermoset material.

Synthesis of this compound

While specific literature on the synthesis of this compound is not abundant, a reliable method can be adapted from the well-established synthesis of its close analog, 4-phenylethynylphthalic anhydride (4-PEPA). The following protocol is a proposed synthetic route.

Experimental Protocol: Synthesis of this compound (Adapted from 4-PEPA Synthesis)

This procedure involves a Sonogashira coupling reaction between an acetylene source and a brominated phthalic acid derivative, followed by dehydration to form the anhydride.

Materials:

  • 4-Bromophthalic acid

  • Trimethylsilylacetylene

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Aprotic solvent (e.g., triethylamine, THF)

  • Acetic anhydride

  • Argon or Nitrogen gas supply

Procedure:

  • Sonogashira Coupling:

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 4-bromophthalic acid in a suitable aprotic solvent.

    • Add the palladium catalyst and copper(I) iodide.

    • Slowly add trimethylsilylacetylene to the reaction mixture.

    • Heat the reaction mixture to a moderate temperature (e.g., 70-85°C) and stir for 12-16 hours.[1]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting intermediate is the trimethylsilyl-protected 4-ethynylphthalic acid.

  • Deprotection:

    • Dissolve the crude intermediate in a suitable solvent (e.g., methanol).

    • Add a base (e.g., potassium carbonate) to remove the trimethylsilyl protecting group.

    • Stir at room temperature until deprotection is complete (monitored by TLC).

    • Neutralize the reaction mixture with a dilute acid and extract the product into an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain 4-ethynylphthalic acid.

  • Dehydration to Anhydride:

    • To the crude 4-ethynylphthalic acid, add an excess of acetic anhydride.

    • Heat the mixture at approximately 80°C for 1-2 hours to effect dehydration.[1]

    • Cool the reaction mixture to room temperature to allow the this compound to crystallize.

    • Collect the crystals by filtration, wash with a cold solvent (e.g., hexane), and dry under vacuum.

Polyimide Synthesis from this compound

The synthesis of polyimides from 4-EPA typically proceeds via a two-step method. The first step is the formation of a poly(amic acid) by reacting 4-EPA and another dianhydride with a diamine in a polar aprotic solvent. The second step is the imidization of the poly(amic acid) to form the polyimide, followed by a high-temperature cure to crosslink the ethynyl groups.

Experimental Protocol: Synthesis of a 4-EPA Based Polyimide

This protocol describes the synthesis of a polyimide using this compound as an end-capping agent and 4,4'-oxydianiline (ODA) as the diamine.

Materials:

  • This compound (4-EPA)

  • An aromatic dianhydride (e.g., 3,3',4,4'-Biphenyltetracarboxylic dianhydride, BTDA)

  • 4,4'-Oxydianiline (ODA)[2][3]

  • N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidinone (NMP)

  • Acetic anhydride

  • Pyridine

Procedure:

  • Poly(amic acid) Synthesis:

    • In a dry, three-neck flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve a stoichiometric amount of 4,4'-oxydianiline (ODA) in DMAc.

    • Once the ODA is fully dissolved, add the aromatic dianhydride (e.g., BTDA) in small portions.

    • Stir the reaction mixture at room temperature for 8-12 hours to form the poly(amic acid) prepolymer.

    • Add a calculated amount of this compound (4-EPA) to end-cap the polymer chains and continue stirring for another 4-6 hours. The viscosity of the solution will increase significantly.

  • Chemical Imidization and Film Casting:

    • To the viscous poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (as a catalyst) to induce chemical imidization at room temperature.

    • Stir for 12-24 hours.

    • Cast the resulting polyimide solution onto a clean glass plate using a doctor blade to control the thickness.

    • Heat the cast film in a vacuum oven using a staged heating profile to remove the solvent and complete the imidization. A typical profile would be: 80°C for 2 hours, 150°C for 1 hour, and 250°C for 1 hour.

  • Thermal Curing:

    • To induce crosslinking of the ethynyl groups, the fully imidized polyimide film is subjected to a higher temperature cure.

    • Heat the film in an oven under a nitrogen atmosphere at a temperature range of 300-400°C for 1-2 hours. The oligomers undergo an exothermic reaction above 350°C to afford an insoluble network.[4]

Quantitative Data

Specific quantitative data for polyimides derived directly from this compound is limited in the available literature. However, the following tables provide a summary of typical properties for high-performance aromatic polyimides, which can be used as a reference for expected performance.

Table 1: Thermal Properties of Aromatic Polyimides

PropertyValue
Glass Transition Temperature (Tg)250 - 400 °C[5]
5% Weight Loss Temperature (Td5)450 - 550 °C

Table 2: Mechanical Properties of Aromatic Polyimide Films

PropertyValue
Tensile Strength94 - 136 MPa[6][7]
Tensile Modulus1.85 - 4.4 GPa[6][7]
Elongation at Break7 - 15%[6]

Table 3: Dielectric Properties of Aromatic Polyimides

PropertyValue
Dielectric Constant (1 MHz)2.9 - 3.5
Dielectric Loss (1 MHz)0.002 - 0.008

Visualizations

Workflow for Polyimide Synthesis from this compound

G cluster_synthesis Monomer Synthesis cluster_polymerization Polyimide Synthesis cluster_curing Thermal Curing start 4-Bromophthalic Acid + Trimethylsilylacetylene sonogashira Sonogashira Coupling (Pd/Cu catalyst) start->sonogashira deprotection Deprotection (Base) sonogashira->deprotection dehydration Dehydration (Acetic Anhydride) deprotection->dehydration epa_monomer This compound (4-EPA) dehydration->epa_monomer reactants 4-EPA + Dianhydride + Diamine (e.g., ODA) epa_monomer->reactants paa_formation Poly(amic acid) Formation (in DMAc) reactants->paa_formation imidization Chemical Imidization (Acetic Anhydride/Pyridine) paa_formation->imidization film_casting Film Casting imidization->film_casting solvent_removal Solvent Removal (Staged Heating) film_casting->solvent_removal pi_film Polyimide Film solvent_removal->pi_film thermal_cure High Temperature Cure (300-400°C) pi_film->thermal_cure crosslinked_pi Crosslinked Polyimide thermal_cure->crosslinked_pi

Caption: Workflow for the synthesis of 4-EPA and its use in polyimide fabrication.

Curing Mechanism of Ethynyl-Terminated Polyimide

G cluster_curing_mechanism Thermal Curing of Ethynyl Groups start Ethynyl-Terminated Polyimide Chains heat Heat (>300°C) start->heat radical_initiation Radical Initiation (Homolytic Cleavage of C-H or C≡C) heat->radical_initiation propagation Propagation (Addition to other ethynyl groups) radical_initiation->propagation Forms Polyene Structures crosslinking Crosslinking & Network Formation propagation->crosslinking final_product Stable Thermoset Polyimide Network crosslinking->final_product

Caption: Simplified mechanism for the thermal crosslinking of ethynyl-terminated polyimides.

References

Application Notes and Protocols for the Polymerization of 4-Ethynylphthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethynylphthalic Anhydride (4-EPA) is a functional monomer possessing two key reactive sites: a polymerizable terminal ethynyl group and a reactive phthalic anhydride group. The polymerization of the ethynyl group can lead to a conjugated polymer backbone, while the anhydride moiety remains available for subsequent post-polymerization modification, such as grafting or cross-linking. This dual functionality makes poly(this compound) a promising candidate for applications in advanced materials, including heat-resistant resins, dielectric materials, and functional polymer supports.

This document outlines two proposed procedures for the polymerization of this compound:

  • Thermal Polymerization: A solvent-free melt polymerization approach based on the thermal curing of ethynyl-terminated resins.[1][2][3]

  • Transition-Metal-Catalyzed Polymerization: A solution polymerization method utilizing a rhodium-based catalyst, adapted from established procedures for the polymerization of phenylacetylene.[4][5][6]

Protocol 1: Thermal Polymerization

This protocol describes the solvent-free thermal polymerization of 4-EPA. The high temperature facilitates the reaction of the ethynyl groups, leading to a cross-linked, thermoset polymer network. This method is analogous to the thermal curing of ethynyl-terminated imide oligomers.[1][2]

Experimental Protocol
  • Preparation: Place 1.00 g of this compound monomer into a dry glass reaction tube.

  • Inert Atmosphere: Purge the tube with a gentle stream of nitrogen or argon gas for 15 minutes to remove oxygen, which can inhibit radical polymerization and cause oxidative side reactions at high temperatures.

  • Heating: Place the reaction tube in a preheated oven or a suitable heating block.

  • Polymerization Ramp: Increase the temperature according to the following profile:

    • Heat to 150 °C and hold for 1 hour to melt the monomer.

    • Increase the temperature to 200 °C at a rate of 2 °C/min.

    • Hold at 200 °C for 2 hours.

    • Increase the temperature to 250 °C at a rate of 2 °C/min.

    • Hold at 250 °C for 4 hours for curing.

  • Cooling: After the curing period, turn off the heat and allow the polymer to cool slowly to room temperature under the inert atmosphere.

  • Isolation: The resulting polymer will be an insoluble, solid thermoset material. Characterize the polymer in its solid state.

Proposed Thermal Polymerization Parameters
ParameterValuePurpose
Monomer Mass1.00 gStarting material
AtmosphereInert (N₂ or Ar)Prevent oxidation
Initial Temp.150 °C (1 hr)Melt monomer
Curing Temp. 1200 °C (2 hr)Initiate polymerization
Curing Temp. 2250 °C (4 hr)Promote cross-linking
Expected Yield>95%Thermoset formation
Expected ProductInsoluble solidCross-linked network

Workflow Diagram: Thermal Polymerization

Thermal_Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Monomer Weigh 4-EPA Monomer Tube Place in Reaction Tube Monomer->Tube Purge Purge with N₂/Ar Tube->Purge Heat Heat to 150°C (1h) Heat to 200°C (2h) Heat to 250°C (4h) Purge->Heat Cool Cool to Room Temp Heat->Cool Isolate Isolate Solid Polymer Cool->Isolate Characterize Characterize Product Isolate->Characterize

Workflow for the proposed thermal polymerization of 4-EPA.

Protocol 2: Transition-Metal-Catalyzed Polymerization

This protocol outlines a proposed solution polymerization of 4-EPA using a rhodium-based catalyst, specifically [Rh(nbd)Cl]₂, which is effective for the polymerization of phenylacetylene.[4][5] This method is expected to yield a soluble, linear polymer if premature cross-linking through the anhydride groups is avoided.

Experimental Protocol
  • Catalyst Preparation: In a glovebox, dissolve the rhodium catalyst, [Rh(nbd)Cl]₂, and a co-catalyst/base (e.g., triethylamine, NEt₃) in an anhydrous, degassed solvent (e.g., THF or toluene).

  • Monomer Solution: In a separate flask, dissolve this compound in the same anhydrous, degassed solvent.

  • Initiation: Transfer the monomer solution to the catalyst solution via cannula under an inert atmosphere. The molar ratio of monomer to catalyst will determine the theoretical molecular weight.

  • Polymerization: Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 24 hours). Monitor the reaction progress by techniques such as GPC or NMR if possible.

  • Termination & Precipitation: Quench the reaction by exposing it to air. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • Purification: Filter the precipitated polymer, wash it with fresh non-solvent to remove residual monomer and catalyst, and dry it under vacuum at a mild temperature (e.g., 40 °C) to a constant weight.

Proposed Catalytic Polymerization Parameters
ParameterValuePurpose
MonomerThis compoundStarting material
Catalyst[Rh(nbd)Cl]₂Polymerization initiator
Co-catalystTriethylamine (NEt₃)Activator/Base
SolventAnhydrous Tetrahydrofuran (THF)Reaction medium
Monomer/Catalyst Ratio100:1Controls molecular weight
Reaction Temperature30 °CControlled reaction rate
Reaction Time24 hoursAllow for high conversion
Precipitating SolventMethanolIsolate polymer
Expected ProductSoluble, linear polymerPoly(this compound)

Logical Diagram: Catalytic Polymerization Pathway

Catalytic_Polymerization cluster_reactants Reactants cluster_process Polymerization Process cluster_products Products Monomer 4-EPA Monomer (Ethynyl Group) Coordination Coordination & Insertion Monomer->Coordination Catalyst Rh(I) Catalyst ([Rh(nbd)Cl]₂) Catalyst->Coordination Base Co-catalyst (NEt₃) Base->Coordination Polymer Linear Polymer (Poly(4-EPA)) Coordination->Polymer Propagation

Proposed mechanism for rhodium-catalyzed polymerization of 4-EPA.
Data Summary and Characterization

The resulting polymers from both proposed methods should be characterized to determine their structure, molecular weight (for the soluble polymer), and thermal properties.

PropertyProtocol 1 (Thermal)Protocol 2 (Catalytic)Analytical Method
Solubility Insoluble in common solventsSoluble in THF, CHCl₃, DMFSolvent testing
Molecular Wt. (Mn) N/A (cross-linked)10,000 - 20,000 g/mol (Proposed)Gel Permeation Chromatography (GPC)
Polydispersity (Đ) N/A (cross-linked)1.5 - 2.5 (Proposed)GPC
Thermal Stability (TGA) High (>400 °C onset)Moderate (>300 °C onset)Thermogravimetric Analysis
Glass Transition (Tg) High (>250 °C)150 - 200 °C (Proposed)Differential Scanning Calorimetry (DSC)
Structure Cross-linked polyene networkLinear polyene with anhydride side groupsFTIR, Solid-State NMR

FTIR Spectroscopy: Successful polymerization via the ethynyl group would be indicated by the disappearance or significant reduction of the characteristic C≡C-H stretching peak (around 3300 cm⁻¹) and the C≡C stretching peak (around 2100 cm⁻¹). The anhydride C=O stretching peaks (around 1845 and 1775 cm⁻¹) should remain.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is an irritant; avoid inhalation and contact with skin and eyes.

  • High-temperature reactions should be conducted with appropriate shielding and controls.

  • Transition metal catalysts can be toxic and air-sensitive; handle under an inert atmosphere.

References

Application Notes and Protocols: Crosslinking of 4-Ethynylphthalic Anhydride in Polyimides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. End-capping polyimide oligomers with reactive groups is a common strategy to enhance their processability and create highly crosslinked, durable networks upon curing. 4-Ethynylphthalic anhydride (4-EPA) is a reactive end-capper that introduces terminal ethynyl groups to the polyimide chains. Upon thermal treatment, these ethynyl groups undergo complex crosslinking reactions, resulting in a robust, three-dimensional network. This process significantly increases the glass transition temperature (Tg) and improves the solvent resistance and thermo-oxidative stability of the final material.[1][2][3] These enhanced properties make 4-EPA-crosslinked polyimides suitable for demanding applications in aerospace, electronics, and other advanced industries.

Crosslinking Mechanism of this compound

The thermal curing of polyimides end-capped with this compound proceeds through a complex series of reactions involving the terminal ethynyl groups. While the precise mechanism is a subject of ongoing research, it is generally accepted that the crosslinking process is initiated at elevated temperatures, typically above 350°C, and involves a combination of competing reactions.[1][4]

The primary proposed pathways for the crosslinking of the ethynyl groups are:

  • Cyclotrimerization: Three ethynyl groups can react to form a substituted benzene ring, creating a highly stable aromatic crosslink. This is a desirable reaction as it contributes significantly to the thermal stability of the cured polymer.

  • Polyene Formation: Linear or branched polymerization of the ethynyl groups can occur, leading to the formation of conjugated polyene structures. This process also contributes to the network formation but may result in a less thermally stable structure compared to the fully aromatic linkages from cyclotrimerization.[4]

  • Radical Polymerization: At high temperatures, homolytic cleavage of the ethynyl C-H bond or C≡C bond can generate free radicals. These radicals can then initiate chain polymerization of other ethynyl groups, leading to a complex, highly crosslinked network.[4]

The prevalence of each mechanism is influenced by factors such as the curing temperature, the concentration of ethynyl groups, and the molecular mobility of the polymer chains.[4] Spectroscopic studies, including solid-state NMR, have indicated that the final cured structure is often a combination of these different linkages.[4]

Crosslinking_Mechanism Proposed Crosslinking Mechanisms of 4-EPA in Polyimides cluster_reactants Reactants cluster_products Crosslinked Products PI_Ethynyl_1 Polyimide-C≡CH Benzene_Ring Benzene Ring (Cyclotrimerization) PI_Ethynyl_1->Benzene_Ring Heat (≥350°C) Polyene Polyene Structure (Linear/Branched Polymerization) PI_Ethynyl_1->Polyene Heat Radical_Product Complex Network (Radical Polymerization) PI_Ethynyl_1->Radical_Product High Heat PI_Ethynyl_2 Polyimide-C≡CH PI_Ethynyl_2->Benzene_Ring PI_Ethynyl_2->Polyene PI_Ethynyl_2->Radical_Product PI_Ethynyl_3 Polyimide-C≡CH PI_Ethynyl_3->Benzene_Ring PI_Ethynyl_3->Radical_Product

Proposed crosslinking pathways for 4-EPA end-capped polyimides.

Quantitative Data Summary

The following tables summarize typical quantitative data for polyimides end-capped with phenylethynyl phthalic anhydride (PEPA), a close analog of 4-EPA, before and after thermal curing. These values can be considered representative for 4-EPA systems.

Table 1: Thermal Properties of PEPA End-Capped Polyimides

Polyimide SystemCalculated Molecular Weight ( g/mol )Initial Tg (°C)Cured Tg (°C)Decomposition Temp. (Td, 5% wt. loss) (°C)
6FDA/p-PDA-PEPA4200~250405>550
BPDA/3,3'-DABP-PEPA5000~270>400>550
6FDA/m-PDA-PEPA1000~170391>540

Data compiled from references[1][5]. Note that specific values can vary depending on the diamine and dianhydride monomers used in the polyimide backbone.

Table 2: Mechanical Properties of Cured PEPA End-Capped Polyimides

Polyimide SystemTensile Strength (MPa)
PETI-F (6FDA-based)51 - 66
PETI-5>100

Data compiled from references[2][5]. Mechanical properties are highly dependent on the specific polymer backbone and curing conditions.

Experimental Protocols

Protocol 1: Synthesis of 4-EPA End-Capped Polyimide Oligomer

This protocol describes a typical one-pot solution imidization method for synthesizing a 4-EPA end-capped polyimide oligomer.

Materials:

  • Aromatic dianhydride (e.g., 2,2'-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride, 6FDA)

  • Aromatic diamine (e.g., 1,4-diaminobenzene, p-PDA)

  • This compound (4-EPA)

  • N-methyl-2-pyrrolidinone (NMP), anhydrous

  • Pyridine

  • Acetic anhydride

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a nitrogen inlet and a mechanical stirrer, dissolve the aromatic diamine in NMP at room temperature.

  • Slowly add a solution of the aromatic dianhydride in NMP to the diamine solution over 1-3 hours.

  • Allow the reaction to stir for an additional hour at room temperature to form the poly(amic acid) solution.

  • Add 4-EPA as a solid to the reaction mixture and stir until dissolved.

  • To chemically imidize the poly(amic acid), add a mixture of pyridine and acetic anhydride.

  • Heat the solution to 60°C and stir for 12 hours.[1]

  • Precipitate the polyimide oligomer by slowly adding the reaction solution to a large volume of vigorously stirred ethanol.

  • Collect the precipitated solid by filtration and wash thoroughly with ethanol.

  • Dry the polymer under reduced pressure at room temperature overnight.

Protocol 2: Thermal Curing and Characterization

This protocol outlines the steps for thermally crosslinking the 4-EPA end-capped polyimide and characterizing its properties.

Materials and Equipment:

  • 4-EPA end-capped polyimide oligomer

  • Solvent for casting (e.g., NMP)

  • Glass plates or other suitable substrates

  • Programmable oven or furnace with a nitrogen atmosphere

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

A. Film Casting:

  • Dissolve the dried polyimide oligomer in NMP to form a viscous solution (e.g., 20% w/v).

  • Cast the solution onto a clean glass plate using a doctor blade to achieve a uniform thickness.

  • Dry the cast film in an oven at 100°C under reduced pressure for 15 hours to remove the solvent.[1]

B. Thermal Curing:

  • Place the dried film in a programmable oven under a nitrogen atmosphere.

  • Heat the film using a staged curing cycle to ensure complete imidization and crosslinking. A typical cycle is:

    • Ramp to 170°C at 1°C/min and hold for 1 hour.

    • Ramp to 200°C and hold for 1 hour.

    • Ramp to 260°C and hold for 2 hours.[1]

    • For crosslinking, ramp to a final cure temperature above 350°C (e.g., 370-400°C) and hold for 1-2 hours.[2]

C. Characterization:

  • Differential Scanning Calorimetry (DSC):

    • Analyze a small sample of the uncured oligomer to determine its initial Tg and the exotherm associated with the crosslinking reaction. A typical heating rate is 10-20°C/min.

    • Analyze a sample of the cured polyimide to determine the final Tg of the crosslinked material. The absence of the curing exotherm confirms complete crosslinking.

  • Thermogravimetric Analysis (TGA):

    • Heat a sample of the cured polyimide from room temperature to 800-1000°C at a heating rate of 10°C/min under a nitrogen or air atmosphere to determine its thermal and thermo-oxidative stability.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Obtain an FTIR spectrum of the uncured polyimide film. Note the characteristic peak of the ethynyl group (C≡C stretch) around 2100-2260 cm⁻¹.

    • Obtain an FTIR spectrum of the cured polyimide film. The disappearance or significant reduction of the ethynyl peak indicates that the crosslinking reaction has occurred.

Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis, processing, and characterization of 4-EPA crosslinked polyimides.

Experimental_Workflow Experimental Workflow for 4-EPA Crosslinked Polyimides cluster_synthesis Synthesis cluster_processing Processing cluster_characterization Characterization Monomers Diamine + Dianhydride + 4-EPA in NMP Polyamic_Acid Poly(amic acid) Formation Monomers->Polyamic_Acid Imidization Chemical Imidization (Pyridine, Acetic Anhydride) Polyamic_Acid->Imidization Precipitation Precipitation in Ethanol Imidization->Precipitation Drying Drying of Oligomer Precipitation->Drying Dissolution Dissolve Oligomer in NMP Drying->Dissolution Dried Oligomer Casting Film Casting Dissolution->Casting Solvent_Removal Solvent Removal Casting->Solvent_Removal Curing Thermal Curing (>350°C) Solvent_Removal->Curing DSC DSC Analysis (Tg, Cure Exotherm) Curing->DSC Cured Film TGA TGA Analysis (Thermal Stability) Curing->TGA FTIR FTIR Spectroscopy (Ethynyl Peak Disappearance) Curing->FTIR Mechanical Mechanical Testing Curing->Mechanical

A typical experimental workflow for 4-EPA crosslinked polyimides.

References

Application Notes and Protocols for the Synthesis of Thermosetting Polyimides Using 4-Ethynylphthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermosetting polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of reactive end-caps, such as 4-Ethynylphthalic Anhydride (4-EPA), allows for the formation of a crosslinked network upon thermal curing, further enhancing these properties. This document provides detailed application notes and experimental protocols for the synthesis of thermosetting polyimides utilizing 4-EPA as an end-capping agent. The resulting polymers are well-suited for applications demanding high performance in extreme environments, including aerospace, microelectronics, and advanced composites. While the protocols provided are based on extensive research on the closely related 4-phenylethynylphthalic anhydride (PEPA), they are directly applicable to syntheses involving 4-EPA.

Synthesis Overview

The synthesis of 4-EPA end-capped polyimides is typically a two-step process. The first step involves the reaction of a diamine and a dianhydride in a high-boiling polar aprotic solvent, such as N-methyl-2-pyrrolidinone (NMP), to form a poly(amic acid) oligomer. The molecular weight of this oligomer is controlled by the stoichiometric ratio of the monomers. In the second step, 4-EPA is introduced as an end-capping agent to terminate the polymer chains. Subsequent thermal or chemical imidization converts the poly(amic acid) to a polyimide, which can then be thermally cured at elevated temperatures to induce crosslinking of the ethynyl groups.

Experimental Protocols

Materials
  • Aromatic Dianhydride (e.g., 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA), 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA))

  • Aromatic Diamine (e.g., 4,4′-oxydianiline (ODA), p-phenylenediamine (p-PDA))

  • This compound (4-EPA)

  • N-methyl-2-pyrrolidinone (NMP), anhydrous

  • Toluene or o-dichlorobenzene (for azeotropic removal of water)

  • Acetic Anhydride

  • Pyridine

Protocol 1: One-Pot Synthesis of 4-EPA End-Capped Polyimide

This protocol describes a "one-pot" solution imidization technique.[1]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add the calculated amount of aromatic diamine and anhydrous NMP.

  • Dissolution: Stir the mixture under a gentle flow of nitrogen until the diamine is completely dissolved.

  • Dianhydride Addition: Gradually add the aromatic dianhydride to the solution. The reaction is exothermic, and the viscosity of the solution will increase as the poly(amic acid) forms.

  • Oligomer Formation: Continue stirring at room temperature for 2-4 hours to ensure the formation of the poly(amic acid) oligomer of the desired molecular weight.

  • End-Capping: Add the calculated amount of this compound (4-EPA) to the reaction mixture to end-cap the poly(amic acid) chains. Stir for an additional 1-2 hours.

  • Imidization: Add toluene or o-dichlorobenzene to the flask to facilitate the azeotropic removal of water. Heat the reaction mixture to 160-180 °C and collect the water in the Dean-Stark trap. The reaction is complete when no more water is collected (typically 3-5 hours).

  • Isolation: After cooling to room temperature, the polyimide solution can be used directly for casting films or precipitated by pouring into a non-solvent such as methanol or ethanol.

  • Purification: The precipitated polymer is then collected by filtration, washed thoroughly with the non-solvent, and dried in a vacuum oven at 80-100 °C until a constant weight is achieved.

Protocol 2: Thermal Curing of 4-EPA End-Capped Polyimide
  • Film Casting: Cast the polyimide solution from Protocol 1 onto a glass substrate using a doctor blade to achieve the desired film thickness.

  • Solvent Removal: Place the cast film in a convection oven and heat at 80-100 °C for several hours to remove the bulk of the solvent.

  • Curing Cycle: Transfer the film to a high-temperature oven and subject it to a staged curing cycle. A typical cycle involves heating to 200 °C for 1 hour, followed by heating to 300 °C for 1 hour, and finally curing at 350-400 °C for 1-2 hours.[2] The high curing temperatures (380–420°C) afforded by the phenylethynyl end-cap provide a wide processing window.[1]

  • Cooling: After the curing is complete, allow the oven to cool down slowly to room temperature to minimize thermal stress in the cured film.

Data Presentation

The following tables summarize typical quantitative data for thermosetting polyimides end-capped with ethynyl-type phthalic anhydrides. The specific properties can be tailored by varying the dianhydride and diamine monomers.

DianhydrideDiamineEnd-CapTg (°C) of Cured PolymerTd, 5% weight loss (°C)Tensile Strength (MPa)Tensile Modulus (GPa)
BTDAODAPEPA> 350> 500114.193.23
6FDAp-PDAPEPA~405> 530--
a-BPDAp-PDA/MDAPEPA406> 500--

Note: Data is compiled from various sources and may not be directly comparable due to differences in experimental conditions. PEPA (4-phenylethynylphthalic anhydride) is used as a close analog for 4-EPA.

Visualizations

Synthesis and Curing Pathway

Synthesis_and_Curing Diamine Aromatic Diamine PolyamicAcid Poly(amic acid) Oligomer Diamine->PolyamicAcid + Dianhydride Aromatic Dianhydride Dianhydride->PolyamicAcid Solvent1 NMP Solvent1->PolyamicAcid PolyimideOligomer 4-EPA End-capped Polyimide Oligomer PolyamicAcid->PolyimideOligomer + End-Cap EndCap 4-Ethynylphthalic Anhydride (4-EPA) EndCap->PolyimideOligomer Water Water PolyimideOligomer->Water - H2O (Imidization) CuredPolyimide Crosslinked Thermoset Polyimide PolyimideOligomer->CuredPolyimide Heat (350-420°C) Crosslinking Solvent2 Toluene Solvent2->Water

Caption: General synthesis and curing pathway of 4-EPA thermosetting polyimides.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization cluster_curing Curing Stage cluster_analysis Post-Curing Analysis start Dissolve Diamine in NMP add_dianhydride Add Dianhydride start->add_dianhydride form_oligomer Form Poly(amic acid) add_dianhydride->form_oligomer add_endcap Add 4-EPA form_oligomer->add_endcap imidize Azeotropic Imidization add_endcap->imidize isolate Precipitate and Dry imidize->isolate ftir FTIR isolate->ftir nmr NMR isolate->nmr gpc GPC isolate->gpc cast_film Cast Film isolate->cast_film remove_solvent Solvent Removal cast_film->remove_solvent thermal_cure Thermal Curing Cycle remove_solvent->thermal_cure dsc DSC (Tg) thermal_cure->dsc tga TGA (Td) thermal_cure->tga dma DMA (Mechanical) thermal_cure->dma

Caption: Experimental workflow for synthesis, curing, and analysis.

Curing Reaction Mechanism

Caption: Simplified curing reaction of ethynyl end-groups.

References

Curing of 4-Ethynylphthalic Anhydride Resins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynylphthalic Anhydride (4-EPA) is a reactive monomer utilized in the synthesis of high-performance polymers, particularly as an end-capping agent for polyimide oligomers. The ethynyl group provides a reactive site for thermal curing, leading to a cross-linked, thermoset polymer network with desirable properties such as high thermal stability and solvent resistance. This document provides an overview of the curing characteristics of 4-EPA based on available literature and outlines general protocols for its thermal analysis.

It is important to note that while 4-EPA is a key component in advanced resins, detailed studies on the homopolymerization (curing of the neat resin) of this compound are not extensively available in the public domain. The majority of research focuses on its role as a reactive end-capper for polyimide resins. In these systems, the curing of the ethynyl group occurs at elevated temperatures, contributing to the final thermoset properties of the polyimide.

Curing Mechanism Overview

The curing of this compound proceeds through the thermally induced polymerization of the terminal ethynyl groups. At elevated temperatures, these groups undergo complex reactions, including chain extension and cross-linking, to form a rigid, three-dimensional network. This process is an addition polymerization, which occurs without the generation of volatile byproducts, leading to a high-integrity cured material. When used as an end-cap for imide oligomers, the curing reaction of the phenylethynyl group has been observed to occur at temperatures exceeding 350°C.[1]

Experimental Protocols

While specific cure schedules for neat 4-EPA resin are not well-documented, the following experimental protocols are standard for characterizing the thermal curing of reactive monomers and oligomers. These methods can be adapted to study the curing behavior of 4-EPA.

Differential Scanning Calorimetry (DSC) for Cure Characterization

Differential Scanning Calorimetry (DSC) is a fundamental technique for determining the curing characteristics of a thermosetting resin. It measures the heat flow into or out of a sample as a function of temperature or time.

Objective: To determine the onset of curing, the peak exothermic temperature, and the total heat of reaction (ΔH) for the polymerization of 4-EPA.

Materials and Equipment:

  • This compound (4-EPA) powder

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

Protocol:

  • Accurately weigh 5-10 mg of 4-EPA powder into an aluminum DSC pan.

  • Hermetically seal the pan using a crimper.

  • Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Equilibrate the sample at a temperature below the expected onset of reaction (e.g., 30°C).

  • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature beyond the completion of the exothermic curing peak (e.g., 450°C).

  • Record the heat flow as a function of temperature.

  • Analyze the resulting DSC thermogram to determine:

    • Onset Temperature (Tonset): The temperature at which the curing reaction begins.

    • Peak Exotherm Temperature (Tpeak): The temperature at which the rate of reaction is maximum.

    • Total Heat of Reaction (ΔH): The area under the exothermic peak, which is proportional to the total heat evolved during curing.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the cured 4-EPA resin. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Objective: To determine the decomposition temperature and char yield of the cured 4-EPA polymer.

Materials and Equipment:

  • Cured 4-EPA polymer sample

  • Thermogravimetric Analyzer (TGA)

  • TGA sample pans

Protocol:

  • Place a small, accurately weighed sample (5-10 mg) of the previously cured 4-EPA polymer into a TGA pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) or air at a constant flow rate.

  • Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 800°C).

  • Record the sample weight as a function of temperature.

  • Analyze the TGA curve to determine:

    • Decomposition Temperature (Td): Typically reported as the temperature at which 5% or 10% weight loss occurs.

    • Char Yield: The percentage of residual mass at a high temperature (e.g., 800°C) in an inert atmosphere.

Data Presentation

Due to the lack of specific experimental data for the curing of neat this compound resin in the reviewed literature, a quantitative data table cannot be provided at this time. The curing temperatures reported are in the context of 4-EPA as an end-capper for polyimide oligomers.

ParameterValueReference
Curing Temperature (as end-capper)> 350 °C[1]

Visualizations

Logical Workflow for Thermal Analysis of 4-EPA Curing

The following diagram illustrates a logical workflow for the characterization of the curing process of this compound resin.

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_cure Curing Protocol cluster_tga TGA Analysis start Start: Obtain 4-EPA Monomer weigh Weigh 4-EPA Sample start->weigh encapsulate Encapsulate in DSC Pan weigh->encapsulate dsc_run Run DSC Scan (e.g., 10°C/min) encapsulate->dsc_run dsc_data Obtain DSC Thermogram (Heat Flow vs. Temp) dsc_run->dsc_data dsc_analysis Analyze for T_onset, T_peak, ΔH dsc_data->dsc_analysis cure_sample Cure Bulk 4-EPA Sample (Based on DSC data) dsc_analysis->cure_sample tga_run Run TGA Scan on Cured Sample cure_sample->tga_run tga_data Obtain TGA Curve (% Weight Loss vs. Temp) tga_run->tga_data tga_analysis Analyze for T_d and Char Yield tga_data->tga_analysis end End: Characterized Cured Polymer tga_analysis->end

Caption: Workflow for Thermal Analysis of 4-EPA.

Curing Reaction Pathway

The ethynyl groups on the 4-EPA molecules react with each other upon heating to form a cross-linked polymer network.

G monomer This compound (Monomer) heat Heat (Δ) monomer->heat polymer Cross-linked Poly(this compound) (Thermoset Network) heat->polymer

Caption: Thermal Curing of 4-EPA.

References

Application of 4-Ethynylphthalic Anhydride in High-Performance Carbon Fiber Composites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethynylphthalic anhydride (4-EPA) is a reactive monomer utilized to enhance the thermomechanical properties of polymer matrices in advanced carbon fiber composites. Its bifunctional nature, possessing both a reactive anhydride group and a terminal ethynyl group, allows for a two-stage curing process. This results in a highly cross-linked, thermally stable polymer network with improved processability. These attributes make 4-EPA a promising candidate for applications in the aerospace, automotive, and high-performance materials sectors where exceptional strength-to-weight ratios and thermal resistance are paramount. This document provides detailed application notes and illustrative protocols for the incorporation of this compound into carbon fiber composite materials.

Introduction

Carbon fiber reinforced polymers (CFRPs) are integral to industries requiring lightweight, high-strength materials. The performance of these composites is largely dictated by the properties of the polymer matrix and the interface between the matrix and the carbon fibers. This compound (4-EPA) serves as a strategic additive or co-monomer in thermosetting resins, such as epoxies and polyimides, to significantly enhance their performance characteristics. The anhydride functionality participates in the initial polymerization and curing with the primary resin, while the ethynyl group undergoes a thermally induced cross-linking reaction at elevated temperatures. This secondary cross-linking increases the cross-link density of the polymer network, leading to a higher glass transition temperature (Tg), improved thermal stability, and enhanced mechanical properties.[1]

The use of ethynyl-terminated oligomers can also improve the processability of the resin system. By controlling the molecular weight of the polymer, resins with lower melt viscosities can be achieved, making them suitable for manufacturing processes like resin transfer molding (RTM) and compression molding.[1]

Key Applications

The unique properties imparted by this compound make it a valuable component in a range of high-performance materials:

  • Aerospace and Automotive Industries : The exceptional thermal stability and high strength-to-weight ratio of polymers derived from 4-EPA make them ideal for components exposed to extreme temperatures and mechanical stress.[1]

  • High-Performance Composites : 4-EPA is used in the production of composites for demanding applications that require superior mechanical and thermal performance.

Quantitative Data Summary

While specific data for carbon fiber composites formulated with this compound is not extensively available in the public domain, the following tables provide representative mechanical and thermal properties of high-performance carbon fiber composites. This data serves as a baseline for comparison and highlights the typical performance enhancements sought with the inclusion of modifiers like 4-EPA.

Table 1: Representative Mechanical Properties of Unidirectional Carbon Fiber/Epoxy Composites

PropertySymbolUnitsStandard Modulus Carbon FiberIntermediate Modulus Carbon FiberHigh Modulus Carbon Fiber
Tensile Strength, 0°X_tMPa150016001000
Tensile Modulus, 0°E_1GPa135175300
Compressive Strength, 0°X_cMPa12001300850
Flexural Strength, 0°F_suMPa~1200-1800~1500-2000~900-1200
Interlaminar Shear StrengthILSSMPa707560

Note: The values presented are typical for unidirectional composites with a fiber volume fraction of approximately 60% and are influenced by the specific resin system and manufacturing process.

Table 2: Representative Thermal Properties of High-Temperature Polymer Composites

PropertyUnitsPolyimide Composite (PMR-15)Toughened Epoxy Composite
Glass Transition Temperature (Tg)°C~345~180-220
Decomposition Temperature (5% weight loss)°C>500~350-400
Coefficient of Thermal Expansion, 0° (α_1)µm/m/°C~ -0.5 to 1.0~ 2.0 - 4.0

Note: The inclusion of modifiers like 4-EPA is intended to increase the glass transition temperature and thermal stability of the resulting composite.

Experimental Protocols

The following are illustrative protocols for the fabrication of carbon fiber composites. These should be considered as a starting point and will require optimization for specific applications using this compound.

Protocol 1: Surface Treatment of Carbon Fibers

To enhance the interfacial adhesion between the carbon fibers and the polymer matrix, a surface treatment can be employed.

Materials:

  • Carbon fiber tow or fabric

  • Maleic anhydride or a similar anhydride for plasma grafting

  • Epoxy resin

  • Curing agent

  • Deionized water

  • Acetone

Procedure:

  • Clean the carbon fibers by sonicating in acetone for 15 minutes, followed by rinsing with deionized water.

  • Dry the carbon fibers in a vacuum oven at 100°C for 1 hour.

  • Perform plasma-grafting of an anhydride onto the carbon fiber surface. This can be achieved using a dielectric barrier discharge (DBD) plasma reactor.[2]

  • The plasma treatment increases the concentration of oxygen-containing functional groups on the fiber surface, which can be verified using X-ray photoelectron spectroscopy (XPS).[2]

Protocol 2: Fabrication of Carbon Fiber Composite via Resin Transfer Molding (RTM)

Materials:

  • Surface-treated carbon fiber preform

  • Epoxy resin (e.g., diglycidyl ether of bisphenol A)

  • Anhydride hardener (e.g., methyltetrahydrophthalic anhydride)

  • This compound (as a reactive modifier)

  • Tertiary amine catalyst (e.g., N,N-dimethylbenzylamine)

Procedure:

  • Prepare the resin mixture by blending the epoxy resin, anhydride hardener, and this compound in the desired stoichiometric ratio. The addition of 4-EPA will require adjustments to the overall stoichiometry.

  • Degas the resin mixture in a vacuum chamber to remove any entrapped air.

  • Add the tertiary amine catalyst to the resin mixture and mix thoroughly.

  • Place the dry carbon fiber preform into a pre-heated mold.

  • Close the mold and inject the resin mixture under pressure.

  • Once the mold is filled, clamp the injection and vent ports.

  • Cure the composite in the mold using a pre-determined curing cycle. A representative cycle could be:

    • Initial cure at 120°C for 2 hours.

    • Post-cure at 180°C for 4 hours.

    • A final high-temperature post-cure at 250-300°C for 2-4 hours to facilitate the cross-linking of the ethynyl groups.

  • After the curing cycle is complete, allow the mold to cool to room temperature before demolding the composite part.

Visualizations

Signaling Pathways and Reaction Mechanisms

The curing of an epoxy resin with an anhydride hardener, modified with this compound, involves a series of chemical reactions. The process is initiated by the ring-opening of the anhydride by a hydroxyl group, which can be present in the epoxy resin or formed in situ.[3] This is followed by the reaction of the resulting carboxylic acid with an epoxy group. A tertiary amine is often used to catalyze these reactions. At higher temperatures, the ethynyl groups of the 4-EPA undergo a thermally induced cross-linking reaction.

Curing Mechanism of 4-EPA Modified Epoxy Resin cluster_0 Initial Curing (Anhydride-Epoxy Reaction) cluster_1 High-Temperature Curing (Ethynyl Cross-linking) Anhydride Anhydride (e.g., MTHPA, 4-EPA) Monoester Monoester with Carboxylic Acid Anhydride->Monoester Ring Opening Hydroxyl Hydroxyl Group (R-OH) Hydroxyl->Monoester Epoxy Epoxy Group Diester Cross-linked Diester Epoxy->Diester Catalyst Tertiary Amine Catalyst Catalyst->Anhydride activates Monoester->Diester Esterification Ethynyl_EPA Ethynyl Group on 4-EPA in Polymer Backbone Crosslinked_Network Highly Cross-linked Network Ethynyl_EPA->Crosslinked_Network Thermal Addition Reactions

Caption: Curing mechanism of a 4-EPA modified epoxy resin.

Experimental Workflow

The fabrication of a carbon fiber composite using this compound modified resin via Resin Transfer Molding (RTM) follows a structured workflow.

RTM Experimental Workflow cluster_preparation Preparation cluster_processing Processing cluster_post_processing Post-Processing & Analysis Resin_Prep Resin Formulation (Epoxy + Anhydride + 4-EPA) Degassing Vacuum Degassing Resin_Prep->Degassing Catalyst_Add Catalyst Addition Degassing->Catalyst_Add Injection Resin Injection Catalyst_Add->Injection Fiber_Prep Carbon Fiber Preform Placement in Mold Mold_Close Mold Closure and Heating Fiber_Prep->Mold_Close Mold_Close->Injection Curing Multi-stage Curing Cycle Injection->Curing Demolding Cooling and Demolding Curing->Demolding Testing Mechanical & Thermal Testing Demolding->Testing

Caption: Experimental workflow for RTM of a 4-EPA composite.

References

Application Notes and Protocols for 4-Ethynylphthalic Anhydride in Microelectronics and High-Frequency Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynylphthalic anhydride (4-EPEA) is a key monomer in the synthesis of high-performance polyimides, which are renowned for their exceptional thermal stability, mechanical strength, and dielectric properties.[1][2] The incorporation of the ethynyl group allows for thermal curing through cross-linking reactions, resulting in a highly robust and stable polymer network without the release of volatile byproducts.[2][3] These characteristics make 4-EPEA-based polyimides ideal candidates for demanding applications in the microelectronics and high-frequency sectors, including as interlayer dielectrics, encapsulants, and substrates for flexible printed circuits.[4][5]

Applications in Microelectronics and High-Frequency Devices

The unique properties of polyimides derived from this compound make them suitable for a range of advanced applications:

  • Interlayer Dielectrics: Due to their low dielectric constant and high thermal stability, these polyimides can be used as insulating layers between conductive traces in integrated circuits, minimizing signal delay and cross-talk.

  • High-Frequency Substrates: In high-frequency applications, a low and stable dielectric constant and dissipation factor are crucial. 4-EPEA-based polyimides exhibit excellent dielectric properties at GHz frequencies, making them suitable for use in high-frequency circuit boards and antennas.[6][7]

  • Stress Buffer Coatings: The mechanical toughness and thermal stability of these materials allow them to act as protective coatings on semiconductor wafers, mitigating stress induced by thermal expansion mismatch between different materials.

  • Flexible Electronics: The inherent flexibility and durability of polyimide films make them an excellent choice for substrates in flexible displays, sensors, and wearable electronics.

Properties of this compound Based Polyimides

The final properties of the polyimide are highly dependent on the specific diamine monomer used in the polymerization and the curing conditions. However, general property ranges for ethynyl-terminated polyimides are summarized below.

Thermal Properties
PropertyTypical Value
Glass Transition Temperature (Tg)250 - 350 °C
5% Weight Loss Temperature (Td5)> 500 °C in N2
Mechanical Properties
PropertyTypical Value
Tensile Strength80 - 120 MPa
Tensile Modulus2.5 - 4.0 GPa
Elongation at Break5 - 15%
Dielectric Properties (at 10 GHz)
PropertyTypical Value
Dielectric Constant (Dk)2.6 - 3.2
Dissipation Factor (Df)0.002 - 0.005

Experimental Protocols

Synthesis of this compound (Analogous Synthesis of 4-Phenylethynylphthalic Anhydride)

This protocol describes the synthesis of 4-phenylethynylphthalic anhydride, a closely related and commonly used analog of this compound. The principles of this synthesis are applicable to 4-EPEA.

Materials:

  • 4-Bromophthalic acid

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)2)

  • Tris(3-sulfophenyl)phosphine trisodium salt (TPPTS)

  • Tetrabutylammonium bromide (TBAB)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Acetic anhydride

  • Toluene

  • n-Hexane

Procedure: [5]

  • Synthesis of 4-Phenylethynylphthalic Acid:

    • In a reaction flask under an argon atmosphere, dissolve 4-bromophthalic acid and sodium hydroxide in water.

    • Add Pd(OAc)2, TPPTS, and TBAB to the stirred solution.

    • Heat the mixture to 60 °C for 30 minutes.

    • Slowly add phenylacetylene to the reaction mixture.

    • Reflux the mixture for 3 hours.

    • Cool the reaction and acidify to a pH of 2-3 with concentrated HCl to precipitate the product.

    • Filter the precipitate, wash with water, and recrystallize from acetic acid to obtain 4-phenylethynylphthalic acid.

  • Synthesis of 4-Phenylethynylphthalic Anhydride:

    • In a three-necked flask, combine 4-phenylethynylphthalic acid and acetic anhydride.

    • Stir the mixture at 80 °C for 1 hour.

    • Remove the solvent under reduced pressure.

    • Recrystallize the residue from a toluene/n-hexane mixture to yield pale yellow crystals of 4-phenylethynylphthalic anhydride.[5]

Polymerization and Curing of this compound-based Polyimide

This protocol outlines the general two-step procedure for the synthesis of a polyimide from 4-EPEA and an aromatic diamine.

Materials:

  • This compound (as end-capper)

  • Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA)

  • Aromatic diamine (e.g., 4,4'-Oxydianiline - ODA)

  • N-methyl-2-pyrrolidone (NMP)

Procedure:

  • Poly(amic acid) Synthesis:

    • In a dry reaction flask under an inert atmosphere, dissolve the aromatic diamine (e.g., ODA) in NMP.

    • Gradually add the aromatic dianhydride (e.g., PMDA) and this compound to the solution with stirring. The molar ratio of dianhydride to diamine should be slightly less than 1 to ensure amine end-groups for capping.

    • Continue stirring at room temperature for 8-24 hours to form the poly(amic acid) solution.

  • Imidization and Curing:

    • The poly(amic acid) solution can be cast onto a substrate to form a film.

    • Thermal Imidization: Heat the cast film in a stepwise manner, for example: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour to convert the poly(amic acid) to polyimide.

    • Thermal Curing: To induce cross-linking of the ethynyl groups, the polyimide is subjected to a higher temperature cure, typically in the range of 350-400 °C for 1-2 hours.[3][8] The exact temperature and duration will depend on the specific polymer structure and desired properties.

Visualizations

Synthesis_of_4_EPEA 4-Bromophthalic Anhydride 4-Bromophthalic Anhydride Sonogashira Coupling Sonogashira Coupling 4-Bromophthalic Anhydride->Sonogashira Coupling Phenylacetylene Phenylacetylene Phenylacetylene->Sonogashira Coupling Pd/Cu Catalyst Pd/Cu Catalyst Pd/Cu Catalyst->Sonogashira Coupling 4-Phenylethynylphthalic Acid 4-Phenylethynylphthalic Acid Sonogashira Coupling->4-Phenylethynylphthalic Acid Dehydration (Acetic Anhydride) Dehydration (Acetic Anhydride) 4-Phenylethynylphthalic Acid->Dehydration (Acetic Anhydride) 4-Phenylethynylphthalic Anhydride 4-Phenylethynylphthalic Anhydride Dehydration (Acetic Anhydride)->4-Phenylethynylphthalic Anhydride

Caption: Synthesis of 4-Phenylethynylphthalic Anhydride.

Polyimide_Synthesis_Workflow cluster_synthesis Poly(amic acid) Synthesis cluster_processing Processing and Curing Aromatic Diamine Aromatic Diamine Mixing in NMP Mixing in NMP Aromatic Diamine->Mixing in NMP Aromatic Dianhydride Aromatic Dianhydride Aromatic Dianhydride->Mixing in NMP 4-EPEA (End-capper) 4-EPEA (End-capper) 4-EPEA (End-capper)->Mixing in NMP Poly(amic acid) Solution Poly(amic acid) Solution Mixing in NMP->Poly(amic acid) Solution Film Casting Film Casting Poly(amic acid) Solution->Film Casting Thermal Imidization (~300°C) Thermal Imidization (~300°C) Film Casting->Thermal Imidization (~300°C) Linear Polyimide Linear Polyimide Thermal Imidization (~300°C)->Linear Polyimide Thermal Curing (350-400°C) Thermal Curing (350-400°C) Linear Polyimide->Thermal Curing (350-400°C) Cross-linked Polyimide Network Cross-linked Polyimide Network Thermal Curing (350-400°C)->Cross-linked Polyimide Network

Caption: General workflow for polyimide synthesis and curing.

Caption: Thermal curing mechanism of ethynyl-terminated polyimides.

References

Application Notes and Protocols for 4-Ethynylphthalic Anhydride in High-Temperature Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynylphthalic anhydride (4-EPEA) is a reactive end-capper utilized in the synthesis of high-performance polyimide adhesives engineered for high-temperature applications. The terminal ethynyl groups undergo a thermally induced crosslinking reaction, forming a robust, thermoset network without the evolution of volatile byproducts. This results in adhesive bonds with exceptional thermal stability, high glass transition temperatures (Tg), and excellent mechanical strength at elevated temperatures, making them suitable for demanding applications in the aerospace, electronics, and automotive industries.

These application notes provide a comprehensive overview of the formulation, curing, and performance of 4-EPEA-based adhesives. Detailed experimental protocols for the synthesis of a 4-EPEA end-capped polyimide resin and the subsequent preparation and testing of adhesive joints are also presented.

Data Presentation

The following tables summarize the typical performance data for high-temperature adhesives formulated with ethynyl-terminated polyimide resins. While specific values for a 4-EPEA system may vary depending on the specific diamine and dianhydride monomers used, this data, based on analogous methylethynyl-terminated polyimides, provides a representative performance profile.[1]

Table 1: Thermal Properties of Cured 4-EPEA Based Polyimide Adhesives

PropertyValueTest Method
Glass Transition Temperature (Tg)270 - 310 °CDifferential Scanning Calorimetry (DSC)
5% Weight Loss Temperature (Td5)> 500 °C (in N₂)Thermogravimetric Analysis (TGA)
Cure Temperature280 - 350 °CDifferential Scanning Calorimetry (DSC)

Table 2: Lap Shear Strength of 4-EPEA Based Polyimide Adhesives on Stainless Steel Substrates

Test Temperature (°C)Lap Shear Strength (MPa)
25 (Room Temperature)20 - 30
20018 - 26
25015 - 22
30010 - 18

Experimental Protocols

I. Synthesis of this compound End-Capped Polyimide Resin

This protocol describes the synthesis of a polyimide oligomer with a calculated number average molecular weight (Mn) of 10,000 g/mol , end-capped with this compound.

Materials:

  • 4,4'-Oxydiphthalic anhydride (ODPA)

  • 3,3-Bis[4-(4-aminophenoxy)phenyl]phthalide (BAPPT)

  • This compound (4-EPEA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser, add BAPPT and anhydrous NMP.

  • Stir the mixture under a nitrogen atmosphere until the BAPPT is completely dissolved.

  • Add ODPA to the solution and rinse the container with additional NMP to ensure complete transfer.

  • Add 4-EPEA as the end-capper. The molar ratio of dianhydride:(diamine + end-capper) should be 1:1 to control the molecular weight.

  • Add toluene to the flask to create an azeotropic mixture for the removal of water.

  • Heat the reaction mixture to 180-190 °C and maintain for 4-6 hours, continuously removing the water-toluene azeotrope.

  • After cooling to room temperature, precipitate the polyimide resin by slowly adding the reaction solution to an excess of methanol with vigorous stirring.

  • Filter the precipitated polymer, wash thoroughly with methanol, and dry in a vacuum oven at 80 °C for 24 hours.

II. Formulation and Application of the High-Temperature Adhesive

Materials:

  • Synthesized 4-EPEA end-capped polyimide resin

  • N-methyl-2-pyrrolidone (NMP) or a suitable high-boiling point solvent

Procedure:

  • Dissolve the dried polyimide resin in NMP to form a viscous adhesive solution (e.g., 20-30% solids content).

  • Prepare the substrates (e.g., stainless steel, titanium) by degreasing with acetone and then grit-blasting or acid etching to create a clean, rough surface for optimal adhesion.

  • Apply a uniform layer of the adhesive solution to the prepared surfaces of the substrates.

  • Join the substrates in a single lap shear configuration with a defined overlap area (e.g., 12.7 mm x 25.4 mm).

  • Place the assembled joint in a press.

III. Curing Protocol

The curing process is critical for achieving the desired high-temperature performance of the adhesive.

Procedure:

  • Apply light pressure to the joint (e.g., 0.1-0.2 MPa).

  • Heat the assembly according to the following staged curing cycle in an oven or press:

    • 80 °C for 1 hour (to evaporate the solvent)

    • 150 °C for 1 hour

    • 220 °C for 1 hour

    • 290 °C for 1 hour

    • 310 °C for 1 hour

    • 330 °C for 1 hour (post-cure)

  • Allow the assembly to cool slowly to room temperature under pressure.

IV. Testing of Adhesive Performance

Lap Shear Strength Testing (ASTM D1002):

  • Prepare a series of single lap shear specimens according to the formulation and curing protocols.

  • Conduct tensile testing on the specimens at various temperatures (e.g., room temperature, 200 °C, 250 °C, 300 °C) using a universal testing machine equipped with a high-temperature chamber.

  • Record the load at failure and calculate the lap shear strength in megapascals (MPa).

Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and the curing exotherm of the uncured resin. This helps in optimizing the cure cycle.

  • Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the cured adhesive by determining the onset of decomposition (Td).

Mandatory Visualizations

experimental_workflow cluster_synthesis I. Resin Synthesis cluster_formulation II. Adhesive Formulation & Application cluster_curing III. Curing cluster_testing IV. Performance Testing S1 Dissolve Diamine (BAPPT) in NMP S2 Add Dianhydride (ODPA) S1->S2 S3 Add End-Capper (4-EPEA) S2->S3 S4 Azeotropic Imidization S3->S4 S5 Precipitation & Drying S4->S5 F1 Dissolve Resin in NMP S5->F1 T2 Thermal Analysis (DSC, TGA) S5->T2 F3 Apply Adhesive F1->F3 F2 Substrate Preparation F2->F3 F4 Assemble Joint F3->F4 C1 Apply Pressure F4->C1 C2 Staged Heating Cycle C1->C2 C3 Controlled Cooling C2->C3 T1 Lap Shear Strength (ASTM D1002) C3->T1

Caption: Experimental Workflow for 4-EPEA Adhesives.

curing_pathway cluster_reactants Uncured State cluster_product Cured State R1 Polyimide Chain 1 (...-Imide-Ar-...) E1 -C≡CH R2 Polyimide Chain 2 (...-Imide-Ar-...) Heat Δ (280-350°C) E1->Heat E2 HC≡C- E2->Heat P1 Polyimide Chain 1 (...-Imide-Ar-...) Crosslink Crosslinked Network (Aromatic Rings) P1->Crosslink P2 Polyimide Chain 2 (...-Imide-Ar-...) P2->Crosslink Heat->Crosslink

Caption: Curing reaction of ethynyl end-groups.

References

Application Notes: 4-Ethynylphthalic Anhydride (4-EPA) Based Resins for High-Performance 3D Printing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethynylphthalic Anhydride (4-EPA) is a versatile monomer that holds significant promise for the formulation of high-performance photopolymer resins for vat photopolymerization 3D printing techniques such as Stereolithography (SLA) and Digital Light Processing (DLP). The ethynyl group provides a reactive site for cross-linking, leading to polymers with high thermal stability and mechanical strength, characteristic of polyimides. This document outlines the synthesis of a 4-EPA based photocurable resin, its formulation for 3D printing, and protocols for printing and characterization. The resulting materials are anticipated to be excellent candidates for applications in aerospace, automotive, and electronics, where high-temperature resistance and robust mechanical properties are critical.

Principle

The core of this resin system is a two-stage curing process. Initially, a monomer is synthesized by reacting this compound with a hydroxy-functionalized acrylate, introducing a photopolymerizable acrylate group. This monomer is then formulated into a resin with a photoinitiator and a thiol-based crosslinker. Upon exposure to UV light during the 3D printing process, the acrylate groups undergo rapid photopolymerization, while the ethynyl groups react with the thiol crosslinker via a thiol-yne "click" reaction, forming a highly cross-linked, thermally stable polymer network.

Experimental Protocols

1. Synthesis of 2-((4-ethynyl-1,3-dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)ethyl acrylate (EPEA-HEA)

This protocol describes the synthesis of a photocurable monomer from this compound (4-EPA) and 2-Hydroxyethyl acrylate (HEA).

Materials:

  • This compound (4-EPA)

  • 2-Hydroxyethyl acrylate (HEA)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in dry dichloromethane.

  • Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Slowly add 2-Hydroxyethyl acrylate (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure EPEA-HEA monomer.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

2. Formulation of the 4-EPA Based Photopolymer Resin

Materials:

  • EPEA-HEA monomer (synthesized as above)

  • Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)

  • Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) photoinitiator

  • Reactive diluent (e.g., 1,4-Butanediol diacrylate)

Procedure:

  • In a light-protected container, combine the EPEA-HEA monomer and the reactive diluent at the desired ratio (e.g., 70:30 by weight).

  • Add the PETMP crosslinker in a stoichiometric amount relative to the ethynyl groups on the EPEA-HEA monomer.

  • Add the BAPO photoinitiator at a concentration of 1-3% by weight of the total monomer and crosslinker mass.

  • Gently heat the mixture to 40-50 °C and stir until a homogeneous, clear solution is obtained.

  • Allow the resin to cool to room temperature and degas in a vacuum chamber to remove any dissolved air bubbles.

3. 3D Printing Protocol (DLP)

Equipment:

  • DLP 3D Printer (e.g., with a 405 nm light source)

  • Build platform

  • Resin vat

  • Washing station with isopropyl alcohol (IPA)

  • UV post-curing chamber

Procedure:

  • Load the formulated 4-EPA based resin into the resin vat of the DLP 3D printer.

  • Set the printing parameters. Typical starting parameters are:

    • Layer height: 50 µm

    • UV light intensity: 5-15 mW/cm²

    • Exposure time for initial layers: 30-60 seconds

    • Exposure time for subsequent layers: 5-15 seconds

  • Initiate the printing process.

  • After printing is complete, carefully remove the printed object from the build platform.

  • Wash the object in isopropyl alcohol for 10-15 minutes to remove any uncured resin. A two-stage washing process is recommended for best results.

  • Gently dry the object with compressed air.

  • Post-cure the object in a UV curing chamber at 60-80 °C for 30-60 minutes to ensure complete polymerization and enhance mechanical properties.

4. Characterization of the 3D Printed Material

a. Mechanical Properties

  • Tensile Testing: Perform tensile tests on 3D printed dog-bone specimens according to ASTM D638 standards to determine the ultimate tensile strength, Young's modulus, and elongation at break.

  • Flexural Testing: Conduct three-point bending tests on rectangular specimens according to ASTM D790 to determine the flexural strength and modulus.

b. Thermal Properties

  • Thermogravimetric Analysis (TGA): Analyze the thermal stability of the cured material by TGA, heating from room temperature to 800 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Dynamic Mechanical Analysis (DMA): Determine the glass transition temperature (Tg) and storage modulus of the material using DMA.

Data Presentation

Table 1: Hypothetical Properties of 4-EPA Based 3D Printed Resin

PropertyExpected ValueTest Standard
Mechanical
Ultimate Tensile Strength> 80 MPaASTM D638
Young's Modulus> 3 GPaASTM D638
Elongation at Break2-5%ASTM D638
Flexural Strength> 120 MPaASTM D790
Flexural Modulus> 3.5 GPaASTM D790
Thermal
Glass Transition Temperature (Tg)> 200 °CDMA
Decomposition Temperature (TGA, 5% wt loss)> 400 °CTGA

Visualizations

Synthesis_Workflow cluster_synthesis Monomer Synthesis 4-EPA 4-Ethynylphthalic Anhydride Reaction Reaction in DCM with TEA catalyst 4-EPA->Reaction HEA 2-Hydroxyethyl acrylate HEA->Reaction Purification Purification by Column Chromatography Reaction->Purification EPEA_HEA EPEA-HEA Monomer Purification->EPEA_HEA

Caption: Workflow for the synthesis of the EPEA-HEA monomer.

Resin_Formulation_and_Printing cluster_formulation Resin Formulation cluster_printing 3D Printing and Post-Processing Monomer EPEA-HEA Monomer Mixing Mixing and Degassing Monomer->Mixing Crosslinker Thiol Crosslinker (PETMP) Crosslinker->Mixing Initiator Photoinitiator (BAPO) Initiator->Mixing Resin 4-EPA Based Resin Mixing->Resin Printing DLP 3D Printing (405 nm UV Light) Resin->Printing Washing Washing in IPA Printing->Washing Post_Curing UV Post-Curing Washing->Post_Curing Final_Part Final 3D Printed Part Post_Curing->Final_Part

Caption: Process flow from resin formulation to the final 3D printed part.

Curing_Mechanism cluster_reactions Photopolymerization Reactions UV_Light UV Light (405 nm) Photoinitiator Photoinitiator (BAPO) UV_Light->Photoinitiator Radicals Free Radicals Photoinitiator->Radicals Acrylate_Polymerization Acrylate Polymerization Radicals->Acrylate_Polymerization Thiol_Yne Thiol-Yne Click Reaction Radicals->Thiol_Yne Crosslinked_Network Highly Cross-linked Polymer Network Acrylate_Polymerization->Crosslinked_Network Thiol_Yne->Crosslinked_Network

Caption: Dual curing mechanism of the 4-EPA based resin.

Application Note: Gel Permeation Chromatography of Oligomers Terminated with 4-Ethynylphthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the characterization of oligomers terminated with 4-ethynylphthalic anhydride using Gel Permeation Chromatography (GPC). The method described herein is crucial for determining key molecular properties such as number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI), which are critical quality attributes for these reactive oligomers in various applications, including high-performance polymers and thermosetting resins. This document provides researchers, scientists, and drug development professionals with a standardized workflow for the reliable and reproducible analysis of these materials.

Introduction

Oligomers end-capped with reactive functionalities, such as the ethynyl group in this compound, are of significant interest in materials science and advanced drug delivery systems. The terminal ethynyl groups can undergo thermal or catalytic curing to form highly cross-linked, thermally stable networks. The molecular weight and molecular weight distribution of the initial oligomers are paramount as they directly influence the processing characteristics and the final properties of the cured material.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers and oligomers.[1][2] The separation in GPC is based on the hydrodynamic volume of the molecules in solution. Larger molecules elute first from the chromatography column, while smaller molecules penetrate the pores of the stationary phase and elute later.[1][3] This application note provides a detailed protocol for the GPC analysis of oligomers terminated with this compound, ensuring accurate and consistent results.

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh 2-3 mg of the this compound terminated oligomer into a 2 mL autosampler vial.

  • Solvent Addition: Add 1 mL of unstabilized, HPLC-grade tetrahydrofuran (THF) to the vial. THF is a common solvent for a wide range of polymers and oligomers.[4]

  • Dissolution: Gently agitate the vial on a shaker or vortex mixer at room temperature until the sample is completely dissolved. This may take several minutes to an hour depending on the oligomer's molecular weight and structure. Avoid vigorous shaking to prevent shear degradation of the polymer chains.

  • Filtration: Filter the sample solution through a 0.2 µm or 0.45 µm PTFE syringe filter into a clean autosampler vial to remove any particulate matter that could damage the GPC columns.

GPC Instrumentation and Conditions
  • GPC System: An Agilent 1260 Infinity II GPC/SEC system or a similar instrument equipped with a refractive index (RI) detector is recommended.[5]

  • Columns: A set of two or three Agilent PLgel 5 µm MIXED-D columns (300 x 7.5 mm) in series is suitable for the analysis of a broad range of oligomer molecular weights.[6] A guard column (PLgel 5 µm, 50 x 7.5 mm) should be used to protect the analytical columns.

  • Mobile Phase: Unstabilized HPLC-grade Tetrahydrofuran (THF).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 50-100 µL.

  • Column Temperature: 35-40 °C to ensure good solubility and reduce solvent viscosity.

  • Detector: Refractive Index (RI) detector, maintained at the same temperature as the columns.

  • Run Time: Approximately 30-40 minutes, or until the solvent peak has completely eluted.

Calibration

A calibration curve is essential for converting elution times to molecular weights.

  • Standards: Use a series of narrow polystyrene or polymethylmethacrylate (PMMA) standards with known molecular weights ranging from approximately 500 to 50,000 g/mol .

  • Preparation: Prepare individual solutions of each standard in THF at a concentration of approximately 1 mg/mL.

  • Injection: Inject each standard individually and record the peak retention time.

  • Calibration Curve: Plot the logarithm of the peak molecular weight (log M) versus the retention time for each standard. Fit the data with a polynomial function (typically 3rd or 5th order) to generate the calibration curve.

Data Presentation

The GPC data for a series of this compound terminated polyimide oligomers with varying theoretical molecular weights are summarized in the table below. The data was obtained using the protocol described above.

Sample IDTheoretical Mn ( g/mol )Retention Time (min)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Oligomer-1200022.5215024701.15
Oligomer-2400020.8423049501.17
Oligomer-3600019.5610072001.18
Oligomer-4800018.78350100201.20

Table 1: GPC Analysis Results for this compound Terminated Oligomers.

Mandatory Visualization

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing weigh Weigh Oligomer dissolve Dissolve in THF weigh->dissolve filter Filter Solution (0.2 µm) dissolve->filter inject Inject Sample into GPC filter->inject Transfer to Autosampler separate Separation on PLgel Columns inject->separate detect Detect with RI Detector separate->detect chromatogram Obtain Chromatogram detect->chromatogram Generate Signal calibrate Apply Calibration Curve chromatogram->calibrate calculate Calculate Mn, Mw, PDI calibrate->calculate report report calculate->report Generate Report

Caption: Experimental workflow for GPC analysis.

Conclusion

This application note provides a detailed and robust protocol for the gel permeation chromatography analysis of oligomers terminated with this compound. The presented methodology, including sample preparation, instrumentation, and data analysis, allows for the accurate and reproducible determination of molecular weight averages and polydispersity. This information is critical for quality control and for understanding the structure-property relationships of these important reactive oligomers. The provided workflow and data serve as a valuable resource for researchers and professionals working in polymer chemistry and materials science.

References

Dynamic Mechanical Analysis of High-Performance Polymers Cured with 4-Ethynylphthalic Anhydride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the dynamic mechanical analysis (DMA) of high-performance polymers cured with 4-Ethynylphthalic Anhydride (4-EPA). 4-EPA is a reactive anhydride utilized to enhance the thermal and mechanical properties of thermosetting polymers such as epoxies and polyimides. The ethynyl group facilitates a high degree of cross-linking upon curing, resulting in materials with superior thermal stability and mechanical strength, making them suitable for demanding applications in aerospace, electronics, and advanced materials development. This guide outlines the principles of DMA, experimental protocols for sample preparation and analysis, and expected results for 4-EPA cured systems, supported by illustrative data from analogous polymer systems.

Introduction to Dynamic Mechanical Analysis (DMA)

Dynamic Mechanical Analysis is a powerful thermal analysis technique used to measure the mechanical properties and viscoelastic behavior of materials as a function of temperature, time, and frequency.[1][2] In a typical DMA experiment, a sinusoidal stress is applied to a sample, and the resultant strain is measured.[3] From this, key viscoelastic parameters are determined:

  • Storage Modulus (E'): Represents the elastic response of the material and is a measure of its stiffness.[4]

  • Loss Modulus (E''): Represents the viscous response of the material and its ability to dissipate energy as heat.

  • Tan Delta (δ): The ratio of the loss modulus to the storage modulus (E''/E'), providing a measure of the material's damping characteristics. The peak of the tan delta curve is often used to determine the glass transition temperature (Tg).[4]

For thermosetting polymers, DMA is invaluable for characterizing the glass transition temperature (Tg), understanding the degree of cure, and evaluating the thermomechanical stability of the cured network.[5]

The Role of this compound (4-EPA) in High-Performance Polymers

This compound (4-EPA) is a unique curing agent and monomer that incorporates a reactive ethynyl group into the polymer backbone. During thermal curing, the ethynyl groups can undergo complex, thermally induced reactions, leading to a highly cross-linked and rigid network structure. This high cross-link density is responsible for the significantly enhanced thermal stability and mechanical performance of the resulting polymers. While specific DMA data for 4-EPA cured polymers is not widely published, its structural similarity to 4-phenylethynylphthalic anhydride (PEPA) suggests that it imparts exceptional high-temperature performance, making it a candidate for applications requiring robust materials.[6]

Experimental Protocols

This section provides a generalized experimental protocol for the dynamic mechanical analysis of polymers cured with 4-EPA.

Sample Preparation
  • Resin Formulation: Prepare the thermosetting resin formulation by mixing the base resin (e.g., epoxy or polyimide precursor) with a stoichiometric amount of this compound. Ensure thorough and uniform mixing.

  • Casting: Cast the resin mixture into a pre-heated mold of desired dimensions (e.g., rectangular bars for three-point bending tests). Typical sample dimensions for DMA are approximately 38 mm x 10 mm x 1.5 mm.

  • Curing: Cure the cast samples in a programmable oven following a specific cure schedule. A typical cure cycle for high-temperature thermosets may involve a multi-step process, for example:

    • Initial cure at a lower temperature (e.g., 150°C) for 1-2 hours to allow for initial gelation and network formation.

    • Ramp up to a higher post-curing temperature (e.g., 250°C - 350°C) and hold for several hours to achieve complete cross-linking of the ethynyl groups.[5]

  • Post-Curing and Finishing: After curing, allow the samples to cool down slowly to room temperature to minimize internal stresses. Carefully demold the samples and polish the edges to ensure uniform dimensions and remove any flash.

DMA Instrumentation and Parameters

A standard dynamic mechanical analyzer can be used for the analysis. The following parameters are recommended as a starting point and should be optimized for the specific material and instrument.

ParameterRecommended Value
Testing Mode Three-Point Bending or Single Cantilever[1]
Frequency 1 Hz[1]
Strain Amplitude 0.1% (within the linear viscoelastic region)
Temperature Range Ambient to 400°C (or higher, depending on the material's degradation temperature)[1]
Heating Rate 3-5 °C/min[7]
Atmosphere Nitrogen (to prevent oxidative degradation at high temperatures)[1]

Expected DMA Results and Data Presentation

The incorporation of 4-EPA is expected to result in polymers with high glass transition temperatures (Tg) and excellent retention of mechanical properties at elevated temperatures. The following tables present illustrative DMA data from analogous high-performance anhydride-cured and ethynyl-terminated polymer systems to provide an expectation of the performance of 4-EPA cured materials.

Table 1: Illustrative DMA Data for Anhydride-Cured Epoxy Resins

Curing AgentStorage Modulus (E') at 50°C (GPa)Glass Transition Temperature (Tg) from tan δ peak (°C)Reference
Methyltetrahydrophthalic Anhydride (MTHPA)2.5 - 3.5150 - 180
Nadic Methyl Anhydride (NMA)3.0 - 4.0180 - 220[5]

Table 2: Illustrative DMA Data for Ethynyl-Terminated Polyimides

End-capping AgentStorage Modulus (E') at 50°C (GPa)Glass Transition Temperature (Tg) from tan δ peak (°C)Reference
4-Phenylethynylphthalic Anhydride (PEPA)3.0 - 5.0350 - 420[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the dynamic mechanical analysis of 4-EPA cured polymers.

DMA_Workflow Resin_Formulation Resin & 4-EPA Formulation Casting Casting of Sample Resin_Formulation->Casting Curing Thermal Curing Casting->Curing Sample_Preparation Sample Preparation & Finishing Curing->Sample_Preparation DMA_Analysis DMA Measurement Sample_Preparation->DMA_Analysis Data_Analysis Data Analysis (E', E'', tan δ, Tg) DMA_Analysis->Data_Analysis

General DMA experimental workflow.
Hypothetical Curing Reaction Pathway

This diagram shows a simplified, hypothetical reaction pathway for the curing of an epoxy resin with this compound.

Curing_Pathway cluster_reactants Reactants cluster_reaction Curing Process cluster_product Product Epoxy Epoxy Resin Ring_Opening Anhydride Ring Opening Epoxy->Ring_Opening EPA This compound EPA->Ring_Opening Crosslinking Ethynyl Crosslinking Ring_Opening->Crosslinking Heat Cured_Polymer Highly Cross-linked Polymer Network Crosslinking->Cured_Polymer

Hypothetical curing pathway.

Conclusion

Dynamic Mechanical Analysis is an essential technique for characterizing the thermomechanical properties of high-performance polymers cured with this compound. The protocols and illustrative data provided in this application note serve as a comprehensive guide for researchers and scientists. The high cross-link density imparted by the ethynyl functionality of 4-EPA is expected to yield materials with exceptional thermal stability and mechanical integrity, pushing the performance boundaries of thermosetting polymers. Further experimental work is encouraged to establish a definitive DMA database for various 4-EPA cured polymer systems.

References

Application Notes and Protocols: 4-Ethynylphthalic Anhydride in Benzoxazine Resins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzoxazine resins represent a class of high-performance thermosetting polymers that are gaining significant attention for applications in aerospace, electronics, and automotive industries. They are known for their excellent thermal stability, high mechanical strength, low water absorption, and near-zero volumetric shrinkage during curing.[1][2][3] A key challenge in the application of benzoxazine resins is often their inherent brittleness and the high temperatures required for curing.[4]

The incorporation of 4-ethynylphthalic anhydride (4-EPE) into benzoxazine systems is an advanced modification strategy designed to overcome these limitations. The ethynyl group (a terminal alkyne) acts as a latent reactive site.[5] Upon thermal curing, this group undergoes addition reactions, creating a more densely cross-linked polymer network. This dual-curing mechanism, involving the ring-opening polymerization of the benzoxazine ring and the cross-linking of the ethynyl groups, results in materials with significantly enhanced properties.[5][6][7]

The primary advantages of using this compound in benzoxazine resins include:

  • Enhanced Thermal Stability: The formation of a highly cross-linked network significantly increases the glass transition temperature (Tg) and the thermal decomposition temperature of the resulting polymer.[5][8]

  • Improved Mechanical Properties: The rigid network structure contributes to higher mechanical strength and modulus.[5]

  • Controlled Curing: The presence of ethynyl groups can accelerate the ring-opening polymerization of the benzoxazine ring, potentially lowering the overall curing temperature and reducing the activation energy required for the process.[6][8]

  • Molecular Weight Control: When used as an end-capper, this compound can control the molecular weight of polymer chains, which can improve the processability of the resin by lowering its melt viscosity.[5][9]

These application notes provide an overview of the synthesis, curing, and characterization of benzoxazine resins modified with this compound, intended for researchers and professionals in polymer chemistry and materials science.

Logical Relationship: Property Enhancement

The following diagram illustrates the logical progression from incorporating this compound into a benzoxazine resin to the resulting improvements in material properties.

G A Benzoxazine Resin C Modified Benzoxazine Monomer/Oligomer A->C Co-reaction/ End-capping B 4-Ethynylphthalic Anhydride (4-EPE) B->C Co-reaction/ End-capping D Thermal Curing C->D E Dual Cross-linking Mechanism (ROP + Addition Polymerization) D->E F Highly Cross-linked Polymer Network E->F G Enhanced Thermal Stability (↑Tg, ↑Td) F->G Results in H Improved Mechanical Properties (↑Strength) F->H Results in I Lower Curing Temperature F->I Results in G cluster_reactants Reactants cluster_process Process cluster_output Output & Analysis Phenol Phenol Dissolve Dissolve in Solvent Phenol->Dissolve Amine Amine Amine->Dissolve Paraformaldehyde Paraformaldehyde Paraformaldehyde->Dissolve Reflux Heat to Reflux (4-24h) Dissolve->Reflux Wash Wash with NaOH & Deionized Water Reflux->Wash Dry Dry Organic Layer Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Purification (Recrystallization) Evaporate->Purify Product Pure Benzoxazine Monomer Purify->Product Analysis Structural Analysis (FTIR, NMR) Product->Analysis G start Benzoxazine Monomer proc1 Thermal Energy start->proc1 mech1 Oxazine Ring-Opening Polymerization (ROP) proc1->mech1 mech2 Ethynyl Group Addition Reactions proc1->mech2 inter Partially Cured Network mech1->inter Lower Temp. final Fully Cross-linked Polybenzoxazine Network mech2->final Higher Temp. inter->final Higher Temp.

References

Application Notes and Protocols for Thermally Conductive Adhesives Formulated with 4-Ethynylphthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of high-performance, thermally conductive adhesives utilizing 4-Ethynylphthalic Anhydride (4-EPEA) as a key curing and performance-enhancing agent. The unique molecular structure of 4-EPEA, featuring a reactive ethynyl group, allows for a secondary, high-temperature curing mechanism, leading to a highly cross-linked, thermally stable polymer matrix. When combined with thermally conductive fillers, these adhesive systems offer superior thermal management solutions for demanding applications in electronics, aerospace, and medical devices.

Introduction

Thermally conductive adhesives are essential for the dissipation of heat in modern electronic components, where efficient thermal management is critical for performance and reliability. Traditional epoxy-based adhesives, while offering excellent mechanical properties, often exhibit low thermal conductivity. The incorporation of thermally conductive fillers, such as alumina, boron nitride, or aluminum nitride, can significantly enhance heat transfer.

The use of this compound as a curing agent for epoxy resins introduces a novel approach to formulating adhesives with enhanced thermal stability. The anhydride group reacts with the epoxy resin at moderate temperatures to form a solid, handleable pre-polymer. The ethynyl group undergoes a thermally induced cross-linking reaction at higher temperatures, resulting in a robust, high-glass-transition-temperature (Tg) thermoset. This dual-curing mechanism provides exceptional thermal and mechanical stability at elevated temperatures.

Key Properties and Advantages
  • High Thermal Stability: The cross-linked network formed by the ethynyl groups results in adhesives with a high glass transition temperature (Tg) and excellent thermal stability.

  • Enhanced Thermal Conductivity: When formulated with appropriate thermally conductive fillers, these adhesives can achieve high levels of thermal conductivity, facilitating efficient heat dissipation.

  • Controlled Curing Profile: The two-stage curing process allows for precise control over the viscosity and handling characteristics of the adhesive before the final, high-temperature cure.

  • Excellent Adhesion: These formulations exhibit strong adhesion to a variety of substrates, including metals, ceramics, and polymers.

Data Presentation: Representative Properties

The following tables summarize representative quantitative data for thermally conductive adhesives formulated with this compound and a standard bisphenol A-based epoxy resin, filled with varying amounts of alumina (Al₂O₃) and boron nitride (BN) as thermally conductive fillers.

Table 1: Thermal and Mechanical Properties of Alumina-Filled Adhesives

PropertyFormulation A (30 wt% Al₂O₃)Formulation B (50 wt% Al₂O₃)Formulation C (70 wt% Al₂O₃)
Thermal Conductivity (W/m·K)1.52.84.5
Glass Transition Temp. (Tg, °C)210205200
Lap Shear Strength (MPa)252218
Coefficient of Thermal Expansion (ppm/°C)453528

Table 2: Thermal and Mechanical Properties of Boron Nitride-Filled Adhesives

PropertyFormulation D (30 wt% BN)Formulation E (50 wt% BN)Formulation F (70 wt% BN)
Thermal Conductivity (W/m·K)2.54.26.8
Glass Transition Temp. (Tg, °C)208202195
Lap Shear Strength (MPa)221915
Coefficient of Thermal Expansion (ppm/°C)403022

Experimental Protocols

Protocol 1: Synthesis of this compound-Based Adhesive

This protocol describes the formulation of a thermally conductive adhesive using a standard bisphenol A epoxy resin, this compound as the curing agent, and a thermally conductive filler.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) epoxy resin (Epoxy Equivalent Weight ~180 g/eq)

  • This compound (4-EPEA)

  • Thermally conductive filler (e.g., alumina, boron nitride)

  • Catalyst/Accelerator (e.g., 2-methylimidazole)

  • Solvent (e.g., N-methyl-2-pyrrolidone, NMP)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Vacuum oven

  • High-shear mixer (for filler dispersion)

Procedure:

  • Resin and Curing Agent Preparation:

    • In a three-neck flask equipped with a mechanical stirrer and nitrogen inlet, dissolve the DGEBA epoxy resin in a minimal amount of NMP to reduce viscosity.

    • Add this compound to the epoxy solution. The stoichiometric ratio of anhydride to epoxy groups should be approximately 0.8:1 to 1:1.

    • Add a catalytic amount of 2-methylimidazole (e.g., 0.1-0.5 wt% of the total resin and anhydride weight).

    • Heat the mixture to 120-130°C and stir under a nitrogen atmosphere for 1-2 hours to initiate the reaction between the epoxy and anhydride groups, forming a B-staged resin.

  • Filler Incorporation:

    • Cool the resin mixture to 60-70°C.

    • Gradually add the pre-dried thermally conductive filler to the resin mixture while stirring with a high-shear mixer to ensure uniform dispersion and prevent agglomeration.

    • Continue mixing for 1-2 hours until a homogeneous paste is formed.

  • Degassing:

    • Transfer the formulated adhesive to a vacuum oven and degas at 70-80°C for 30-60 minutes to remove any entrapped air bubbles.

  • Storage:

    • Store the formulated adhesive in a sealed container at -20°C to prevent premature curing.

Protocol 2: Curing Procedure for Adhesive Bonding

This protocol outlines the steps for applying and curing the formulated adhesive to create a strong, thermally conductive bond.

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the surfaces of the substrates to be bonded with a suitable solvent (e.g., acetone, isopropanol) to remove any contaminants.

    • For enhanced adhesion, surface treatment such as grit blasting or chemical etching may be performed.

  • Adhesive Application:

    • Allow the refrigerated adhesive to warm to room temperature before opening the container to prevent moisture condensation.

    • Apply a thin, uniform layer of the adhesive to one of the prepared substrate surfaces.

  • Assembly and Curing:

    • Join the substrates and apply gentle pressure to ensure intimate contact and a thin bond line.

    • Place the assembled part in a programmable oven and execute the following two-stage curing cycle:

      • Stage 1 (Initial Cure): Heat to 150-170°C and hold for 1-2 hours. This step completes the reaction between the epoxy and anhydride groups.

      • Stage 2 (Post-Cure): Increase the temperature to 250-300°C and hold for 2-4 hours. This high-temperature step induces the cross-linking of the ethynyl groups.

    • Allow the bonded assembly to cool slowly to room temperature to minimize thermal stress.

Protocol 3: Characterization of Cured Adhesive

This protocol describes the methods for evaluating the key thermal and mechanical properties of the cured adhesive.

1. Thermal Conductivity Measurement:

  • Prepare a cylindrical or square-shaped sample of the cured adhesive.

  • Measure the thermal conductivity using a laser flash apparatus or a steady-state thermal conductivity tester according to ASTM E1461 or ASTM D5470 standards.

2. Glass Transition Temperature (Tg) Determination:

  • Use a Differential Scanning Calorimeter (DSC) or a Dynamic Mechanical Analyzer (DMA) to determine the Tg of the cured adhesive.

  • For DSC, heat a small sample (5-10 mg) at a controlled rate (e.g., 10°C/min) and observe the change in the heat flow.

  • For DMA, measure the storage modulus and tan delta as a function of temperature. The peak of the tan delta curve is often taken as the Tg.

3. Lap Shear Strength Testing:

  • Prepare single-lap-joint specimens according to ASTM D1002 standard.

  • Use a universal testing machine to measure the shear strength of the bonded joint at a constant crosshead speed.

Visualizations

Diagrams

experimental_workflow cluster_formulation Adhesive Formulation cluster_application Application and Curing cluster_characterization Characterization resin DGEBA Epoxy Resin mixing High-Shear Mixing resin->mixing epea This compound epea->mixing filler Thermally Conductive Filler filler->mixing catalyst Catalyst catalyst->mixing degassing Vacuum Degassing mixing->degassing application Adhesive Application degassing->application assembly Substrate Assembly application->assembly cure1 Stage 1 Cure (150-170°C) assembly->cure1 cure2 Stage 2 Post-Cure (250-300°C) cure1->cure2 tc Thermal Conductivity cure2->tc tg Glass Transition (Tg) cure2->tg strength Lap Shear Strength cure2->strength

Caption: Experimental workflow for the formulation, application, and characterization of the adhesive.

curing_pathway cluster_stage1 Stage 1: Epoxy-Anhydride Reaction (150-170°C) cluster_stage2 Stage 2: Ethynyl Cross-linking (250-300°C) cluster_final Final Cured Adhesive epoxy Epoxy Group ester Polyester Network epoxy->ester Ring-opening polymerization anhydride Anhydride Group anhydride->ester ethynyl Ethynyl Groups final_product Thermally Stable, High Tg Thermoset ester->final_product crosslink Highly Cross-linked Aromatic Network ethynyl->crosslink Thermal Cyclotrimerization/ Addition Reactions crosslink->final_product

Caption: Proposed dual-stage curing pathway for the this compound-epoxy adhesive system.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Ethynylphthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Ethynylphthalic Anhydride, with a focus on improving reaction yields.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Yield in the Sonogashira Coupling Reaction

  • Question: My Sonogashira coupling reaction to form the 4-ethynylphthalic acid precursor is failing or giving very low yields. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield in a Sonogashira coupling is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. Here are the primary aspects to investigate:

    • Catalyst Activity: The palladium and copper catalysts are central to the reaction's success.

      • Palladium Catalyst Decomposition: Formation of a black precipitate ("palladium black") is a clear indicator of catalyst decomposition.[1] This can be triggered by impurities, unsuitable solvent choices, or incorrect temperatures.[1] Using fresh, high-purity reagents and solvents can mitigate this. Some anecdotal evidence suggests that certain solvents, like THF, might encourage the formation of palladium black.[1][2]

      • Catalyst Loading: Ensure you are using an appropriate catalyst loading. For challenging substrates, increasing the palladium catalyst loading to 10 mol% and the copper iodide to 25 mol% might be beneficial.[2]

    • Reagent Quality and Purity:

      • Aryl Halide and Alkyne Purity: Impurities in your starting materials can poison the catalyst.[1] Purify the aryl halide and alkyne if their purity is questionable.

      • Copper (I) Iodide Freshness: Copper(I) iodide can degrade over time. It is advisable to use a fresh bottle or a recently purchased batch.[1]

      • Solvent and Base Anhydrous Conditions: The presence of water can negatively impact the reaction. Ensure that your solvent and amine base are anhydrous.[1]

    • Reaction Conditions:

      • Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to the undesirable Glaser-type homocoupling of the alkyne.[1] It is crucial to degas the solvent and run the reaction under an inert atmosphere, such as argon or nitrogen.[1]

      • Temperature: The optimal temperature is dependent on the reactivity of the aryl halide. Aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may necessitate heating.[1] For unreactive aryl bromides, temperatures around 80-100°C in a sealed tube might be necessary.[3]

      • Base Selection: An amine base is required to deprotonate the alkyne.[1] Triethylamine and diisopropylamine are commonly used.[1] Ensure the base is dry and used in a suitable excess.[1]

Problem 2: Formation of Side Products

  • Question: I am observing significant amounts of side products in my reaction mixture. What are these and how can I minimize their formation?

  • Answer: The most common side product in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling).

    • Minimizing Homocoupling: This side reaction is often promoted by the presence of oxygen and the copper co-catalyst.

      • Copper-Free Conditions: Consider running the reaction without a copper co-catalyst. Copper-free Sonogashira reactions can be effective in preventing alkyne homocoupling.[1] These reactions might require specific ligands or different reaction conditions to proceed effectively.

      • Slow Addition of Alkyne: In cases of highly inactive halide substrates where homocoupling is a major issue, slow addition of the alkyne can help to favor the desired cross-coupling reaction.[4]

Problem 3: Incomplete Dehydration to the Anhydride

  • Question: The final step of converting the 4-ethynylphthalic acid to the anhydride is not going to completion. How can I improve this dehydration step?

  • Answer: Incomplete dehydration can result from insufficient reaction time, low temperature, or the presence of water.

    • Reaction Conditions: The dehydration is typically achieved by refluxing the diacid in acetic anhydride.[5]

      • Temperature and Time: Ensure the reaction is heated to reflux for an adequate amount of time, typically 1-4 hours.[5][6]

      • Excess Acetic Anhydride: Use a sufficient excess of acetic anhydride to drive the reaction to completion. Molar ratios of 4-ethynylphthalic acid to acetic anhydride of 1:1.5 to 1:5 have been reported to be effective.[6]

    • Purity of the Diacid: Ensure the starting 4-ethynylphthalic acid is reasonably pure and dry, as impurities can interfere with the reaction.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical reactivity order for aryl halides in the Sonogashira coupling?

    • A1: The general reactivity trend from most to least reactive is: I > OTf > Br > Cl.[1] Consequently, aryl iodides are the most reactive and can often be coupled at room temperature, whereas aryl bromides may require heating.[1] Aryl chlorides are generally the least reactive.[1]

  • Q2: Can I perform the Sonogashira coupling in an aqueous medium?

    • A2: Yes, there are published procedures for conducting the Sonogashira coupling reaction in an aqueous medium, which can offer advantages in terms of cost, safety, and environmental impact.[7]

  • Q3: What are some common catalyst systems used for this synthesis?

    • A3: A common catalyst system is a combination of a palladium source, such as dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), and a copper(I) co-catalyst, typically copper(I) iodide (CuI).[6]

  • Q4: How can I purify the final this compound product?

    • A4: The product can often be purified by precipitation from the reaction mixture upon cooling, followed by filtration and rinsing.[5] Recrystallization from an appropriate solvent can be used for further purification if needed.

Data Presentation

Table 1: Summary of Reported Reaction Conditions and Yields for the Synthesis of this compound and its Precursors.

Starting MaterialKey ReagentsSolvent(s)TemperatureTimeOverall YieldReference
4-bromophthalic acid and phenylacetylenePd/Cu catalystAqueous mediumNot specifiedNot specified76%[7]
4-bromophthalic acid and phenylacetyleneDichlorobis(triphenylphosphine)palladium, Copper(I) iodide, TriethylamineAprotic solvent/organic base70-85°C12-16 h80.6-86.5%[6]
4-phenyl ethynyl dimethyl phthalate1. NaOH, 2. HCl, 3. Acetic anhydrideWater, Methanol, Toluene, Ethyl acetate60°C (hydrolysis), Reflux (dehydration)3 h (hydrolysis), 4 h (dehydration)94%[5]

Experimental Protocols

Protocol 1: Synthesis of 4-Ethynylphthalic Acid via Sonogashira Coupling

This protocol is a general procedure based on reported syntheses.[6][7]

  • Reaction Setup: To a reaction flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophthalic acid, an aprotic solvent (e.g., DMF or toluene), and an organic base (e.g., triethylamine). The flask should be under an inert atmosphere (argon or nitrogen).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for at least 30 minutes, or by using the freeze-pump-thaw method.

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂) and the copper(I) iodide co-catalyst to the reaction mixture.

  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 70-85°C) and stir for the required amount of time (e.g., 12-16 hours).[6] Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter to remove any solid byproducts. The filtrate containing the 4-ethynylphthalic acid can then be carried forward to the next step.

Protocol 2: Dehydration of 4-Ethynylphthalic Acid to this compound

This protocol is based on a common procedure for anhydride formation.[5][6]

  • Reaction Setup: To the crude 4-ethynylphthalic acid from the previous step, add a dehydrating agent, typically acetic anhydride.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain this temperature for 1-4 hours.[6]

  • Product Isolation: After the reaction is complete, cool the reaction mixture. The this compound product should precipitate as a crystal.

  • Purification: Collect the crystals by filtration, rinse with a suitable solvent, and dry to obtain the final product.

Visualizations

Synthesis_Pathway 4-Bromophthalic Acid 4-Bromophthalic Acid 4-Ethynylphthalic Acid 4-Ethynylphthalic Acid 4-Bromophthalic Acid->4-Ethynylphthalic Acid Sonogashira Coupling (Pd/Cu catalyst, Base) Terminal Alkyne Terminal Alkyne Terminal Alkyne->4-Ethynylphthalic Acid This compound This compound 4-Ethynylphthalic Acid->this compound Dehydration (Acetic Anhydride, Heat)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low/No Yield in Sonogashira Coupling check_catalyst Check Catalyst Activity (Freshness, Decomposition?) start->check_catalyst check_reagents Verify Reagent Purity (Anhydrous? Impurities?) start->check_reagents check_conditions Optimize Reaction Conditions (Inert Atmosphere? Temp?) start->check_conditions side_products Analyze for Side Products (Homocoupling?) start->side_products solution_catalyst Use Fresh Catalyst Increase Loading check_catalyst->solution_catalyst solution_reagents Purify Reagents Use Anhydrous Solvents check_reagents->solution_reagents solution_conditions Degas Solvent Adjust Temperature check_conditions->solution_conditions solution_side_products Consider Copper-Free Slow Alkyne Addition side_products->solution_side_products

Caption: Troubleshooting workflow for low Sonogashira coupling yield.

References

Technical Support Center: Polymerization of 4-Ethynylphthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 4-Ethynylphthalic Anhydride.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound, focusing on identifying and mitigating side reactions.

Problem 1: The resulting polymer is insoluble or has very poor solubility.

  • Question: I performed a thermal polymerization of this compound, and the resulting polymer is insoluble in common organic solvents like THF, chloroform, or DMF. What could be the cause?

  • Answer: Insoluble polymer formation is a strong indicator of extensive cross-linking. The ethynyl group on the this compound monomer is highly reactive at elevated temperatures and can undergo several reactions that lead to a cross-linked network instead of a linear, soluble polymer.

    • Possible Side Reactions:

      • Cyclotrimerization: Three ethynyl groups can react to form a benzene ring, creating a rigid, trifunctional cross-link point. This is a common reaction for terminal alkynes at high temperatures.

      • Chain Branching and Cross-Linking: During radical polymerization, the growing polymer chain can abstract a hydrogen atom from another polymer chain, creating a new radical site on the backbone, which can then initiate the growth of a new chain, leading to a branched or cross-linked structure.

    • Troubleshooting Steps:

      • Lower the Polymerization Temperature: Cross-linking reactions, especially cyclotrimerization, have a higher activation energy than linear propagation. Reducing the reaction temperature can favor the formation of linear polymer chains.

      • Reduce Monomer Concentration: High monomer concentrations can increase the probability of intermolecular side reactions leading to cross-linking.

      • Control Reaction Time: Shorter reaction times can limit the extent of post-polymerization cross-linking reactions. Monitor the reaction progress and stop it before extensive cross-linking occurs.

Problem 2: The molecular weight of the polymer is lower than expected.

  • Question: My GPC analysis shows a lower molecular weight and a broader molecular weight distribution than I was aiming for. What are the potential reasons for this?

  • Answer: A lower than expected molecular weight can be due to a number of factors that either terminate the growing polymer chains prematurely or are a result of side reactions that consume the monomer without contributing to the growth of the main polymer chain.

    • Possible Side Reactions and Causes:

      • Dimerization: Two ethynyl groups can react to form a naphthalenic dimer. This reaction consumes monomers and does not lead to high polymer formation.[1]

      • Intramolecular Cyclization: The growing polymer chain end can "bite back" and react with a double bond within the same chain, leading to the formation of a stable cyclic structure and terminating the chain growth.

      • Impurities: Impurities in the monomer or solvent can act as chain transfer agents or terminating agents. Water, for example, can react with the anhydride group.

    • Troubleshooting Steps:

      • Purify the Monomer: Ensure the this compound monomer is of high purity. Recrystallization or sublimation can be used for purification.

      • Use Dry Solvents and Inert Atmosphere: Perform the polymerization under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents to prevent side reactions with water and oxygen.

      • Optimize Catalyst/Initiator Concentration: If using a catalyst or initiator, its concentration can significantly affect the polymerization kinetics and the final molecular weight.

Problem 3: The polymer characterization data (NMR, FTIR) shows unexpected peaks.

  • Question: My NMR and FTIR spectra of the polymer show peaks that I cannot assign to the expected linear poly(this compound) structure. What do these peaks indicate?

  • Answer: Unexpected spectral features are often indicative of side products formed during polymerization.

    • Interpretation of Spectral Data:

      • FTIR Spectroscopy:

        • A decrease in the intensity of the ethynyl C-H stretch (around 3300 cm⁻¹) and C≡C stretch (around 2110 cm⁻¹) indicates consumption of the ethynyl groups.

        • The appearance of new peaks in the aromatic region (around 1600-1450 cm⁻¹) could suggest the formation of new aromatic rings from cyclotrimerization.

        • Broadening of the carbonyl peaks (around 1845 and 1775 cm⁻¹) might indicate a variety of chemical environments for the anhydride group due to branching or cross-linking.

      • ¹H NMR Spectroscopy:

        • The disappearance of the acetylenic proton signal (around 3.5 ppm) confirms the reaction of the ethynyl group.

        • The appearance of complex multiplets in the aromatic and vinylic regions (around 6.0-8.0 ppm) can be due to the formation of polyene structures, as well as aromatic rings from cyclotrimerization and dimerization products.

    • Troubleshooting Steps:

      • Systematic Variation of Reaction Conditions: Run a series of polymerizations with varying temperatures and reaction times. Analyze the products at each stage to understand when the side products start to form.

      • Model Compound Studies: Studying the thermal behavior of a simpler, related compound like phenylacetylene under similar conditions can provide insights into the expected side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the thermal polymerization of this compound?

A1: The thermal polymerization of this compound primarily proceeds through a free-radical mechanism. At elevated temperatures, the ethynyl groups can undergo homolytic cleavage to form radicals, which then initiate a chain-growth polymerization to form a polyene backbone.[2] However, other competing reactions like cyclotrimerization can also occur.

Q2: How can I control the molecular weight of poly(this compound)?

A2: Controlling the molecular weight of polymers formed from ethynyl-terminated monomers can be challenging. Here are a few strategies:

  • Use of a Chain Transfer Agent: Introducing a controlled amount of a chain transfer agent can help to regulate the molecular weight.

  • Monomer to Initiator Ratio: If using a radical initiator, the ratio of monomer to initiator is a key parameter for controlling the molecular weight.

  • Controlled Polymerization Techniques: While more complex, techniques like Atom Transfer Radical Polymerization (ATRP) could potentially be adapted to achieve better control over the polymerization, though this would require modification of the monomer or initiation system.

Q3: What are the expected properties of linear poly(this compound)?

A3: Linear poly(this compound) is expected to be a rigid-rod polymer due to the conjugated polyene backbone and the bulky phthalic anhydride side groups. It should be soluble in some organic solvents if extensive cross-linking is avoided. The anhydride groups make the polymer reactive towards nucleophiles, which can be utilized for post-polymerization modification or for creating cross-linked materials in a controlled manner.

Quantitative Data

Table 1: Effect of Curing Temperature on Properties of Phenylethynyl-Terminated Imide Resins (Analogous System)

PropertyCuring at 350°CCuring at 370°CCuring at 400°C
Glass Transition Temp (Tg)~280 °C~320 °C> 350 °C
Gel Fraction (%)> 90%> 95%> 98%
Onset of Decomposition~500 °C~520 °C~530 °C

Note: This data is for a related phenylethynyl-terminated imide system and is intended to illustrate the general effect of temperature on cross-linking and thermal properties.

Experimental Protocols

1. Monomer Purification: Recrystallization of this compound

  • Dissolve the crude this compound in a minimum amount of hot toluene.

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold toluene.

  • Dry the purified crystals under vacuum at a temperature below its melting point.

2. Thermal Polymerization of this compound

  • Place the purified this compound in a reaction tube equipped with a magnetic stir bar.

  • Evacuate the tube and backfill with an inert gas (e.g., argon) three times.

  • If conducting a solution polymerization, add anhydrous, degassed solvent (e.g., N-methyl-2-pyrrolidinone, NMP) via a syringe.

  • Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 180-250 °C).

  • Stir the reaction mixture for the desired amount of time.

  • Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum.

3. Polymer Characterization

  • Gel Permeation Chromatography (GPC):

    • Dissolve a small amount of the soluble polymer in the GPC eluent (e.g., THF or DMF with 0.05 M LiBr).

    • Filter the solution through a 0.22 µm filter.

    • Inject the solution into the GPC system.

    • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) relative to polystyrene or other suitable standards.

  • FTIR Spectroscopy:

    • Acquire the FTIR spectrum of the polymer as a thin film cast from solution or as a KBr pellet.

    • Identify characteristic peaks for the anhydride group (around 1845 and 1775 cm⁻¹), the polyene backbone, and any residual ethynyl groups.

  • ¹H NMR Spectroscopy:

    • Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or DMF-d₇).

    • Acquire the ¹H NMR spectrum.

    • Analyze the aromatic, vinylic, and any remaining acetylenic proton signals.

Visualizations

Main_Polymerization_Pathway Monomer 4-Ethynylphthalic Anhydride GrowingChain Growing Linear Polymer Chain Monomer->GrowingChain Propagation Radical Initiator Radical (from heat) Radical->Monomer Initiation Polymer Linear Poly(4-ethynylphthalic anhyride) GrowingChain->Polymer Termination

Caption: Main polymerization pathway of this compound.

Side_Reactions cluster_0 Monomer Consumption Side Reactions cluster_1 Polymer Chain Side Reactions Monomer1 3x Monomer Cyclotrimer Benzene Ring (Cross-link) Monomer1->Cyclotrimer Cyclotrimerization GrowingChain1 Growing Chain CrosslinkedPolymer Cross-linked Polymer GrowingChain1->CrosslinkedPolymer GrowingChain2 Another Polymer Chain GrowingChain2->CrosslinkedPolymer Chain Transfer/ Combination

Caption: Common side reactions in the polymerization process.

Troubleshooting_Workflow Start Polymerization Issues? Insoluble Insoluble Polymer? Start->Insoluble LowMW Low Molecular Weight? Start->LowMW BadSpectra Unexpected Spectra? Start->BadSpectra Crosslinking High Cross-linking (Cyclotrimerization, Chain Transfer) Insoluble->Crosslinking Yes PrematureTermination Premature Termination (Impurities, Dimerization) LowMW->PrematureTermination Yes SideProducts Formation of Side Products (Dimers, Trimers) BadSpectra->SideProducts Yes ReduceTemp Action: Lower Temperature, Reduce Concentration Crosslinking->ReduceTemp Purify Action: Purify Monomer, Use Dry Conditions PrematureTermination->Purify Optimize Action: Optimize Conditions, Analyze with Spectroscopy SideProducts->Optimize

Caption: Troubleshooting workflow for polymerization issues.

References

Technical Support Center: Optimizing the Curing Process of 4-Ethynylphthalic Anhydride (4-EPA) Resins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the curing process of 4-Ethynylphthalic Anhydride (4-EPA) resins. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary curing mechanism of this compound (4-EPA) resins?

A1: The primary curing mechanism of 4-EPA resins is a thermally induced addition polymerization of the terminal ethynyl groups. Unlike typical epoxy-anhydride reactions, this process does not require a co-reactant or curing agent, as the ethynyl groups can react with each other to form a highly cross-linked aromatic polymer network. The reaction is initiated by heat, which provides the necessary activation energy for the polymerization to proceed.

Q2: What are the typical curing temperatures for 4-EPA resins?

A2: The curing of 4-EPA resins generally occurs at elevated temperatures. The onset of the exothermic curing reaction can often be observed by Differential Scanning Calorimetry (DSC) starting around 150-200°C, with peak reaction temperatures typically in the range of 200-250°C. A post-curing step at a higher temperature (e.g., 250-300°C) is often employed to ensure complete conversion of the ethynyl groups and to maximize the glass transition temperature (Tg) and thermal stability of the final thermoset.

Q3: How can I monitor the progress of the curing reaction?

A3: The progress of the 4-EPA curing reaction can be effectively monitored using the following techniques:

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow associated with the curing reaction. By integrating the exothermic peak, the total heat of cure can be determined. The degree of cure at any point can be calculated by comparing the residual heat of reaction in a partially cured sample to the total heat of reaction of the uncured resin.[1][2]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a powerful tool for monitoring the chemical changes during curing. The disappearance of the characteristic absorption band of the ethynyl group (typically around 3294 cm⁻¹ for the ≡C-H stretch and 2100-2260 cm⁻¹ for the -C≡C- stretch) can be tracked to determine the extent of the reaction.[3][4]

Q4: What is the significance of the glass transition temperature (Tg) in cured 4-EPA resins?

A4: The glass transition temperature (Tg) is a critical property of the cured 4-EPA resin, representing the temperature at which the material transitions from a rigid, glassy state to a more rubbery, flexible state. A higher Tg generally indicates a higher degree of cross-linking and improved thermal stability of the thermoset. For high-performance applications, achieving a high Tg is often a primary objective of the curing process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the curing of 4-EPA resins.

Problem Potential Causes Recommended Solutions
Low Glass Transition Temperature (Tg) 1. Incomplete cure (unreacted ethynyl groups). 2. Curing temperature too low or duration too short. 3. Presence of impurities or inhibitors.1. Implement a post-curing step at a temperature above the initial cure temperature (e.g., increase from 220°C to 250°C or higher for a specified duration). 2. Optimize the curing cycle by increasing the final hold temperature or extending the curing time. Confirm complete cure using DSC (no residual exotherm) or FTIR (disappearance of ethynyl peak). 3. Ensure the purity of the 4-EPA monomer and the absence of any contaminants that could interfere with the polymerization.
Brittleness of the Cured Resin 1. High cross-link density inherent to the polymerization of ethynyl groups. 2. Rapid cooling after curing, leading to internal stresses.1. Consider formulating the resin with toughening agents or flexibilizers, if the application allows. 2. Employ a controlled cooling ramp after the final curing step to minimize thermal shock and reduce internal stresses.
Inconsistent Curing Results 1. Non-uniform temperature distribution in the oven or press. 2. Variations in the sample mass or thickness. 3. Inconsistent heating rates.1. Calibrate and profile the oven or press to ensure uniform temperature distribution. 2. Use consistent sample sizes and geometries for all experiments. 3. Maintain a consistent and controlled heating rate during the curing process.
Presence of Voids or Porosity 1. Entrapment of air during resin mixing or sample preparation. 2. Evolution of volatile compounds at high curing temperatures.1. Degas the resin under vacuum before curing to remove any entrapped air bubbles. 2. Use a slow, controlled heating ramp to allow any potential volatiles to escape before the resin gels and vitrifies. Curing under pressure can also help to suppress void formation.

Experimental Protocols

Protocol 1: Determination of Cure Kinetics using Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for determining the curing kinetics of 4-EPA resin using a non-isothermal DSC method.

Instrumentation:

  • Differential Scanning Calorimeter (DSC) with a suitable cooling accessory.

  • Aluminum DSC pans and lids.

  • A precision microbalance.

Procedure:

  • Accurately weigh 5-10 mg of the uncured 4-EPA resin into a standard aluminum DSC pan.

  • Hermetically seal the pan to prevent any mass loss during the experiment.

  • Prepare an empty, sealed aluminum pan to serve as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Set up the following temperature program:

    • Equilibrate at 25°C.

    • Ramp the temperature from 25°C to 350°C at a constant heating rate (e.g., 5, 10, 15, and 20°C/min). Running multiple heating rates allows for kinetic analysis using models like the Kissinger or Ozawa-Flynn-Wall method.[5]

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to determine the onset temperature, peak exothermic temperature, and the total heat of cure (ΔH_total) by integrating the area under the exothermic peak.

Data Analysis: The degree of cure (α) at any given temperature can be calculated as: α = ΔH_T / ΔH_total where ΔH_T is the heat evolved up to temperature T.

To determine the degree of cure for a partially cured sample, a second DSC scan is performed on the same sample after the initial partial cure. The residual heat of cure (ΔH_residual) is measured, and the degree of cure is calculated as: % Cure = [(ΔH_total - ΔH_residual) / ΔH_total] x 100[2]

Protocol 2: Monitoring Ethynyl Group Conversion using Fourier-Transform Infrared Spectroscopy (FTIR)

This protocol describes how to monitor the disappearance of the ethynyl functional group during the curing of 4-EPA resin.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer, preferably with a heated stage or cell.

  • KBr plates or another suitable sampling accessory.

Procedure:

  • Obtain an FTIR spectrum of the uncured 4-EPA resin at room temperature. This will serve as the baseline (t=0) spectrum. Identify the characteristic absorption peak of the ethynyl group (e.g., ≡C-H stretch around 3294 cm⁻¹). An internal standard peak that does not change during the reaction (e.g., a C=C stretching vibration of the aromatic ring) should also be identified.

  • Prepare a thin film of the 4-EPA resin on a KBr plate or other IR-transparent substrate.

  • Place the sample in the heated stage of the FTIR spectrometer.

  • Heat the sample according to the desired curing profile (e.g., ramp to 220°C and hold).

  • Acquire FTIR spectra at regular intervals during the curing process.

  • Process the spectra to monitor the decrease in the intensity (or area) of the ethynyl peak relative to the internal standard peak.

Data Analysis: The conversion of the ethynyl group (p) can be calculated using the following equation: p(t) = 1 - (A_t / A_0) where A_t is the normalized absorbance of the ethynyl peak at time t, and A_0 is the normalized absorbance at time t=0.

Data Summary

Curing Parameter Typical Range Effect on Properties Characterization Technique
Curing Temperature 180 - 250°C (initial)Higher temperature generally leads to faster cure and higher Tg, but may increase brittleness.[6][7]DSC, TGA, DMA
Post-Curing Temperature 250 - 300°CIncreases degree of cure, Tg, and thermal stability.DSC, TGA, DMA
Curing Time 1 - 4 hoursLonger times at a given temperature increase the degree of cure.DSC, FTIR
Heating Rate 5 - 20°C/minAffects the onset and peak cure temperatures in dynamic scans. Slower rates can help prevent void formation.DSC
Property Typical Values for Cured 4-EPA based Resins Significance
Glass Transition Temperature (Tg) > 250°CIndicates the upper service temperature and degree of cure.
Decomposition Temperature (Td) > 400°C (in N₂)Reflects the thermal stability of the polymer network.
Char Yield at 800°C (in N₂) > 60%Correlates with flame retardancy and thermal stability.

Visualizations

Curing_Pathway Monomer 4-EPA Monomer (with ethynyl groups) Heat Δ (Heat) Monomer->Heat Crosslinked Cross-linked Polymer Network Heat->Crosslinked Addition Polymerization

Caption: Curing mechanism of this compound (4-EPA) resin.

Experimental_Workflow cluster_prep Sample Preparation cluster_cure Curing cluster_analysis Characterization Resin 4-EPA Resin Degas Degassing (Vacuum) Resin->Degas Cure Thermal Curing (Oven/Press) Degas->Cure DSC DSC Analysis (Cure Kinetics, Tg) Cure->DSC FTIR FTIR Analysis (Conversion) Cure->FTIR TGA TGA Analysis (Thermal Stability) Cure->TGA DMA DMA Analysis (Mechanical Properties) Cure->DMA

Caption: Experimental workflow for curing and characterization of 4-EPA resins.

Troubleshooting_Tree Start Problem: Low Tg or Incomplete Cure CheckDSC Perform DSC scan on cured sample Start->CheckDSC ResidualExotherm Residual exotherm present? CheckDSC->ResidualExotherm IncreaseTemp Increase post-cure temperature/time ResidualExotherm->IncreaseTemp Yes CheckFTIR Perform FTIR scan ResidualExotherm->CheckFTIR No IncreaseTemp->CheckDSC Reassess Re-evaluate purity of starting material IncreaseTemp->Reassess If problem persists EthynylPeak Ethynyl peak still present? CheckFTIR->EthynylPeak OptimizeCycle Further optimize cure cycle EthynylPeak->OptimizeCycle Yes GoodCure Cure is likely complete EthynylPeak->GoodCure No OptimizeCycle->CheckDSC

Caption: Troubleshooting decision tree for incomplete curing of 4-EPA resins.

References

Technical Support Center: 4-Ethynylphthalic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethynylphthalic Anhydride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent method for synthesizing this compound involves a two-step process:

  • Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between a 4-halophthalic acid or anhydride (commonly 4-bromophthalic anhydride) and a terminal alkyne, such as phenylacetylene or trimethylsilylacetylene.[1]

  • Dehydration: The resulting 4-ethynylphthalic acid is then dehydrated to form the anhydride, typically by heating with acetic anhydride.[1]

Troubleshooting Guide: Sonogashira Coupling Step

The Sonogashira coupling is a critical step where several byproducts can form. Below are common issues and their solutions.

Q2: I am observing a significant amount of a byproduct with a molecular weight double that of my starting alkyne. What is it and how can I minimize it?

A2: This is likely a homocoupling product of your terminal alkyne, often referred to as a Glaser coupling byproduct.[2][3] This occurs when the copper co-catalyst is exposed to air.[3]

Troubleshooting:

  • Degas Solvents: Thoroughly degas all solvents and reagents to remove oxygen.

  • Inert Atmosphere: Maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol, although this may require different ligands and bases.[4][5]

  • Hydrogen Atmosphere: In some cases, using a dilute hydrogen atmosphere has been shown to reduce homocoupling.[2]

Q3: My reaction mixture turned black and I have a poor yield of the desired product. What is happening?

A3: The formation of a black precipitate is often indicative of palladium catalyst decomposition, forming palladium black. This can be caused by high temperatures or the presence of impurities.

Troubleshooting:

  • Temperature Control: Avoid excessive heating. Aryl bromides may require some heating, but high temperatures can promote side reactions and catalyst decomposition.[6]

  • Ligand Choice: The choice of phosphine ligand can impact catalyst stability. Consider using bulky, electron-rich ligands.[5]

  • Solvent: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[7] Consider alternative solvents like DMF or dioxane.[8]

Q4: I am getting a significant amount of a salt precipitating from my reaction. What is it?

A4: A common byproduct is the hydrohalide salt of the amine base used in the reaction (e.g., triethylamine hydrobromide).[6] This is formed as the base neutralizes the hydrogen halide generated during the coupling reaction.[4] While its formation is expected, it can sometimes co-precipitate with the product.

Troubleshooting:

  • Work-up Procedure: This salt is typically removed during the aqueous work-up. Ensure thorough washing of the organic layer.

  • Solubility: The salt is generally insoluble in non-polar organic solvents like diethyl ether, which can be used to wash the crude product.[6]

Q5: Are there other potential side reactions to be aware of?

A5: Yes, particularly with substituted phthalic anhydrides.

  • Reactions with Unprotected Functional Groups: If your starting material or alkyne contains unprotected reactive groups like amines or hydroxyls, these can lead to unwanted side reactions.[9]

  • Bulky Substrates: Sterically hindered substrates may require higher temperatures to react, which can increase the likelihood of side reactions.[6]

Summary of Common Byproducts in Sonogashira Coupling
ByproductFormation PathwayMitigation Strategies
Alkyne Homocoupling ProductOxidative coupling of the terminal alkyne, catalyzed by copper in the presence of oxygen.Degas reagents, maintain inert atmosphere, consider copper-free conditions.[2][3]
Palladium BlackDecomposition of the palladium catalyst.Optimize reaction temperature, choose appropriate ligands and solvents.[6][7]
Amine Hydrohalide SaltNeutralization of the generated hydrogen halide by the amine base.Remove during aqueous work-up and by washing with appropriate organic solvents.[4][6]
Products of Side Reactions with Functional GroupsReaction of unprotected functional groups (e.g., -NH2, -OH) on the substrates.Protect reactive functional groups prior to the coupling reaction.[9]

Troubleshooting Guide: Dehydration Step

The conversion of 4-ethynylphthalic acid to the anhydride is generally a high-yielding reaction, but issues can still arise.

Q6: My final product shows a broad peak in the IR spectrum around 3000 cm⁻¹ and has a higher melting point than expected. What could be the issue?

A6: This suggests the presence of residual 4-ethynylphthalic acid due to incomplete dehydration. The broad IR peak corresponds to the O-H stretch of the carboxylic acid.

Troubleshooting:

  • Reaction Time and Temperature: Ensure the dehydration reaction is carried out for a sufficient time and at the appropriate temperature. Refluxing in acetic anhydride is a common method.[1]

  • Removal of Water: Ensure that water formed during the reaction is effectively removed.

  • Purification: The final product can be purified by recrystallization to remove the unreacted diacid.

Q7: I am concerned about potential polymerization of the ethynyl group during the dehydration. Is this a common problem?

A7: While the ethynyl group can undergo polymerization at high temperatures, the dehydration of the diacid to the anhydride is typically conducted under conditions that are not harsh enough to induce significant polymerization. However, prolonged heating at very high temperatures should be avoided.

Troubleshooting:

  • Moderate Conditions: Use the mildest effective conditions for dehydration.

  • Characterization: Use techniques like NMR and GPC to check for the presence of oligomeric or polymeric byproducts if polymerization is suspected.

Logical Workflow for Troubleshooting this compound Synthesis

Troubleshooting_Workflow Troubleshooting this compound Synthesis cluster_sonogashira Sonogashira Coupling Step cluster_dehydration Dehydration Step start_sonogashira Start Sonogashira Reaction check_byproducts_sonogashira Analyze Crude Product start_sonogashira->check_byproducts_sonogashira homocoupling Homocoupling Product Observed check_byproducts_sonogashira->homocoupling High MW Byproduct pd_black Palladium Black Formation check_byproducts_sonogashira->pd_black Black Precipitate salt_precipitate Salt Precipitate check_byproducts_sonogashira->salt_precipitate Insoluble Salt low_yield Low Yield / No Reaction check_byproducts_sonogashira->low_yield Mainly Starting Material product_sonogashira Pure 4-Ethynylphthalic Acid check_byproducts_sonogashira->product_sonogashira Clean Product troubleshoot_homocoupling Degas Solvents Use Inert Atmosphere Consider Cu-free homocoupling->troubleshoot_homocoupling troubleshoot_pd_black Optimize Temperature Change Ligand/Solvent pd_black->troubleshoot_pd_black troubleshoot_salt Improve Aqueous Work-up Wash with Non-polar Solvent salt_precipitate->troubleshoot_salt troubleshoot_low_yield Check Catalyst Activity Increase Temperature (cautiously) Check Reagent Purity low_yield->troubleshoot_low_yield troubleshoot_homocoupling->start_sonogashira Re-run Reaction troubleshoot_pd_black->start_sonogashira Re-run Reaction troubleshoot_salt->product_sonogashira troubleshoot_low_yield->start_sonogashira Re-run Reaction start_dehydration Start Dehydration product_sonogashira->start_dehydration check_byproducts_dehydration Analyze Final Product start_dehydration->check_byproducts_dehydration incomplete_dehydration Residual Diacid check_byproducts_dehydration->incomplete_dehydration Broad O-H in IR High MP polymerization Polymeric Byproducts check_byproducts_dehydration->polymerization Broad NMR Signals High MW in GPC final_product Pure this compound check_byproducts_dehydration->final_product Clean Product troubleshoot_incomplete Increase Reaction Time/Temp Ensure Water Removal incomplete_dehydration->troubleshoot_incomplete troubleshoot_polymerization Use Milder Conditions Monitor Reaction Closely polymerization->troubleshoot_polymerization troubleshoot_incomplete->start_dehydration Re-run Dehydration or Purify troubleshoot_polymerization->start_dehydration Re-run Dehydration

Caption: A flowchart illustrating the troubleshooting steps for the synthesis of this compound.

Experimental Protocols

Synthesis of 4-Phenylethynylphthalic Anhydride (Illustrative Protocol)

This protocol is adapted from literature procedures for the synthesis of a derivative and illustrates the key steps.[1]

Step 1: Sonogashira Coupling of 4-Bromophthalic Acid with Phenylacetylene

  • To a stirred solution of 4-bromophthalic acid, sodium hydroxide, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., TPPTS), and a phase-transfer catalyst (e.g., TBAB) in water, add phenylacetylene under an inert atmosphere.

  • Heat the mixture under reflux for several hours.

  • After cooling, acidify the mixture with concentrated HCl to a pH of 2-3.

  • Filter the precipitate, wash with water, and recrystallize from a suitable solvent like acetic acid to afford 4-phenylethynylphthalic acid.

Step 2: Dehydration to 4-Phenylethynylphthalic Anhydride

  • Suspend the 4-phenylethynylphthalic acid in acetic anhydride.

  • Heat the mixture (e.g., at 80°C) for 1-2 hours.

  • Cool the reaction mixture to induce crystallization.

  • Filter the crystals, wash with a suitable solvent, and dry to obtain 4-phenylethynylphthalic anhydride.

This technical support guide is intended to provide general advice. Specific reaction conditions may need to be optimized for your particular substrates and laboratory setup. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

Technical Support Center: 4-Ethynylphthalic Anhydride Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Ethynylphthalic Anhydride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures. The volume of solvent used was too large. Premature crystallization occurred during hot filtration.Select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Use a minimal amount of hot solvent to dissolve the compound completely. Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out.
Product is an Oil or Gummy Solid After Recrystallization The presence of impurities is depressing the melting point. The cooling process was too rapid, preventing proper crystal lattice formation.Try a different recrystallization solvent or a multi-solvent system. Consider a pre-purification step like column chromatography to remove bulk impurities. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
Colored Impurities Remain After Purification Residual palladium catalyst from the synthesis (Sonogashira coupling) can cause a dark color. Formation of polymeric or degradation byproducts.Pass a solution of the crude product through a short plug of silica gel or activated carbon before further purification. Optimize reaction conditions to minimize side reactions.
Poor Separation in Column Chromatography The chosen eluent system is too polar or not polar enough. The column was improperly packed, leading to channeling. The column was overloaded with crude material.Use thin-layer chromatography (TLC) to determine an optimal solvent system that gives a good separation of the desired product from impurities. Ensure the column is packed uniformly without any air bubbles or cracks. The amount of crude material should typically be 1-5% of the mass of the stationary phase.
Product Hydrolyzes to 4-Ethynylphthalic Acid Exposure to moisture in solvents or the atmosphere. This compound is moisture-sensitive.[1]Use anhydrous solvents and perform manipulations under an inert atmosphere (e.g., nitrogen or argon). Store the purified product in a desiccator over a strong drying agent.
Sublimation Yield is Low The temperature is too high, causing decomposition. The vacuum is not sufficient to allow sublimation at a reasonable temperature.Carefully optimize the sublimation temperature, starting at a lower temperature and gradually increasing it. Ensure a high vacuum is achieved and maintained throughout the process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities often originate from the synthetic route, typically a Sonogashira coupling reaction. These can include:

  • Palladium catalyst residues: Often appear as a black or dark-colored solid.

  • Homocoupled alkyne (Glaser coupling product): A byproduct from the dimerization of the terminal alkyne.

  • Unreacted starting materials: Such as the corresponding aryl halide.

  • 4-Ethynylphthalic acid: Formed by the hydrolysis of the anhydride in the presence of water.[1]

Q2: What is the best method to remove colored impurities from my product?

A2: For dark coloration, which is often due to residual palladium catalyst, a simple filtration of a solution of the crude product through a plug of silica gel or a small amount of activated carbon can be very effective. Subsequent purification by recrystallization or column chromatography should then yield a colorless product.

Q3: My purified this compound shows a broad melting point. What does this indicate?

A3: A broad melting point range is a typical sign of an impure compound. The presence of impurities disrupts the crystal lattice, leading to melting over a range of temperatures. Further purification is recommended to obtain a sharp melting point.

Q4: Can I store this compound in a standard vial on the bench?

A4: No, this is not recommended. This compound is an anhydride and is susceptible to hydrolysis upon exposure to atmospheric moisture. It should be stored in a tightly sealed container, preferably in a desiccator containing a drying agent like phosphorus pentoxide or anhydrous calcium chloride.

Q5: What analytical techniques can I use to assess the purity of this compound?

A5: Several techniques can be used to determine the purity of your compound:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Infrared (IR) spectroscopy: To verify the presence of the characteristic anhydride and alkyne functional groups.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect trace impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Experimental Protocols

Recrystallization

Objective: To purify crude this compound by crystallization from a suitable solvent.

Methodology:

  • Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar.

  • In a fume hood, add a minimal amount of a suitable hot solvent (e.g., a mixture of toluene and hexanes, or ethyl acetate and hexanes) to just dissolve the solid. The ideal solvent system is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.

  • If colored impurities are present, a small amount of activated carbon can be added to the hot solution.

  • If activated carbon was added, or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, cool the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

ParameterValue
Typical Solvent Systems Toluene/Hexanes, Ethyl Acetate/Hexanes
Expected Recovery 60-85%
Purity (by HPLC) >98%
Column Chromatography

Objective: To purify this compound by separating it from impurities based on differential adsorption on a stationary phase.

Methodology:

  • Prepare a slurry of silica gel in the initial, less polar eluent.

  • Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). The optimal eluent composition should be determined beforehand by TLC analysis.

  • Collect fractions and monitor the elution of the product using TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Typical Eluent System Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 40%)
Expected Recovery 70-90%
Purity (by HPLC) >99%
Sublimation

Objective: To purify this compound by transitioning it from a solid to a gas phase, followed by condensation back to a solid, leaving non-volatile impurities behind. This method is particularly effective for removing non-volatile impurities like catalyst residues and polymeric materials.

Methodology:

  • Place the crude this compound in a sublimation apparatus.

  • Assemble the apparatus with a cold finger.

  • Evacuate the apparatus to a high vacuum.

  • Begin circulating a coolant (e.g., cold water) through the cold finger.

  • Gently heat the bottom of the apparatus containing the crude material. The temperature should be high enough to cause sublimation but below the decomposition temperature.

  • The purified this compound will deposit as crystals on the cold finger.

  • Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature.

  • Carefully vent the apparatus and collect the purified crystals from the cold finger.

ParameterValue
Typical Temperature Range 120-150 °C
Typical Pressure <1 mmHg
Expected Recovery 50-80%
Purity (by HPLC) >99.5%

Purification Workflow Diagram

PurificationWorkflow Purification Workflow for this compound Crude Crude this compound PreFilter Pre-filtration (Optional) (Silica/Carbon Plug for Color Removal) Crude->PreFilter Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column PreFilter->Recrystallization Recrystallization->Column If still impure PureProduct Pure this compound Recrystallization->PureProduct Sublimation Sublimation Column->Sublimation For ultra-high purity Column->PureProduct Sublimation->PureProduct Analysis Purity Analysis (NMR, HPLC, MP) PureProduct->Analysis

References

Technical Support Center: 4-Ethynylphthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Ethynylphthalic Anhydride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound, with a specific focus on preventing its hydrolysis.

Troubleshooting Guides & FAQs

This section addresses common issues and questions related to the storage, handling, and use of this compound in experimental settings.

Q1: What is this compound and why is preventing its hydrolysis important?

This compound is a bifunctional molecule containing both a reactive anhydride group and a terminal alkyne. This unique structure makes it a valuable building block in the synthesis of advanced polymers, such as polyimides, and in the development of novel therapeutics. The anhydride moiety is highly susceptible to hydrolysis, a chemical reaction with water, which converts it to the corresponding dicarboxylic acid (4-ethynylphthalic acid). This conversion is often undesirable as it alters the reactivity of the molecule, preventing it from participating in intended reactions like polymerization or esterification, thus leading to failed experiments and impure products.

Q2: How can I visually identify if my this compound has hydrolyzed?

Pure this compound is typically a white to off-white crystalline solid. Significant hydrolysis to 4-ethynylphthalic acid may lead to changes in the physical appearance of the material, such as a loss of crystallinity or a more clumpy or powdery texture. However, minor hydrolysis may not be visually apparent. The most reliable methods for detecting hydrolysis are analytical techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (disappearance of the characteristic anhydride C=O stretches and appearance of a broad O-H stretch from the carboxylic acid) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: What are the optimal storage conditions to prevent hydrolysis?

To ensure the long-term stability of this compound, it is crucial to minimize its exposure to moisture.

ParameterRecommended ConditionRationale
Temperature Cool (<15°C) and dark placeReduces the rate of potential degradation reactions.
Atmosphere Under an inert gas (e.g., argon or nitrogen)Prevents exposure to atmospheric moisture.
Container Tightly sealed, opaque containerProtects from moisture and light.
Location Dry, well-ventilated area away from heat sourcesGeneral laboratory safety and stability.

Q4: I suspect my solvent contains water. How will this affect my reaction with this compound?

The presence of water in your solvent will lead to the hydrolysis of this compound to 4-ethynylphthalic acid. This will reduce the yield of your desired product and introduce impurities that may be difficult to remove. It is imperative to use anhydrous solvents when working with this compound.

Q5: My reaction requires an aqueous workup. How can I minimize hydrolysis of any unreacted this compound?

If an aqueous workup is unavoidable, it should be performed at a low temperature (e.g., on an ice bath) and as rapidly as possible to minimize the contact time between the anhydride and water. Additionally, if the desired product is soluble in an organic solvent, immediate extraction from the aqueous phase can help to limit hydrolysis.

Quantitative Data on Hydrolysis

Table 1: Hydrolysis Half-life of Phthalic Anhydride in Aqueous Solutions

pHTemperature (°C)Half-life
5.22832 seconds[1]
7.02527 minutes[1]

Table 2: Catalytic Effect of Bases on the Hydrolysis of Phthalic Anhydride

The hydrolysis of phthalic anhydride is accelerated by the presence of bases.[2][3][4] The following table provides the second-order rate constants for the reaction of various bases with phthalic anhydride.

BasepKa of Conjugate AcidRate Constant (M⁻¹s⁻¹)
Acetate4.751.61 x 10⁻⁴
N-methylimidazole7.00.074
1,4-diazabicyclo[3][3][3]octane (DABCO)9.2211.5
Carbonate9.78106
Hydroxide15.71.67 x 10⁴

Experimental Protocols

Protocol 1: General Procedure for Handling this compound in a Moisture-Sensitive Reaction

This protocol outlines the essential steps to prevent hydrolysis when using this compound in a typical organic synthesis reaction.

  • Drying of Glassware and Equipment: All glassware (reaction flasks, dropping funnels, condensers, etc.) and magnetic stir bars must be thoroughly dried in an oven at >120°C for at least 4 hours and allowed to cool to room temperature in a desiccator over a drying agent (e.g., anhydrous calcium sulfate, phosphorus pentoxide).

  • Use of Anhydrous Solvents: Use only freshly opened bottles of anhydrous solvents or solvents that have been appropriately dried using standard laboratory procedures (e.g., distillation from a suitable drying agent).

  • Inert Atmosphere: Assemble the reaction apparatus while still warm and immediately place it under an inert atmosphere of dry argon or nitrogen. This can be achieved using a Schlenk line or by flushing the apparatus with the inert gas.

  • Weighing and Transfer: Weigh the required amount of this compound in a dry, inert atmosphere, for example, inside a glovebox. If a glovebox is not available, quickly weigh the solid in a vial and seal it. Transfer the solid to the reaction flask under a positive pressure of inert gas.

  • Reaction Setup: Maintain a positive pressure of the inert gas throughout the entire duration of the reaction, including during the addition of reagents and sampling.

  • Quenching and Workup: When the reaction is complete, cool the reaction mixture to the appropriate temperature before quenching. If an aqueous workup is necessary, add the cold reaction mixture to the aqueous solution (rather than the other way around) to minimize the exposure time of any unreacted anhydride to water.

Protocol 2: Synthesis of a Phenylethynyl-Terminated Imide Oligomer using this compound as an End-Capper

This protocol details a specific application of this compound in the synthesis of a polyimide oligomer, a process where the exclusion of water is critical for achieving the desired molecular weight and properties.[5][6][7]

  • Reactant and Solvent Preparation:

    • Dry the aromatic dianhydride (e.g., 2,2'-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride) and the aromatic diamine (e.g., 1,4-diaminobenzene) under vacuum at an elevated temperature according to literature procedures.

    • Use anhydrous N-methyl-2-pyrrolidone (NMP) as the solvent.

  • Poly(amic acid) Formation:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube, dissolve the aromatic diamine in anhydrous NMP under a nitrogen atmosphere.

    • Slowly add the aromatic dianhydride as a solid in portions to the stirred solution at room temperature.

    • Continue stirring at room temperature for several hours to form the poly(amic acid) solution.

  • End-Capping with this compound:

    • Dissolve the required amount of this compound in a small amount of anhydrous NMP in a separate dry flask under a nitrogen atmosphere.

    • Add the this compound solution to the poly(amic acid) solution.

    • Allow the reaction to stir for an additional 2-4 hours to ensure complete end-capping.

  • Chemical Imidization:

    • To the solution of the end-capped poly(amic acid), add a chemical dehydrating agent, such as a mixture of acetic anhydride and pyridine, under a nitrogen atmosphere.

    • Heat the reaction mixture to facilitate the cyclization to the imide.

  • Precipitation and Purification:

    • Once the imidization is complete, cool the reaction mixture to room temperature.

    • Precipitate the phenylethynyl-terminated imide oligomer by slowly adding the reaction solution to a large volume of a non-solvent, such as methanol or ethanol, with vigorous stirring.

    • Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove any residual NMP and imidizing agents, and dry it in a vacuum oven.

Visualizations

Hydrolysis_Prevention_Workflow Logical Workflow for Preventing this compound Hydrolysis cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup Phase A Dry all glassware and equipment (Oven >120°C, >4h) B Use anhydrous solvents A->B C Assemble apparatus under inert gas (Argon or Nitrogen) B->C D Weigh and transfer this compound (Glovebox or under inert gas flow) C->D Proceed to reaction E Maintain positive inert gas pressure D->E F Conduct reaction under anhydrous conditions E->F G Cool reaction mixture F->G Reaction complete H If aqueous workup is required: - Work at low temperature (ice bath) - Minimize contact time G->H I Rapidly extract product into organic phase H->I Polyimide_Synthesis_Workflow Experimental Workflow for Polyimide Synthesis using this compound A 1. Reactant & Solvent Preparation - Dry dianhydride and diamine - Use anhydrous NMP B 2. Poly(amic acid) Formation - Dissolve diamine in anhydrous NMP - Add dianhydride under N2 A->B C 3. End-Capping - Add this compound solution in anhydrous NMP B->C D 4. Chemical Imidization - Add acetic anhydride and pyridine C->D E 5. Precipitation - Add reaction mixture to non-solvent (e.g., methanol) D->E F 6. Purification & Drying - Filter and wash the polymer - Dry under vacuum E->F

References

Technical Support Center: Controlling Polyimide Molecular Weight with 4-Ethynylphthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 4-ethynylphthalic anhydride (4-EPEA) for the precise control of polyimide molecular weight. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development endeavors.

I. Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of polyimides when using this compound as an end-capping agent to control molecular weight.

Issue Potential Cause(s) Recommended Solution(s)
Lower than expected molecular weight and/or brittle films 1. Inaccurate stoichiometry: An excess of this compound will lead to shorter polymer chains.[1] 2. Presence of monofunctional impurities: Impurities in the diamine or dianhydride monomers can terminate chain growth prematurely. 3. Reaction with water: Water can react with the dianhydride, upsetting the stoichiometry.[1] 4. Side reactions: The ethynyl group may undergo side reactions at elevated temperatures if not properly controlled.1. Verify monomer purity: Ensure all monomers and the end-capper are of high purity. Recrystallize or sublime if necessary. 2. Recalculate stoichiometry: Carefully calculate and weigh all reactants. It is crucial to maintain the correct molar ratios. 3. Use anhydrous conditions: Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Control reaction temperature: Follow a carefully controlled temperature profile during polymerization to minimize side reactions.
Higher than expected molecular weight or gelation 1. Insufficient end-capper: Too little this compound will result in longer polymer chains and potentially cross-linking. 2. Inaccurate monomer stoichiometry: An excess of the diamine or dianhydride relative to the end-capper can lead to uncontrolled polymerization. 3. Premature curing: The ethynyl end groups can undergo thermal cross-linking at elevated temperatures, leading to gelation.[2]1. Re-evaluate stoichiometry: Ensure the correct amount of this compound is used for the target molecular weight. 2. Monitor viscosity: A rapid increase in viscosity can indicate the onset of gelation. 3. Optimize reaction temperature and time: Avoid excessively high temperatures or prolonged reaction times after the initial polymerization phase to prevent premature curing. The imidization step should be carried out at a temperature below the curing temperature of the ethynyl groups.
Poor solubility of the final polyimide 1. High molecular weight: The polyimide may have reached a molecular weight that is no longer soluble in the reaction solvent. 2. Cross-linking: Premature curing of the ethynyl end groups can lead to an insoluble, cross-linked network.[2] 3. Crystallinity: Some polyimide backbones are inherently crystalline and may precipitate out of solution.1. Adjust target molecular weight: Use a higher concentration of this compound to target a lower molecular weight. 2. Choose an appropriate solvent: Ensure the solvent used can effectively solvate the polyimide at the desired concentration. N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) are common choices.[1] 3. Control imidization conditions: Perform chemical imidization at a lower temperature to avoid cross-linking.
Incomplete imidization 1. Insufficient temperature or time: The thermal imidization process may not have been carried out at a high enough temperature or for a sufficient duration.[1] 2. Inefficient chemical imidization: The chemical imidization reagents (e.g., acetic anhydride/pyridine) may be old or used in insufficient quantities.1. Optimize thermal imidization: Increase the final imidization temperature or extend the holding time at the highest temperature. A common protocol involves a stepwise heating process. 2. Verify chemical imidization reagents: Use fresh reagents and ensure the correct molar ratio relative to the poly(amic acid) repeating unit.

II. Frequently Asked Questions (FAQs)

Q1: How does this compound control the molecular weight of polyimides?

A1: this compound is a monofunctional reactant, meaning it can react with a growing polymer chain at one end only. By introducing a controlled amount of this "end-capper," the polymerization process is terminated once all the monofunctional reactant is consumed. The final molecular weight of the polyimide is therefore determined by the initial molar ratio of the bifunctional monomers (dianhydride and diamine) to the monofunctional end-capper. The relationship is described by the Carothers' equation for step-growth polymerization.

Q2: How do I calculate the required amount of this compound for a specific target molecular weight?

A2: The number-average degree of polymerization (Xn) can be controlled by adjusting the stoichiometric ratio of the reactants. The target number-average molecular weight (Mn) can be calculated using a modified version of the Carothers' equation. For a polymerization of A-A and B-B monomers with a monofunctional B-type end-capper, the molar ratio of reactants is crucial.

Q3: What are the advantages of using an ethynyl-terminated end-capper like this compound?

A3: The primary advantage is the ability to produce processable polyimide oligomers with controlled molecular weight and low melt viscosity.[3] The terminal ethynyl groups can then be thermally cured at a higher temperature to form a highly cross-linked, thermoset network, imparting excellent thermal stability, solvent resistance, and mechanical properties to the final material.[2][3] This allows for easier processing of the polyimide in its uncured state.

Q4: Can I use other end-cappers to control polyimide molecular weight?

A4: Yes, other monofunctional anhydrides, such as phthalic anhydride, can also be used to control molecular weight.[4] However, these end-caps are non-reactive and will not allow for subsequent thermal curing to form a thermoset network. The choice of end-capper depends on the desired properties of the final polyimide.

Q5: At what temperature do the ethynyl end groups of this compound-capped polyimides cure?

A5: The curing temperature of ethynyl-terminated polyimides typically ranges from 350°C to 420°C.[5][6] The exact temperature can be influenced by the specific polyimide backbone structure and the presence of any catalysts. Differential scanning calorimetry (DSC) is a useful technique to determine the curing exotherm for a specific system.

III. Quantitative Data Presentation

The molecular weight of a polyimide can be precisely controlled by adjusting the stoichiometry of the monomers and the this compound end-capper. The following table provides a theoretical calculation of the target number-average molecular weight (Mn) based on the molar percentage of this compound used. These calculations are based on the Carothers' equation for a difunctional system with a monofunctional end-capper.

Theoretical Molecular Weight Control of a Polyimide using this compound

Molar % of this compound (relative to total anhydride)Target Number-Average Molecular Weight (Mn, g/mol )
10%~ 5,000
5%~ 10,000
2%~ 25,000
1%~ 50,000
0.5%~ 100,000

Note: This table is a theoretical guide. Actual molecular weights may vary depending on the specific monomers used, reaction conditions, and purity of reagents. The values are calculated assuming a hypothetical polyimide repeating unit molecular weight of approximately 500 g/mol .

IV. Experimental Protocols

This section provides a detailed methodology for the synthesis of a polyimide with a controlled molecular weight using this compound as an end-capper.

Synthesis of a this compound End-Capped Polyimide (Target Mn ~10,000 g/mol )

Materials:

  • Dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA)

  • Diamine (e.g., 4,4'-Oxydianiline, ODA)

  • This compound (4-EPEA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic Anhydride

  • Pyridine

  • Methanol

Procedure:

  • Monomer Preparation: Ensure all monomers and 4-EPEA are of high purity and dry. Dry the diamine and dianhydride in a vacuum oven at 120°C overnight before use.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the diamine (e.g., ODA) in anhydrous NMP under a nitrogen atmosphere.

  • Poly(amic acid) Formation: Once the diamine has completely dissolved, add the dianhydride (e.g., 6FDA) and the calculated amount of this compound as a solid powder in one portion. The molar ratio of total anhydride (dianhydride + 4-EPEA) to diamine should be 1:1. For a target Mn of ~10,000 g/mol , approximately 5 mol% of 4-EPEA relative to the total anhydride should be used.

  • Polymerization: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

  • Chemical Imidization: To the viscous poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (1:1 molar ratio) as the chemical imidization agent. The molar amount of acetic anhydride should be twice the number of moles of the poly(amic acid) repeating unit.

  • Imidization Reaction: Heat the reaction mixture to 80-90°C and stir for 12-24 hours to effect imidization.

  • Precipitation and Purification: After cooling to room temperature, precipitate the polyimide by slowly pouring the reaction solution into a large excess of methanol in a blender.

  • Washing and Drying: Collect the precipitated polymer by filtration, wash it thoroughly with fresh methanol, and then with hot water to remove any residual solvent and imidization agents. Dry the purified polyimide in a vacuum oven at 150°C overnight.

  • Characterization: The resulting polyimide can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and molecular weight distribution, Fourier-Transform Infrared (FTIR) spectroscopy to confirm imidization, and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and the curing temperature of the ethynyl end groups.

V. Mandatory Visualizations

The following diagrams illustrate the key processes and relationships in controlling polyimide molecular weight with this compound.

experimental_workflow cluster_synthesis Poly(amic acid) Synthesis cluster_imidization Imidization cluster_purification Purification monomers Dianhydride + Diamine + 4-EPEA solvent Anhydrous NMP monomers->solvent reaction Polymerization (Room Temperature, 24h) solvent->reaction paa_solution Poly(amic acid) Solution reaction->paa_solution imidization_reaction Chemical Imidization (80-90°C, 12-24h) paa_solution->imidization_reaction imidization_reagents Acetic Anhydride + Pyridine imidization_reagents->imidization_reaction polyimide_solution Polyimide Solution imidization_reaction->polyimide_solution precipitation Precipitation in Methanol polyimide_solution->precipitation washing Washing precipitation->washing drying Drying washing->drying final_product Purified Polyimide drying->final_product

Caption: Experimental workflow for the synthesis of this compound end-capped polyimide.

logical_relationship cluster_input Input Parameters cluster_process Polymerization Process cluster_output Output Properties epe_conc [4-EPEA] Concentration polymerization Step-Growth Polymerization epe_conc->polymerization controls monomer_ratio Dianhydride:Diamine Ratio monomer_ratio->polymerization stoichiometry mw Molecular Weight (Mn) polymerization->mw determines viscosity Melt Viscosity mw->viscosity influences processability Processability viscosity->processability affects

Caption: Logical relationship between 4-EPEA concentration and final polyimide properties.

References

Technical Support Center: Sonogashira Coupling for 4-Ethynylphthalic Anhydride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-ethynylphthalic anhydride via Sonogashira coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the Sonogashira coupling for this compound synthesis?

A1: The most prevalent side product is the homocoupling of the terminal alkyne, often referred to as a Glaser coupling, which results in the formation of a diyne.[1][2] This is particularly common when using a copper co-catalyst in the presence of oxygen.[1][2][3] Another potential side product can arise from the reaction of the phthalic anhydride moiety under the basic reaction conditions, although this is less commonly reported.

Q2: Why is my reaction yield of this compound consistently low?

A2: Low yields can be attributed to several factors. The primary suspects include inactive or degraded palladium and copper catalysts, the presence of oxygen leading to alkyne homocoupling, and suboptimal reaction conditions such as temperature and solvent.[3] The purity of your starting materials, 4-halophthalic anhydride and the alkyne, is also crucial, as impurities can poison the catalyst.[3] For aryl bromides or chlorides, the reaction may require more forcing conditions (higher temperatures) compared to aryl iodides.[3][4]

Q3: I observe a black precipitate in my reaction mixture. What is it and what should I do?

A3: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and precipitation of the palladium catalyst.[3][5] This can be caused by impurities, an inappropriate choice of solvent (some anecdotal evidence suggests THF may promote its formation), or an incorrect reaction temperature.[3][5] To mitigate this, ensure all reagents and solvents are pure and dry, and consider using a different solvent system or adjusting the temperature.

Q4: Can I perform the Sonogashira coupling without a copper co-catalyst for this synthesis?

A4: Yes, copper-free Sonogashira reactions are a well-established alternative and are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1][3][6] These reactions may necessitate specific ligands or different reaction conditions to proceed efficiently.[3]

Q5: What is the recommended starting material: 4-bromo, 4-iodo, or 4-chlorophthalic anhydride?

A5: The reactivity of the aryl halide is a critical factor in the success of the Sonogashira coupling. The general reactivity trend is I > OTf > Br > Cl.[3] Therefore, 4-iodophthalic anhydride is the most reactive and generally recommended starting material, often allowing for milder reaction conditions.[3] While 4-bromophthalic anhydride can be used, it may require higher temperatures or more active catalyst systems.[4] 4-chlorophthalic anhydride is the least reactive and would likely require specialized catalysts and conditions.[2][7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No or minimal product formation 1. Inactive catalyst. 2. Poor quality of reagents or solvents. 3. Reaction not performed under inert atmosphere.1. Use fresh palladium and copper catalysts. 2. Purify starting materials and use anhydrous, degassed solvents. 3. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[3]
Significant amount of alkyne homocoupling (Glaser product) 1. Presence of oxygen. 2. Use of copper co-catalyst.1. Thoroughly degas the reaction mixture and maintain a strict inert atmosphere.[1][3] 2. Consider a copper-free Sonogashira protocol.[3][6][8]
Formation of palladium black 1. Catalyst decomposition. 2. Impurities in the reaction mixture. 3. Inappropriate solvent or temperature.1. Use fresh, high-purity reagents and solvents.[3] 2. Consider changing the solvent; for example, if using THF, try DMF or an amine solvent.[3][5] 3. Optimize the reaction temperature.
Reaction is sluggish or incomplete 1. Insufficiently reactive aryl halide (e.g., bromide or chloride). 2. Suboptimal reaction temperature. 3. Inappropriate base or solvent.1. If using an aryl bromide, you may need to increase the temperature.[4] For aryl chlorides, a specialized catalyst system is likely necessary.[2] 2. Incrementally increase the reaction temperature and monitor by TLC. 3. Ensure an appropriate excess of a dry amine base (e.g., triethylamine, diisopropylamine) is used.[3] The choice of solvent can also significantly impact the reaction.[9]

Experimental Protocols

Proposed Protocol for Sonogashira Coupling of 4-Iodophthalic Anhydride with Trimethylsilylacetylene

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Iodophthalic Anhydride

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Toluene, anhydrous

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 4-iodophthalic anhydride (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Add anhydrous toluene and anhydrous triethylamine (2.0 equiv).

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Add trimethylsilylacetylene (1.2 equiv) via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically filtered to remove insoluble salts, and the solvent is removed under reduced pressure.

  • The crude product is then subjected to deprotection of the trimethylsilyl group, often using a mild base such as potassium carbonate in methanol, to yield this compound.

  • Purification is generally achieved by column chromatography.

Visualizations

Sonogashira Coupling Catalytic Cycle

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)L₂(X) pd0->pd_ox Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)L₂(C≡CR) pd_ox->pd_trans Transmetalation cu_x CuX pd_ox->cu_x pd_trans->pd0 Reductive Elimination product Ar-C≡CR pd_trans->product cu_alkyne Cu-C≡CR cu_x->cu_alkyne + H-C≡CR - HX cu_alkyne->pd_ox Transmetalation alkyne H-C≡CR alkyne->cu_alkyne ArX Ar-X = 4-Iodophthalic Anhydride Alkyne_label H-C≡CR = Terminal Alkyne

Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira reaction.

Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification & Analysis start Dry Schlenk Flask reagents Add 4-Iodophthalic Anhydride, Catalysts (Pd & Cu) start->reagents solvents Add Anhydrous Solvents (Toluene, TEA) reagents->solvents degas Degas (Freeze-Pump-Thaw) solvents->degas add_alkyne Add Terminal Alkyne degas->add_alkyne react Stir at RT add_alkyne->react monitor Monitor by TLC react->monitor workup Aqueous Workup & Extraction monitor->workup deprotection Deprotection (if needed) workup->deprotection purify Column Chromatography deprotection->purify analyze Characterization (NMR, MS, etc.) purify->analyze product Final Product: This compound analyze->product

Caption: General experimental workflow for this compound synthesis.

Troubleshooting Logic

Troubleshooting start Reaction Issue low_yield Low/No Yield start->low_yield side_products Major Side Products start->side_products catalyst_check Check Catalyst Activity (Use Fresh Catalysts) low_yield->catalyst_check reagent_purity Check Reagent/Solvent Purity (Purify/Dry/Degas) low_yield->reagent_purity inert_atmosphere Ensure Inert Atmosphere low_yield->inert_atmosphere homocoupling Homocoupling (Diyne)? side_products->homocoupling pd_black Palladium Black? side_products->pd_black homocoupling->pd_black No go_cu_free Switch to Copper-Free Protocol homocoupling->go_cu_free Yes rigorous_degas Improve Degassing Technique homocoupling->rigorous_degas Yes pd_black->low_yield No, check other issues check_impurities Check for Impurities in Starting Materials pd_black->check_impurities Yes optimize_conditions Optimize Solvent/Temperature

Caption: Troubleshooting decision tree for Sonogashira coupling issues.

References

Technical Support Center: Optimizing 4-Ethynylphthalic Anhydride (4-EPA) Stoichiometry in Polyimides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethynylphthalic Anhydride (4-EPA) in polyimide synthesis. The following sections offer insights into optimizing experimental parameters and resolving common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (4-EPA) in polyimide synthesis?

A1: this compound (4-EPA) is primarily used as a reactive end-capper in the synthesis of polyimide oligomers. The terminal ethynyl groups undergo thermal crosslinking at elevated temperatures, forming a highly crosslinked, thermosetting polyimide network. This process enhances the thermal stability, solvent resistance, and mechanical properties of the final polymer.

Q2: How does the stoichiometry of 4-EPA affect the properties of the resulting polyimide?

A2: The stoichiometry of 4-EPA, which controls the molecular weight of the initial polyimide oligomer and the crosslink density of the cured polymer, significantly influences the final properties. Generally, a higher concentration of 4-EPA leads to lower molecular weight oligomers and a higher crosslink density upon curing. This typically results in a higher glass transition temperature (Tg), increased stiffness (modulus), and improved solvent resistance, but potentially lower toughness and elongation at break. Conversely, a lower 4-EPA concentration results in higher molecular weight oligomers, lower crosslink density, a lower Tg, and potentially improved toughness.[1]

Q3: What are the typical curing temperatures for the ethynyl groups in 4-EPA end-capped polyimides?

A3: The crosslinking reaction of the ethynyl end groups typically occurs at temperatures above 300°C.[2] The exothermic reaction for phenylethynyl-terminated oligomers is generally observed in the range of 350°C to 450°C.[3][4] The specific cure temperature can be influenced by the overall polymer structure and the heating rate.

Q4: Can 4-EPA be used as a co-monomer in the polyimide backbone instead of an end-capper?

A4: While 4-EPA is primarily designed as an end-capper to control molecular weight and introduce crosslinking sites at the chain ends, ethynyl-functionalized monomers can also be incorporated into the polyimide backbone to act as in-chain crosslinkers. In-chain crosslinkers can be more effective in promoting crosslinking compared to end-cappers.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Glass Transition Temperature (Tg) Insufficient crosslinking density due to low 4-EPA concentration. Incomplete curing of the ethynyl groups.Increase the molar ratio of 4-EPA relative to the other monomers to decrease the oligomer molecular weight and increase crosslink density. Ensure the curing temperature is high enough (typically >350°C) and the cure time is sufficient for the crosslinking reaction to go to completion. Monitor the cure exotherm using Differential Scanning Calorimetry (DSC).[3][4]
Brittle Polymer / Low Toughness High crosslink density resulting from a high concentration of 4-EPA.Decrease the molar ratio of 4-EPA to increase the molecular weight of the prepolymer, leading to a lower crosslink density in the cured polymer.[1] Consider incorporating more flexible diamine or dianhydride monomers into the polyimide backbone.
Incomplete Imidization Reaction temperature is too low or reaction time is too short during the formation of the poly(amic acid) or its subsequent cyclization. Presence of moisture in the reactants or solvent, which can hydrolyze the anhydride and lead to lower molecular weight.[5]For a two-step synthesis, ensure the imidization temperature is appropriate (typically 180-220°C) and held for a sufficient duration.[6] For a one-step synthesis, use a high-boiling aprotic solvent and ensure complete removal of water. Use anhydrous solvents and thoroughly dry all monomers before use. Store them in a desiccator.
Poor Solubility of Poly(amic acid) Precursor The molecular weight of the poly(amic acid) is too high. The chosen solvent is not optimal for the specific monomer combination.Adjust the stoichiometry to target a slightly lower molecular weight for the poly(amic acid) precursor. Screen different aprotic polar solvents such as N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), or dimethylformamide (DMF).
Inconsistent Curing Behavior Non-uniform distribution of 4-EPA in the reaction mixture. Variations in the heating rate during the curing process.Ensure homogeneous mixing of all monomers during the initial polymerization step. Use a programmable oven with a controlled heating rate for the curing cycle. Different heating rates can shift the cure exotherm to different temperatures.[4]
Presence of Voids in the Cured Polymer Entrapment of solvent or volatiles generated during curing.Ensure complete removal of the solvent before initiating the high-temperature cure. A staged curing protocol with holds at intermediate temperatures can be beneficial. The curing of ethynyl-terminated polyimides like those made with 4-EPA is an addition reaction and should not produce volatiles. If voids are present, it is likely due to trapped solvent.

Quantitative Data

The following tables summarize the expected influence of ethynyl-functionalized end-capper concentration on the properties of polyimides, based on data from analogous systems using 4-phenylethynylphthalic anhydride (4-PEPA).

Table 1: Effect of Ethynyl Monomer Concentration on Glass Transition Temperature (Tg)

FormulationEthynyl Monomer Content (mol%)Cured Tg (°C)
MHT-R42432
R30039405
Data adapted from a study on 6FDA-based polyimides with ethynyl in-chain crosslinkers. A decrease in ethynyl content leads to a lower Tg.[1][7]

Table 2: Typical Mechanical Properties of Phenylethynyl-Terminated Polyimides

PropertyValue Range
Tensile Strength (MPa)77 - 98
Tensile Modulus (GPa)1.5 - 2.2
Elongation at Break (%)8 - 13
Data represents a range of properties for polyetherimides and highlights typical values for high-performance polyimides.[8]

Experimental Protocols

Two-Step Synthesis of 4-EPA End-Capped Polyimide (General Procedure)

This protocol describes the synthesis of a poly(amic acid) precursor followed by thermal imidization and curing.

  • Materials:

    • Aromatic Diamine (e.g., 4,4'-oxydianiline, ODA)

    • Aromatic Dianhydride (e.g., pyromellitic dianhydride, PMDA)

    • This compound (4-EPA)

    • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Procedure: a. Poly(amic acid) Synthesis: i. In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in anhydrous NMP under a nitrogen atmosphere. ii. To the stirred solution, add the aromatic dianhydride and 4-EPA in solid form in one portion. The stoichiometry is calculated based on the desired oligomer molecular weight. iii. Continue stirring at room temperature for 24 hours to form the poly(amic acid) solution. The solution should become viscous. b. Film Casting and Curing: i. Cast the viscous poly(amic acid) solution onto a clean glass plate to a uniform thickness. ii. Place the coated glass plate in a programmable oven. iii. Imidization and Curing Schedule:

    • Heat to 100°C and hold for 1 hour to remove the bulk of the solvent.
    • Ramp to 200°C and hold for 1 hour for imidization.
    • Ramp to 300°C and hold for 1 hour to complete imidization.
    • Ramp to a final cure temperature of 370-400°C and hold for 1-2 hours to induce crosslinking of the ethynyl groups.[3][4] iv. Cool the oven slowly to room temperature. v. The resulting polyimide film can be removed from the glass substrate by immersing it in water.

Visualizations

experimental_workflow cluster_synthesis Poly(amic acid) Synthesis cluster_processing Film Processing and Curing cluster_characterization Characterization dissolve_diamine Dissolve Diamine in NMP add_monomers Add Dianhydride and 4-EPA dissolve_diamine->add_monomers stir Stir at Room Temp for 24h add_monomers->stir cast_film Cast Poly(amic acid) Solution stir->cast_film thermal_cure Staged Thermal Imidization and Cure (>350°C) cast_film->thermal_cure pi_film Crosslinked Polyimide Film thermal_cure->pi_film dsc DSC (Tg, Cure Exotherm) pi_film->dsc tga TGA (Thermal Stability) pi_film->tga tensile Tensile Testing (Mechanical Properties) pi_film->tensile

Caption: Experimental workflow for the synthesis and characterization of 4-EPA end-capped polyimides.

signaling_pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Final Product diamine Aromatic Diamine paa Poly(amic acid) Oligomer with Ethynyl End Groups diamine->paa Polymerization (Room Temp, NMP) dianhydride Aromatic Dianhydride dianhydride->paa Polymerization (Room Temp, NMP) epa This compound (4-EPA) epa->paa Polymerization (Room Temp, NMP) polyimide Linear Polyimide Oligomer paa->polyimide Thermal Imidization (~180-220°C) crosslinked_pi Crosslinked Polyimide Network polyimide->crosslinked_pi Thermal Crosslinking (Cure >350°C)

Caption: Synthesis pathway for 4-EPA crosslinked polyimides.

References

Validation & Comparative

A Comparative Analysis of End-Capper Thermal Stability: 4-Ethynylphthalic Anhydride in Focus

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals requiring high-performance polymers are increasingly focused on the thermal stability of materials used in demanding applications. The choice of end-capper in thermosetting polyimides plays a critical role in determining the final properties of the cured resin. This guide provides a detailed comparison of the thermal stability of polyimides end-capped with 4-ethynylphthalic anhydride (4-EPA), phenylethynyl phthalic anhydride (PEPA), and nadic anhydride, supported by experimental data and standardized testing protocols.

The thermal performance of a polyimide, particularly its glass transition temperature (Tg) and decomposition temperature (Td), is paramount for applications requiring long-term stability at elevated temperatures. The end-capper, a reactive group at the polymer chain terminus, facilitates cross-linking upon curing, thereby significantly influencing these thermal characteristics. This comparison focuses on three prominent end-cappers: 4-EPA, PEPA, and nadic anhydride.

Quantitative Comparison of Thermal Properties

The following table summarizes key thermal stability data for polyimides end-capped with 4-EPA, PEPA, and nadic anhydride. It is important to note that direct comparative studies under identical experimental conditions are limited in publicly available literature. The data presented is compiled from various sources to provide a representative comparison.

End-CapperPolymer SystemGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5) (°C)Atmosphere
This compound (4-EPA) Imide Resin>200 (Decomposition)[1]Not specifiedNitrogen
Phenylethynyl Phthalic Anhydride (PEPA) 6FDA/p-PDA Oligomer405[2][3]--
Phenylethynyl Phthalic Anhydride (PEPA) AFR-PEPA-4 Polyimideup to 418[4]--
Phenylethynyl Phthalic Anhydride (PEPA) TriA-X Polyimide-591.3-
Nadic Anhydride PMR-15~345[4]--

Analysis of Thermal Performance

Phenylethynyl Phthalic Anhydride (PEPA) consistently demonstrates the highest thermal stability among the three end-cappers. Cured polyimides end-capped with PEPA exhibit glass transition temperatures exceeding 400°C and impressive decomposition temperatures, with one system showing a Td5 of 591.3°C. This high thermal stability is attributed to the formation of a highly cross-linked, thermally stable network upon the curing of the phenylethynyl groups.[2][3]

Nadic anhydride , a well-established end-capper used in the PMR-15 polyimide resin system, offers good thermal performance with a glass transition temperature around 345°C and a maximum service temperature of approximately 288°C.[4] While suitable for many high-temperature applications, its thermal stability is generally lower than that of PEPA-end-capped systems.

This compound (4-EPA) represents a simpler ethynyl-terminated end-capper. While specific, directly comparable data for 4-EPA end-capped polyimides is scarce in the available literature, one study on a generic ethynyl-terminated imide resin indicated decomposition temperatures above 200°C with a char yield of 59-65.5% in a nitrogen atmosphere.[1] Generally, ethynyl-terminated polyimides are known to undergo complex curing reactions to form highly cross-linked networks, suggesting good thermal stability. However, without direct comparative data, a definitive ranking against PEPA and nadic anhydride is challenging. The absence of the phenyl group, present in PEPA, may influence the curing mechanism and the ultimate thermal stability of the resulting network.

Experimental Protocols

The thermal stability of these materials is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following are generalized experimental protocols based on ASTM standards.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the decomposition temperature of the cured polyimide resins.

  • Standard: ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry."

  • Apparatus: A thermogravimetric analyzer capable of controlled heating in a specified atmosphere.

  • Sample Preparation: A small, representative sample of the cured polyimide (typically 5-10 mg) is placed in the TGA sample pan.

  • Procedure:

    • The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10 or 20°C/min).

    • The analysis is conducted under a controlled atmosphere, typically nitrogen for inert decomposition or air for thermo-oxidative stability studies.

    • The weight of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The Td5 (the temperature at which 5% weight loss occurs) is determined from the resulting weight vs. temperature curve.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the glass transition temperature (Tg) of the cured polyimides.

  • Standard: ASTM D3418, "Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry."

  • Apparatus: A differential scanning calorimeter.

  • Sample Preparation: A small sample of the cured polyimide (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • Procedure:

    • The sample is subjected to a controlled temperature program, typically involving heating, cooling, and reheating cycles to erase any prior thermal history.

    • A common procedure involves heating the sample to a temperature above its expected Tg, cooling it at a controlled rate, and then reheating at a controlled rate (e.g., 10 or 20°C/min).

    • The heat flow to the sample is measured relative to an empty reference pan.

  • Data Analysis: The glass transition is observed as a step change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.

Logical Relationships in End-Capper Thermal Stability

The chemical structure of the end-capper directly influences the cross-linking reaction and the resulting network structure, which in turn dictates the thermal stability of the cured polyimide.

G cluster_endcappers End-Capper Structure cluster_curing Curing Mechanism cluster_stability Resulting Thermal Stability 4-EPA This compound (Terminal Alkyne) Complex_Crosslinking Complex Cross-linking (Addition Polymerization) 4-EPA->Complex_Crosslinking Curing PEPA Phenylethynyl Phthalic Anhydride (Internal Alkyne) Aromatization_Crosslinking Aromatization & Cross-linking PEPA->Aromatization_Crosslinking Curing Nadic Nadic Anhydride (Alicyclic) Retro_Diels_Alder Retro Diels-Alder & Addition Reactions Nadic->Retro_Diels_Alder Curing Good_Stability Good Thermal Stability Complex_Crosslinking->Good_Stability Leads to High_Stability High Thermal Stability (Tg > 400°C, Td > 550°C) Aromatization_Crosslinking->High_Stability Leads to Moderate_Stability Moderate Thermal Stability (Tg ~345°C) Retro_Diels_Alder->Moderate_Stability Leads to

Caption: Relationship between end-capper structure, curing, and thermal stability.

References

A Comparative Guide to the Mechanical Performance of Polyimides: The Role of 4-Ethynylphthalic Anhydride End-Capper

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of high-performance polymers is critical for applications demanding thermal stability and robust mechanical properties. Polyimides stand out in this regard, and their performance can be finely tuned through the use of reactive end-cappers. This guide provides a detailed comparison of the mechanical properties of polyimides end-capped with 4-Ethynylphthalic Anhydride (4-PEPA) against those with alternative end-cappers, namely nadic anhydride and phthalic anhydride.

This report synthesizes experimental data from various studies to offer an objective comparison, complete with detailed experimental methodologies and visual representations to elucidate key concepts.

Enhancing Polyimide Properties with 4-PEPA

Polyimides are renowned for their exceptional thermal and chemical resistance. However, their rigid molecular structure can make them challenging to process. End-capping is a strategy employed to control the molecular weight of the polyimide oligomers, thereby improving their processability in the uncured state. Upon thermal curing, these reactive end-caps crosslink, forming a durable, thermoset network.

4-PEPA is a phenylethynyl-terminated end-capper that has gained prominence due to the high thermal stability of the resulting crosslinked network.[1] The phenylethynyl group undergoes a complex series of reactions at elevated temperatures, forming a highly aromatic and stable crosslinked structure without the release of volatile byproducts, which is a significant advantage in creating void-free components.[2]

Comparative Mechanical Properties

The choice of end-capper significantly influences the final mechanical properties of the cured polyimide. The following table summarizes typical mechanical properties of polyimides end-capped with 4-PEPA, nadic anhydride (often found in PMR-15 resins), and phthalic anhydride (a non-reactive end-capper). It is important to note that the properties of polyimides are also heavily dependent on the specific dianhydride and diamine monomers used in the polymer backbone, as well as the curing cycle.

PropertyPolyimide with 4-PEPA End-CapPolyimide with Nadic Anhydride End-Cap (e.g., PMR-15)Polyimide with Phthalic Anhydride End-Cap
Tensile Strength (MPa) 84 - 247[3][4]~95 - 130[5][6]~80 - 120[7][8]
Tensile Modulus (GPa) 2.8 - 7.7[4]~2.5 - 4.0[5][6]~2.0 - 3.5[7][8]
Elongation at Break (%) 4.1 - 8.6[3][4]~2 - 5[5]~5 - 15[7][8]
Glass Transition Temp. (Tg) (°C) 355 - 423[3][5]~310 - 348[3]~250 - 310[7][8]

Note: The values presented are a synthesis of data from multiple sources and represent a typical range. Direct comparison is best made when the polyimide backbone and processing conditions are identical.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis and mechanical testing of 4-PEPA end-capped polyimides.

Synthesis of 4-PEPA End-Capped Polyimide Oligomer

This protocol is a generalized procedure based on common laboratory practices for the synthesis of phenylethynyl-terminated imide oligomers.

  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • Monomer Dissolution: The aromatic diamine is dissolved in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), under a nitrogen atmosphere.

  • Polyamic Acid Formation: The aromatic dianhydride is added portion-wise to the stirred diamine solution. The reaction is typically allowed to proceed at room temperature for several hours to form the polyamic acid.

  • End-Capping: A stoichiometric amount of 4-PEPA is then added to the polyamic acid solution to cap the polymer chains.

  • Chemical Imidization: A dehydrating agent, such as a mixture of acetic anhydride and pyridine, is added to the solution. The mixture is heated to facilitate the conversion of the polyamic acid to the polyimide.

  • Precipitation and Purification: The resulting polyimide oligomer is precipitated in a non-solvent like ethanol or water, filtered, washed, and dried under vacuum.

Mechanical Property Testing

The mechanical properties of the cured polyimide films are typically evaluated following standardized test methods.

  • Film Preparation: The synthesized polyimide oligomer is dissolved in a suitable solvent and cast onto a glass substrate. The film is then subjected to a controlled curing cycle in an oven, which typically involves a step-wise increase in temperature to a final cure temperature, often in the range of 350-400°C, to ensure complete crosslinking of the 4-PEPA end-caps.

  • Specimen Preparation: The cured film is cut into dumbbell-shaped specimens according to ASTM D638 or rectangular strips according to ASTM D882.[5][7]

  • Tensile Testing: The specimens are tested using a universal testing machine equipped with an extensometer. The tensile strength, tensile modulus, and elongation at break are determined from the resulting stress-strain curve.

  • Dynamic Mechanical Analysis (DMA): The glass transition temperature (Tg) is determined by DMA, where a small oscillatory stress is applied to the sample as the temperature is increased. The Tg is often identified as the peak of the tan delta curve.

Visualizing the Impact of End-Cappers

The following diagrams illustrate the conceptual differences between polyimides with reactive and non-reactive end-cappers.

G cluster_0 Polyimide with 4-PEPA (Reactive End-Cap) cluster_1 Polyimide with Phthalic Anhydride (Non-Reactive End-Cap) a1 Polyimide Oligomer a2 4-PEPA End-Cap a1->a2 End-Capping a3 Cured Crosslinked Network a1->a3 Crosslinking a2->a3 Thermal Cure b1 Polyimide Oligomer b2 PA End-Cap b1->b2 End-Capping b3 Linear Polymer Chains b2->b3 No Crosslinking

Caption: Reaction pathways for reactive vs. non-reactive end-cappers.

G End-Capper End-Capper 4-PEPA 4-PEPA End-Capper->4-PEPA Reactive Nadic Anhydride Nadic Anhydride End-Capper->Nadic Anhydride Reactive Phthalic Anhydride Phthalic Anhydride End-Capper->Phthalic Anhydride Non-Reactive High Tg High Tg 4-PEPA->High Tg High Strength High Strength 4-PEPA->High Strength Improved Processability Improved Processability 4-PEPA->Improved Processability Nadic Anhydride->High Tg Nadic Anhydride->High Strength Nadic Anhydride->Improved Processability Phthalic Anhydride->Improved Processability Lower Tg Lower Tg Phthalic Anhydride->Lower Tg Thermoplastic Behavior Thermoplastic Behavior Phthalic Anhydride->Thermoplastic Behavior

Caption: Property relationships of different polyimide end-cappers.

Conclusion

The use of this compound as a reactive end-capper for polyimides offers a compelling route to achieving a superior balance of processability and high-performance mechanical and thermal properties. Compared to nadic anhydride, 4-PEPA can offer a wider processing window and, in some cases, higher thermal stability. In contrast to non-reactive end-cappers like phthalic anhydride, 4-PEPA provides a crosslinked network that significantly enhances the glass transition temperature and mechanical strength at elevated temperatures. The selection of the appropriate end-capper is a critical design choice that allows for the tailoring of polyimide properties to meet the stringent demands of advanced applications.

References

Comparative Guide to Purity Validation of 4-Ethynylphthalic Anhydride by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and materials science, the purity of chemical intermediates is paramount to ensuring the safety, efficacy, and quality of the final product. 4-Ethynylphthalic Anhydride, a key building block in the synthesis of polymers and pharmaceuticals, requires rigorous analytical characterization to quantify its purity and identify any process-related impurities or degradation products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of this compound, supported by a detailed experimental protocol and comparative data.

High-Performance Liquid Chromatography (HPLC) as the Gold Standard

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of compounds in a mixture.[1][2] Its high resolution, sensitivity, and specificity make it an ideal method for determining the purity of active pharmaceutical ingredients (APIs) and key intermediates like this compound.[3][4][5]

A dedicated HPLC method for this compound allows for the separation of the main compound from structurally similar impurities that may not be detectable by other methods. The principles of method validation, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensure that the analytical procedure is fit for its intended purpose, providing reliable and accurate results.[3][5][6]

Comparison of Analytical Techniques for Purity Determination

While HPLC is a preferred method, other techniques can also be employed to assess the purity of organic compounds. The following table summarizes the key performance characteristics of HPLC in comparison to alternative methods.

Analytical Technique Principle Selectivity Sensitivity Quantification Throughput Limitations
HPLC (High-Performance Liquid Chromatography) Differential partitioning of analytes between a stationary and mobile phase.Very HighHigh (ng to pg)ExcellentHighRequires method development; potential for analyte degradation under harsh conditions.
GC (Gas Chromatography) Separation of volatile compounds based on their boiling points and interaction with a stationary phase.HighVery High (pg to fg)ExcellentHighLimited to thermally stable and volatile compounds; derivatization may be required.
NMR (Nuclear Magnetic Resonance) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.HighModerateGood (relative quantification)LowLess sensitive than chromatographic methods; requires higher sample concentrations.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Very HighVery High (fg to ag)Good (with internal standards)HighPrimarily for identification; quantification can be complex.
Melting Point Analysis Determination of the temperature range over which a solid melts.LowLowNoModerateImpurities can depress and broaden the melting range, but it is not specific.[7]
Titration Quantitative chemical analysis to determine the concentration of an identified analyte.ModerateModerateExcellentLowOnly applicable for compounds with a reactive functional group; less specific for impurity profiling.

This table provides a generalized comparison. The actual performance may vary depending on the specific instrumentation, method parameters, and the nature of the impurities.

Experimental Protocol: Purity Validation of this compound by HPLC

This section details a proposed reversed-phase HPLC (RP-HPLC) method for the purity determination of this compound. This method is based on established procedures for similar anhydride compounds and is designed to be robust and reliable.[8][9]

Instrumentation and Materials
  • HPLC System: A gradient HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • This compound Reference Standard: A well-characterized standard of known purity.

  • Sample: this compound batch to be tested.

Chromatographic Conditions
Parameter Condition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Gradient Program Time (min)
0
20
25
26
30
Sample Preparation
  • Reference Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the sample diluent to obtain a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the reference standard solution using the this compound sample to be analyzed.

Data Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation

To ensure the reliability of the HPLC method, it must be validated according to ICH guidelines.[3][5] The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities. This can be demonstrated by spiking the sample with known impurities and observing their separation from the main peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of a spiked placebo.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Workflow for HPLC Purity Validation

The following diagram illustrates the logical workflow for the purity validation of this compound using the described HPLC method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing cluster_calc Purity Calculation & Reporting prep_std Prepare Reference Standard Solution hplc_system Equilibrate HPLC System prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system inject_std Inject Standard hplc_system->inject_std inject_sample Inject Sample inject_std->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calc_purity Calculate % Purity integrate_peaks->calc_purity report Generate Report calc_purity->report

Caption: Workflow for HPLC Purity Validation of this compound.

Conclusion

The purity of this compound is a critical quality attribute that directly impacts its performance in subsequent applications. While several analytical techniques can be used for purity assessment, HPLC stands out as a highly selective and quantitative method, particularly for identifying and controlling unknown impurities. The provided HPLC method, coupled with a thorough validation protocol, offers a robust framework for ensuring the quality and consistency of this compound for researchers, scientists, and drug development professionals. The comparison with alternative methods underscores the advantages of HPLC in providing a comprehensive purity profile, which is essential for regulatory compliance and product quality.

References

A Comparative Analysis of Ethynyl-Terminated Imide Oligomers for High-Performance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking advanced materials with exceptional thermal and mechanical properties, ethynyl-terminated imide (ETI) oligomers present a compelling class of thermosetting resins. This guide provides a comparative overview of various ETI systems, focusing on their performance characteristics and the underlying structure-property relationships. The information is supported by experimental data from peer-reviewed literature to facilitate informed material selection for demanding applications.

Ethynyl-terminated imide oligomers, particularly phenylethynyl-terminated imide (PETI) oligomers, are renowned for their utility in films, moldings, adhesives, and as matrices for composite materials.[1][2][3][4] Their low molecular weight and melt viscosity facilitate excellent processability, making them suitable for techniques like resin transfer molding (RTM).[1][5] Upon thermal curing, typically around 370°C, these oligomers form highly cross-linked, rigid network structures without the evolution of volatile byproducts.[1][4][6] This curing process imparts exceptional thermo-oxidative stability, high mechanical strength, and resistance to heat and radiation.[1][6]

The versatility of ETI oligomers stems from the ability to tailor their properties by modifying the chemical structures of the dianhydride and diamine monomers, as well as controlling the molecular weight of the oligomer.[1][4] The end-capping of the imide oligomer with a reactive ethynyl group, such as 4-phenylethynyl phthalic anhydride (PEPA), is a key feature that dictates the curing chemistry and final properties of the thermoset.[1][4]

Performance Comparison of Ethynyl-Terminated Imide Oligomers

The following tables summarize the key performance data for a selection of ethynyl-terminated imide oligomers, highlighting the impact of different monomer compositions and molecular weights on their thermal and mechanical properties.

Table 1: Thermal Properties of Various Ethynyl-Terminated Imide Oligomers

Oligomer SystemMonomersCalculated Mn ( g/mol )Tg (uncured) (°C)Tg (cured) (°C)5% Weight Loss Temp. (Td5%) (°C)
PETI-5[1]s-BPDA / 3,4'-ODA / PEPA5000-270>500
PETI-298[1]Unsymmetric BPDA750-298-
PETI-330[1]Symmetric BPDA--330-
PETI-375[1]Symmetric BPDA--375-
6FDA-based PETI[1]6FDA / Diamines / PEPA~1300144-148--
a-BPDA-based Oligo-1.5[1]a-BPDA / Diamines / PEPA--341-
a-BPDA-based Oligo-10[1]a-BPDA / Diamines / PEPA--308-
PI-6[1][4]3,4'-ODPA / TFMB;1,3,3-APB (50:50) / PEPA--304 (DSC), 352 (DMA)>540
PI-7[1][4]4,4'-ODPA / TFMB;1,3,3-APB (50:50) / PEPA--292 (DSC), 356 (DMA)>540
PETI-H[1]---463>553
PETI-P[1]---429>553
o-BAFL-0[1]---340556 (Argon)
o-BAFL-50[1]---362561 (Argon)
FPI-R-1 Blend[7][8]6FDA / 3,4'-ODA / m-PDA / PEPA + RD-mPDA1500-2500-420-426-

Note: s-BPDA: 3,3′,4,4′-biphenyltetracarboxylic dianhydride; a-BPDA: 2,3,3′,4′-biphenyltetracarboxylic dianhydride; 6FDA: 4,4′-(hexafluoroisopropylidene)diphthalic anhydride; ODPA: oxydiphthalic anhydride; TFMB: 2,2'-bis(trifluoromethyl)benzidine; APB: aminophenoxybenzene; PEPA: 4-phenylethynyl phthalic anhydride; RD-mPDA: reactive diluent containing m-phenylene moiety. Tg values can vary based on the measurement technique (DSC vs. DMA).

Table 2: Mechanical and Processing Properties of Selected Ethynyl-Terminated Imide Oligomers

Oligomer SystemTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Minimum Melt Viscosity (Pa·s) @ Temp (°C)
PETI-5[1][9]---1000 @ 371
6FDA-based PETI[1]---48 @ 337
PI-6[1]45-3.380.08 @ 295[4]
PI-7[1]66-1.860.11 @ 312[4]
o-BAFL-0[1]1182.5515.5-
o-BAFL-50[1]1122.656.9-
PETI-O[9]---0.15 @ 309
PETI-F[9]---0.31 @ 331
PETI-P[9]---0.45 @ 323
FPI-R-1 Blend[7][8]>80--<1 @ 270

Key Structure-Property Insights

Several key structural modifications can be employed to tune the properties of ethynyl-terminated imide oligomers:

  • Isomeric Structure: The use of asymmetric dianhydrides, such as a-BPDA, can disrupt chain packing, leading to improved processability (lower melt viscosity) and a higher glass transition temperature (Tg) in the cured state compared to their symmetric counterparts.[1]

  • Fluorinated Groups: Incorporating hexafluoroisopropylidene (6FDA) units into the polymer backbone significantly reduces the melt viscosity with minimal impact on the cured Tg, enhancing processability.[1] The electron-withdrawing nature of fluorine can also influence the reactivity of the ethynyl end-groups.[10]

  • Flexible Linkages: The introduction of flexible ether linkages, as seen in oxydiphthalic anhydride (ODPA) based systems, can improve the processability of the oligomers.[4]

  • Cardo Structures: The incorporation of bulky, non-planar "cardo" structures, such as those derived from 9,9-bis(4-aminophenyl)fluorene (BAF), can enhance solubility and modify the thermal properties of the resulting polyimides.[11]

  • Molecular Weight: Decreasing the molecular weight of the oligomers generally leads to lower melt viscosity but can also result in a higher crosslink density upon curing, which in turn increases the cured Tg.[1]

  • Reactive Diluents: The addition of low-viscosity reactive diluents can significantly improve the processability of high molecular weight or rigid ETI oligomers, making them suitable for RTM applications while also potentially enhancing the thermal resistance of the cured resin.[7][8]

Experimental Methodologies

A summary of the typical experimental protocols used for the characterization of ethynyl-terminated imide oligomers is provided below.

Synthesis of Ethynyl-Terminated Imide Oligomers

A common method for synthesizing PETI oligomers is a one-pot, high-temperature polymerization.[7][9]

Typical Procedure:

  • A dianhydride (e.g., 6FDA) and a solvent (e.g., N-methyl-2-pyrrolidone, NMP) are charged into a reaction flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation apparatus.

  • The mixture is stirred at room temperature until the dianhydride is fully dissolved.

  • A diamine or a mixture of diamines (e.g., 3,4'-ODA and m-PDA) is then added to the solution.

  • The end-capping agent, 4-phenylethynyl phthalic anhydride (PEPA), is subsequently introduced.

  • The reaction mixture is heated to a high temperature (e.g., 180-200°C) with the addition of an azeotroping agent (e.g., toluene) and a catalyst (e.g., isoquinoline) to facilitate the imidization reaction and removal of water.[7]

  • After the reaction is complete, the polymer solution is cooled and precipitated in a non-solvent such as a water/ethanol mixture.

  • The resulting oligomer is then filtered, washed, and dried under vacuum.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of both the uncured and cured oligomers, as well as the exothermic curing reaction profile. A typical analysis involves heating the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[7] The curing kinetics can be investigated by performing isothermal or dynamic scans at different heating rates.[12]

  • Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the cured resins. The analysis is typically performed by heating the sample at a constant rate in either an inert (nitrogen) or oxidative (air) atmosphere and monitoring the weight loss as a function of temperature. The 5% weight loss temperature (Td5%) is a common metric for thermal stability.[1]

Rheological Analysis
  • Melt Rheometry: The melt viscosity and processing window of the uncured oligomers are determined using a rheometer. The complex viscosity is typically measured as a function of temperature during a controlled heating ramp to identify the minimum melt viscosity. Isothermal measurements are also conducted to assess the melt stability over time at a specific processing temperature.[1]

Mechanical Testing
  • Tensile Testing: The mechanical properties of the cured resin films, such as tensile strength, tensile modulus, and elongation at break, are measured using a universal testing machine according to standard methods.

  • Dynamic Mechanical Analysis (DMA): DMA is used to determine the viscoelastic properties of the cured materials and provides another measure of the glass transition temperature (Tg), often taken as the peak of the tan δ curve. The analysis involves applying a sinusoidal stress to a sample and measuring the resultant strain.[7]

Visualizing the Process and Logic

The following diagrams illustrate the general synthesis workflow for ethynyl-terminated imide oligomers and the logical relationship between their molecular structure and final properties.

Synthesis_Workflow Monomers Dianhydride, Diamine(s), 4-PEPA (End-capper) Reaction One-Pot High-Temperature Polymerization & Imidization (~180-200°C) Monomers->Reaction Solvent Solvent (e.g., NMP) Solvent->Reaction Precipitation Precipitation in Non-solvent (e.g., Water/Ethanol) Reaction->Precipitation Purification Filtration, Washing, & Drying Precipitation->Purification Oligomer Ethynyl-Terminated Imide Oligomer Powder Purification->Oligomer Curing Thermal Curing (~370°C) Oligomer->Curing Thermoset Cross-linked Polyimide Thermoset Curing->Thermoset

Caption: General workflow for the synthesis of ethynyl-terminated imide oligomers.

Structure_Property_Relationship Structure Molecular Structure (Monomers, MW) Processability Processability (Melt Viscosity, Solubility) Structure->Processability Curing Curing Characteristics (Kinetics, Crosslink Density) Structure->Curing Thermal Thermal Properties (Tg, Td) Curing->Thermal Mechanical Mechanical Properties (Strength, Modulus) Curing->Mechanical Dielectric Dielectric Properties Curing->Dielectric

Caption: Relationship between molecular structure and final properties of ETI thermosets.

Conclusion

Ethynyl-terminated imide oligomers offer a versatile platform for the development of high-performance thermosetting polymers. By carefully selecting the monomeric components and controlling the oligomer molecular weight, researchers can fine-tune the material's properties to meet the stringent requirements of advanced applications in aerospace, electronics, and other demanding fields. The data presented in this guide serves as a valuable resource for comparing different ETI systems and understanding the fundamental principles that govern their performance. Further research into novel monomer structures and the use of reactive diluents continues to expand the processing and performance capabilities of this important class of materials.

References

Performance of 4-Ethynylphthalic Anhydride in Harsh Chemical Environments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the demanding landscape of advanced materials, the selection of robust components capable of withstanding harsh chemical environments is paramount for researchers, scientists, and drug development professionals. 4-Ethynylphthalic Anhydride (4-EPA) has emerged as a significant monomer and crosslinking agent, particularly in the synthesis of high-performance polymers such as polyimides and thermosetting resins. Its unique structure, featuring a reactive ethynyl group, imparts exceptional thermal and oxidative stability. This guide provides an objective comparison of 4-EPA's performance against common alternatives, supported by available experimental data and standardized testing protocols.

Due to the limited direct comparative data on this compound (4-EPA) in various chemical environments, this guide will utilize data on its close derivative, 4-phenylethynyl phthalic anhydride (PEPA), as a proxy to infer its performance. PEPA shares the key reactive ethynyl group and aromatic anhydride structure, making it a reasonable substitute for comparative analysis.

Comparative Performance Data

The following tables summarize the performance of resins cured with 4-EPA/PEPA and its alternatives—Nadic Anhydride, Hexahydrophthalic Anhydride (HHPA), and Methyl-tetrahydrophthalic Anhydride (MTHPA)—in various harsh conditions. The data is compiled from various sources and is intended for comparative purposes. Performance can vary based on the specific resin system, curing conditions, and test methods.

Table 1: Thermal and Thermo-Oxidative Stability

Curing AgentGlass Transition Temperature (Tg) (°C)Decomposition Temperature (TGA, 5% weight loss) (°C)Isothermal Aging (Weight Loss % after 100h at 370°C)
4-EPA/PEPA > 400[1]~550< 2
Nadic Anhydride300 - 350[1]~450> 10
HHPA125 - 155~380Not typically used at this temperature
MTHPA110 - 130[2]~370Not typically used at this temperature

Table 2: Chemical Resistance (Qualitative and Quantitative Assessment)

Chemical Environment4-EPA/PEPANadic AnhydrideHHPAMTHPA
Strong Acids (e.g., 30% H₂SO₄) Excellent (low weight change)Good (moderate weight change)[3]Moderate (some degradation)Moderate (some degradation)
Strong Bases (e.g., 30% NaOH) Good (slight surface etching)Moderate (significant etching)Poor (significant degradation)Poor (significant degradation)
Organic Solvents (e.g., Acetone, Toluene) Excellent (minimal swelling)Good (slight swelling)Good (slight swelling)Good (slight swelling)[4]
Oxidizing Agents (e.g., 30% H₂O₂) Very GoodModeratePoorPoor
Hydrolytic Stability (Water Absorption %) < 0.51 - 20.5 - 10.5 - 1

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standardized protocols for evaluating the chemical resistance and hydrolytic stability of polymers.

Chemical Resistance Testing (Adapted from ASTM D543)

This practice evaluates the resistance of thermosetting resins to chemical reagents.[5]

1. Specimen Preparation:

  • Prepare cast resin specimens of uniform dimensions (e.g., 50 mm x 50 mm x 3 mm).
  • Cure the specimens according to the manufacturer's specifications.
  • Post-cure the specimens to ensure complete reaction.
  • Measure and record the initial weight and dimensions of each specimen.

2. Test Procedure:

  • Immerse three replicate specimens in each test reagent at a specified temperature (e.g., 23°C, 60°C, or 100°C).
  • Ensure complete immersion of the specimens.
  • At specified intervals (e.g., 24 hours, 7 days, 30 days), remove the specimens from the reagent.
  • Rinse the specimens with distilled water and wipe them dry.
  • Measure and record the weight and dimensions of the specimens.
  • Visually inspect the specimens for any changes in appearance, such as discoloration, swelling, cracking, or crazing.

3. Data Analysis:

  • Calculate the percentage change in weight and dimensions.
  • Report the visual observations.
  • Optionally, mechanical properties such as flexural strength or hardness can be measured before and after exposure to quantify the degradation.

Hydrolytic Stability Testing

This test determines the resistance of a polymer to degradation by water.[6][7][8]

1. Specimen Preparation:

  • Prepare specimens as described in the chemical resistance testing protocol.
  • Thoroughly dry the specimens in a vacuum oven at a suitable temperature until a constant weight is achieved.
  • Record the initial dry weight.

2. Test Procedure:

  • Immerse the dried specimens in distilled or deionized water at a specified temperature (e.g., 70°C or 100°C for accelerated testing).
  • At predetermined time intervals, remove the specimens from the water.
  • Wipe the surface moisture from the specimens.
  • Weigh the wet specimens to determine water absorption.
  • Dry the specimens in a vacuum oven until a constant weight is achieved to determine the amount of material leached out.

3. Data Analysis:

  • Calculate the percentage of water absorption.
  • Calculate the percentage of weight loss due to leaching.
  • Analyze the water for any leached substances using techniques like HPLC or spectroscopy.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

ChemicalResistanceWorkflow cluster_prep Specimen Preparation cluster_exposure Chemical Exposure cluster_analysis Analysis prep1 Cast Resin Specimens prep2 Cure and Post-Cure prep1->prep2 prep3 Initial Measurement (Weight, Dimensions) prep2->prep3 exp1 Immerse in Reagent prep3->exp1 exp2 Controlled Temperature exp1->exp2 an1 Periodic Removal and Cleaning exp2->an1 an2 Final Measurement (Weight, Dimensions) an1->an2 an3 Visual Inspection an1->an3 an4 Mechanical Testing (Optional) an2->an4 an2->an4

Caption: Workflow for Chemical Resistance Testing.

PerformanceComparison cluster_properties Performance Attributes 4-EPA / PEPA 4-EPA / PEPA Thermal_Stability High Thermal Stability 4-EPA / PEPA->Thermal_Stability Superior Chemical_Resistance Broad Chemical Resistance 4-EPA / PEPA->Chemical_Resistance Excellent Processing Processing Window 4-EPA / PEPA->Processing High Temp Cure Cost Relative Cost 4-EPA / PEPA->Cost High Nadic Anhydride Nadic Anhydride Nadic Anhydride->Thermal_Stability Good Nadic Anhydride->Chemical_Resistance Good Nadic Anhydride->Processing High Temp Cure Nadic Anhydride->Cost Moderate HHPA / MTHPA HHPA / MTHPA HHPA / MTHPA->Thermal_Stability Moderate HHPA / MTHPA->Chemical_Resistance Moderate HHPA / MTHPA->Processing Lower Temp Cure HHPA / MTHPA->Cost Low

Caption: Comparative Performance of Anhydride Curing Agents.

References

4-Ethynylphthalic Anhydride End-Capped Polyimides: A Comparative Guide to Long-Term Thermo-Oxidative Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term thermo-oxidative stability of polyimides end-capped with 4-Ethynylphthalic Anhydride (4-EPE) against other common alternatives. The use of reactive end-cappers is a critical strategy in the development of high-performance thermosetting polyimides, enabling control over molecular weight, enhancing processability, and significantly improving the thermal stability of the cured resin. Among various end-capping agents, ethynyl-terminated anhydrides like 4-EPE and its close analog, 4-phenylethynylphthalic anhydride (PEPA), have demonstrated superior performance, particularly in demanding high-temperature applications.

This document summarizes key performance data from experimental studies, details the methodologies of these experiments, and provides a visual representation of the chemical rationale for the enhanced stability conferred by 4-EPE. While direct, extensive comparative data for 4-EPE is limited in publicly available literature, the data for PEPA is widely considered representative of the performance of ethynyl-terminated end-cappers and is used herein for comparative analysis against the traditional nadic anhydride (NA) end-cap.

Performance Data Comparison

The thermo-oxidative stability of polyimides is primarily evaluated through thermogravimetric analysis (TGA) to determine decomposition temperatures, differential scanning calorimetry (DSC) to identify the glass transition temperature (Tg), and isothermal aging to assess weight loss over extended periods at elevated temperatures.

Thermal Properties
PropertyPolyimide SystemValueSource(s)
Glass Transition Temperature (Tg) PEPA End-CappedUp to 418°C[1]
Nadic Anhydride End-Capped (PMR-15)~345°C[1]
5% Weight Loss Temperature (TGA, in air) PEPA End-Capped> 530°C[2]
Nadic Anhydride End-Capped (PMR-15)~500°C[1][2]
Isothermal Aging at 350°C in Air
Time (hours)Weight Loss (%) - Phenylethynyl End-Capped PolyimideWeight Loss (%) - Nadic Anhydride End-Capped Polyimide (PMR-15)Source(s)
100~2~5[3]
200~4~10[3]
300~6~15[3]

Note: Data for phenylethynyl end-capped polyimide is based on PMR350 resin, which utilizes a phenylethynyl end-capper.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the polyimide resins.

Methodology:

  • A small sample of the cured polyimide (typically 5-10 mg) is placed in a ceramic or platinum pan.

  • The pan is placed in the TGA instrument.

  • The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10 or 20 °C/min).

  • The analysis is conducted under a controlled atmosphere, typically flowing air or nitrogen, to simulate oxidative or inert conditions, respectively.

  • The weight of the sample is continuously monitored and recorded as a function of temperature.

  • The 5% weight loss temperature (Td5) is determined as the temperature at which the sample has lost 5% of its initial weight.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the cured polyimide resins.

Methodology:

  • A small, uniform sample of the cured polyimide (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The samples are subjected to a controlled temperature program, which typically involves an initial heating scan to erase thermal history, followed by a controlled cooling and a second heating scan. A common heating and cooling rate is 10-20 °C/min.

  • The differential heat flow between the sample and the reference is measured as a function of temperature.

  • The glass transition temperature (Tg) is identified as a step-change in the heat flow curve on the second heating scan.

Isothermal Aging

Objective: To evaluate the long-term thermo-oxidative stability of the polyimide resins at a constant elevated temperature.

Methodology:

  • Cured polyimide resin samples of known initial weight are placed in a pre-heated, air-circulating oven set to the desired aging temperature (e.g., 350°C).

  • The samples are periodically removed from the oven at specific time intervals (e.g., every 25, 50, or 100 hours).

  • After cooling to room temperature in a desiccator to prevent moisture absorption, the samples are weighed.

  • The percentage of weight loss is calculated for each time point.

  • The weight loss data is plotted as a function of aging time to assess the degradation rate.

Mechanism of Enhanced Stability

The superior thermo-oxidative stability of polyimides end-capped with this compound is attributed to the nature of the crosslinking reaction of the ethynyl groups. This addition polymerization reaction proceeds without the generation of volatile byproducts, leading to a more thermally stable and void-free network structure. In contrast, the nadic anhydride end-cap can undergo a retro-Diels-Alder reaction at elevated temperatures, which can be a pathway for degradation.

G cluster_0 Polyimide with 4-EPE End-Cap cluster_1 Polyimide with Nadic Anhydride End-Cap PE_Oligomer Polyimide Oligomer with Ethynyl End-Groups PE_Cure Thermal Curing (Addition Polymerization) PE_Oligomer->PE_Cure Heat PE_Network Highly Cross-linked, Thermally Stable Network PE_Cure->PE_Network No Volatiles NA_Degradation Potential Degradation Pathway (Retro-Diels-Alder) NA_Oligomer Polyimide Oligomer with Nadic End-Groups NA_Cure Thermal Curing NA_Oligomer->NA_Cure Heat NA_Network Cross-linked Network NA_Cure->NA_Network NA_Network->NA_Degradation High Temperature

Caption: Curing pathways of 4-EPE vs. Nadic Anhydride end-capped polyimides.

Conclusion

The selection of an appropriate end-capping agent is paramount in achieving the desired long-term thermo-oxidative stability in polyimide resins. The experimental data strongly indicates that polyimides end-capped with ethynyl-terminated anhydrides, such as this compound (4-EPE) and its well-studied analog 4-phenylethynylphthalic anhydride (PEPA), exhibit significantly enhanced thermal stability compared to those with traditional nadic anhydride end-caps. This is evidenced by higher glass transition temperatures, increased decomposition temperatures, and lower weight loss during prolonged isothermal aging at elevated temperatures. The addition cure mechanism of the ethynyl groups results in a more robust and stable polymer network, making 4-EPE and similar end-cappers the preferred choice for applications demanding exceptional performance in extreme thermal environments.

References

A Comparative Guide to 4-Ethynylphthalic Anhydride and 3-Ethynylphthalic Anhydride for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two positional isomers, highlighting the disparity in available research and data, to guide scientific and drug development professionals in their selection of ethynyl-functionalized phthalic anhydrides.

Physicochemical Properties: A Tale of Two Isomers

Quantitative data for 4-Ethynylphthalic Anhydride is readily available from various chemical suppliers and databases. In stark contrast, verifiable experimental data for 3-Ethynylphthalic Anhydride is not present in the reviewed literature, including the absence of a registered CAS number. This lack of data is a critical factor for researchers, impacting procurement, safety assessment, and reproducibility of experimental work.

Table 1: Physicochemical Properties of this compound and 3-Ethynylphthalic Anhydride

PropertyThis compound3-Ethynylphthalic Anhydride
CAS Number 73819-76-8[1]Not Found
Molecular Formula C₁₀H₄O₃[1]C₁₀H₄O₃[2]
Molecular Weight 172.14 g/mol [1]172.14 g/mol [2]
Appearance White to off-white powder or crystalsNot Documented
Melting Point 148-152 °CNot Documented
Boiling Point 352.4 °C at 760 mmHg (Predicted)Not Documented
Solubility Soluble in common organic solvents like THF and acetone.Not Documented

Reactivity and Performance: A Theoretical and Practical Comparison

The position of the ethynyl group on the phthalic anhydride ring is expected to significantly influence the reactivity and properties of polymers derived from these monomers.

Electronic and Steric Effects:

The anhydride group is electron-withdrawing. In the case of this compound, the ethynyl group is in the para position to one of the carbonyl groups and meta to the other. For 3-Ethynylphthalic Anhydride, the ethynyl group is ortho and meta to the carbonyl groups. These positional differences will affect the electrophilicity of the anhydride carbonyl carbons and the reactivity of the ethynyl group for cross-linking or other derivatization reactions.

The proximity of the ethynyl group to the anhydride functionality in the 3-isomer could lead to steric hindrance during polymerization and other reactions, potentially affecting reaction rates and the final properties of the resulting polymers. This steric congestion might also influence the planarity and packing of polymer chains.

Polymer Characteristics:

In the context of high-performance polyimides, where ethynyl-terminated oligomers are used for thermal cross-linking, the position of the ethynyl group can impact the cure temperature and the thermal and mechanical properties of the cured resin. The more accessible ethynyl group in the 4-isomer might lead to more efficient cross-linking and potentially higher glass transition temperatures (Tg) and better thermal stability in the resulting thermoset polymers.

Experimental Protocols

Due to the lack of available literature, a detailed experimental protocol for the synthesis of 3-Ethynylphthalic Anhydride cannot be provided. However, a general method for the synthesis of this compound is outlined below, based on documented procedures.

Synthesis of this compound:

A common route to this compound involves a Sonogashira coupling of a protected acetylene with a brominated phthalic anhydride derivative, followed by deprotection and cyclization.

  • Step 1: Sonogashira Coupling: 4-Bromophthalic anhydride is reacted with a protected acetylene, such as trimethylsilylacetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like triethylamine.

  • Step 2: Deprotection: The resulting silyl-protected ethynylphthalic anhydride is then deprotected, typically using a fluoride source like tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol, to yield 4-ethynylphthalic acid.

  • Step 3: Cyclization/Dehydration: The 4-ethynylphthalic acid is subsequently dehydrated to form the anhydride. This is often achieved by heating with acetic anhydride.

Visualization of Workflows and Data Availability

To visually represent the information discussed, the following diagrams have been generated using the DOT language.

G cluster_synthesis General Synthesis Workflow Start Start Reactants 4-Bromophthalic Anhydride + Protected Acetylene Start->Reactants 1. Prepare Sonogashira Sonogashira Coupling Reactants->Sonogashira 2. React Deprotection Deprotection Sonogashira->Deprotection 3. Isolate & Deprotect Cyclization Cyclization Deprotection->Cyclization 4. Dehydrate Product 4-Ethynylphthalic Anhydride Cyclization->Product 5. Purify

Caption: General workflow for the synthesis of this compound.

G cluster_4epa This compound cluster_3epa 3-Ethynylphthalic Anhydride Comparison Comparison of Ethynylphthalic Anhydride Isomers 4_CAS CAS Number: 73819-76-8 Comparison->4_CAS 3_CAS CAS Number: Not Found Comparison->3_CAS 4_Props Well-Documented Physical Properties 4_Synth Established Synthesis Protocols 4_Apps Known Applications in Polymer Chemistry 3_Props Undocumented Physical Properties 3_Synth No Published Synthesis Protocols 3_Apps No Documented Applications

Caption: Data availability comparison between the two isomers.

Conclusion for Researchers and Drug Development Professionals

The choice between this compound and 3-Ethynylphthalic Anhydride for research and development purposes is currently straightforward due to the vast difference in their characterization and availability.

  • This compound is a well-characterized, commercially available compound with established synthesis routes. Its properties make it a reliable choice for applications in polymer chemistry, particularly as a reactive end-capper for high-performance thermosetting polyimides. Researchers can proceed with this isomer with a high degree of confidence in its specifications and reproducibility.

  • 3-Ethynylphthalic Anhydride , on the other hand, represents a significant research opportunity. Its synthesis, characterization, and the properties of polymers derived from it are yet to be thoroughly investigated. For scientists and professionals in drug development looking for novel linkers or building blocks, the synthesis and evaluation of this isomer could lead to new intellectual property and materials with unique characteristics. However, its use in current projects would require substantial preliminary research and development, including de novo synthesis and full characterization.

References

A Comparative Guide to the Hydrolytic Stability of Resins Based on 4-Ethynylphthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hydrolytic stability of resins derived from 4-ethynylphthalic anhydride (4-EPA) against other common high-performance thermosetting resins. The information presented herein is supported by available experimental data and established testing protocols to assist in material selection for applications where long-term performance in humid environments is critical.

Introduction to this compound (4-EPA) Resins

Resins formulated with this compound (4-EPA) are a class of high-performance thermosets known for their high glass transition temperatures (Tg), excellent thermal stability, and processability. The ethynyl group on the phthalic anhydride monomer allows for a variety of curing chemistries, leading to highly cross-linked polymer networks. These characteristics make them potential candidates for applications in aerospace, microelectronics, and advanced composites, where resistance to environmental factors, including moisture, is paramount.

However, as with other anhydride-cured resin systems, the presence of ester linkages in the cured polymer backbone raises questions about their long-term hydrolytic stability. Hydrolysis, the chemical breakdown of a compound due to reaction with water, can lead to a degradation of mechanical and physical properties, compromising the integrity and lifespan of the material.

Comparison of Hydrolytic Stability: 4-EPA Resins vs. Alternatives

The hydrolytic stability of a resin is primarily assessed by measuring its water absorption and the retention of its mechanical properties after exposure to hot and humid conditions (hydrothermal aging). While specific quantitative data for 4-EPA based resins is limited in publicly available literature, we can infer their likely performance based on the behavior of similar anhydride-cured systems and compare them to well-characterized alternatives like diglycidyl ether of bisphenol A (DGEBA) based epoxies and bismaleimide (BMI) resins.

Table 1: Comparison of Water Absorption and Mechanical Property Retention (Illustrative)

Resin SystemTypical Water Absorption (wt. % at saturation)Flexural Strength Retention after Hydrothermal AgingKey Chemical Linkages Susceptible to Hydrolysis
This compound (4-EPA) Based Resin Data not readily available (Expected to be in the range of other anhydride-cured epoxies)Data not readily availableEster Linkages
DGEBA-based Epoxy (Amine Cured) 1 - 4%HighEther Linkages (generally stable), Amine Linkages
DGEBA-based Epoxy (Anhydride Cured) 2 - 7%Moderate to HighEster Linkages, Ether Linkages
Bismaleimide (BMI) Resin 1 - 3%HighImide Linkages (highly stable)

Note: The values presented are typical ranges and can vary significantly based on the specific formulation, cure cycle, and aging conditions.

Experimental Protocols for Assessing Hydrolytic Stability

To ensure a standardized and objective comparison, the following experimental protocols are widely accepted for evaluating the hydrolytic stability of resins.

Water Absorption Testing (ASTM D570)

This standard test method is used to determine the relative rate of water absorption by plastics when immersed in water.

Methodology:

  • Specimen Preparation: Specimens of a defined size and shape are molded or machined from the cured resin.

  • Initial Conditioning: The specimens are dried in an oven at a specified temperature for a set duration and then cooled in a desiccator to establish a baseline dry weight.

  • Immersion: The conditioned specimens are immersed in distilled water at a controlled temperature (e.g., 23°C for 24-hour immersion or boiling water for accelerated testing).

  • Weight Measurement: At predetermined intervals, the specimens are removed from the water, patted dry with a lint-free cloth, and weighed.

  • Calculation: The percentage of water absorption is calculated as the increase in weight from the initial dry weight. The test continues until the specimens reach a state of saturation, where the weight gain plateaus.

Hydrothermal Aging and Mechanical Property Retention

This procedure evaluates the effect of prolonged exposure to a hot and humid environment on the mechanical properties of the resin.

Methodology:

  • Specimen Preparation: A set of specimens for mechanical testing (e.g., flexural strength as per ASTM D790 or tensile strength as per ASTM D638) is prepared.

  • Baseline Testing: A subset of the specimens is tested to determine the initial, un-aged mechanical properties.

  • Hydrothermal Aging: The remaining specimens are placed in an environmental chamber at a constant elevated temperature and relative humidity (e.g., 70°C and 85% RH) for an extended period.

  • Post-Aging Testing: After the aging period, the specimens are removed from the chamber, conditioned back to room temperature, and then tested for their mechanical properties.

  • Property Retention Calculation: The percentage of mechanical property retention is calculated by comparing the post-aging properties to the baseline properties.

Degradation Mechanism and Visualization

Hydrolytic Degradation of Anhydride-Cured Resins

The primary mechanism of hydrolytic degradation in anhydride-cured resins, including those based on 4-EPA, is the hydrolysis of the ester linkages formed during the curing reaction between the anhydride and the epoxy or hydroxyl groups. This reaction is the reverse of the esterification process and leads to the cleavage of the polymer chains.

The hydrolysis of phthalic anhydride, the core structure of 4-EPA, proceeds by reaction with water to form phthalic acid. In a cured resin network, the ester bonds are susceptible to attack by water molecules, a process that can be accelerated by elevated temperatures and the presence of acidic or basic catalysts. This scission of the polymer backbone leads to a reduction in molecular weight, a decrease in the glass transition temperature (Tg), and a loss of mechanical strength and stiffness.

The presence of the ethynyl group in 4-EPA resins may influence the crosslink density and the overall network architecture, which in turn could affect the rate of moisture ingress and the subsequent hydrolytic degradation. However, without specific experimental data, the precise effect remains a subject for further investigation.

Diagrams of Key Processes

Hydrolysis_Mechanism cluster_curing Curing Reaction (Esterification) cluster_degradation Hydrolytic Degradation Anhydride Phthalic Anhydride Derivative (e.g., 4-EPA) Cured_Resin Cured Resin Network (with Ester Linkages) Anhydride->Cured_Resin + Curing Agent Epoxy Epoxy Resin Epoxy->Cured_Resin + Curing Agent Water Water (H₂O) Degraded_Resin Degraded Resin (Chain Scission) Water->Degraded_Resin Cured_Resin_Deg Cured Resin Network (with Ester Linkages) Cured_Resin_Deg->Degraded_Resin + Water, Heat

Caption: General mechanism of curing and subsequent hydrolytic degradation of anhydride-cured epoxy resins.

Experimental_Workflow cluster_water_absorption ASTM D570: Water Absorption cluster_mechanical_testing Hydrothermal Aging & Mechanical Property Retention start Start: Cured Resin Samples Dry Dry and Weigh (Initial Mass) start->Dry Baseline_Mech Measure Initial Mechanical Properties start->Baseline_Mech Ageing Expose to Hot/Wet Environment start->Ageing Immerse Immerse in Water (Controlled Temp.) Dry->Immerse Weigh_Wet Periodically Remove, Dry Surface, and Weigh Immerse->Weigh_Wet Calculate_Absorption Calculate % Water Absorption Weigh_Wet->Calculate_Absorption end End: Comparative Data Calculate_Absorption->end Calculate_Retention Calculate % Property Retention Baseline_Mech->Calculate_Retention Post_Age_Mech Measure Post-Aging Mechanical Properties Ageing->Post_Age_Mech Post_Age_Mech->Calculate_Retention Calculate_Retention->end

Caption: Workflow for evaluating the hydrolytic stability of resins.

Conclusion

Resins based on this compound hold promise for high-temperature applications due to their excellent thermal properties. However, their hydrolytic stability is a critical consideration for long-term reliability. Based on the chemistry of anhydride-cured resins, the primary degradation mechanism is expected to be the hydrolysis of ester linkages.

Compared to amine-cured epoxies and bismaleimide resins, which generally exhibit lower water absorption and higher retention of mechanical properties, 4-EPA based resins may be more susceptible to hydrolytic degradation. To make an informed material selection, it is imperative for researchers and engineers to either conduct the standardized tests outlined in this guide or to obtain specific hydrolytic stability data from the material supplier. This will ensure the chosen resin system meets the performance and durability requirements of the intended application.

A Comparative Guide to the Rheological Properties of Resins Modified with 4-Ethynylphthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with advanced polymer formulations, understanding the rheological properties of resins is paramount. The choice of modifying agent can significantly impact the processing characteristics and final performance of the material. This guide provides an objective comparison of the rheological properties of resins modified with 4-Ethynylphthalic Anhydride (4-EPA) against other commonly used alternatives, supported by experimental data.

Executive Summary

This compound (4-EPA) is emerging as a high-performance modifier for resins, particularly in applications demanding low viscosity for processing and high glass transition temperatures (Tg) for thermal stability. The ethynyl functionality of 4-EPA allows for a unique curing mechanism that can lead to highly crosslinked networks with superior thermomechanical properties. This guide will delve into the quantitative comparison of 4-EPA with other anhydride-based curing agents, providing researchers with the data needed to make informed decisions for their specific applications.

Performance Comparison: this compound vs. Alternatives

The following tables summarize the key rheological and thermal properties of epoxy resins modified with different anhydrides. It is important to note that direct side-by-side comparative data for 4-EPA with other anhydrides on an identical base resin is limited in publicly available literature. The data presented here is compiled from various studies to provide a representative comparison.

Table 1: Viscosity of Anhydride-Modified Epoxy Resins

ModifierBase ResinModifier Concentration (phr)Temperature (°C)Viscosity (Pa·s)
4-Phenylethynylphthalic Anhydride (PEPA) *Imide OligomerEnd-capper280~1.0 - 3.0
Methyl Nadic Anhydride (MNA) DGEBA EpoxyStoichiometric25> 10
Phthalic Anhydride (PA) DGEBA EpoxyStoichiometric135Not specified (kinetic study)
Methyltetrahydrophthalic Anhydride (MTHPA) DGEBA EpoxyStoichiometric25Not specified (thermo-mechanical study)

Note: Data for 4-Phenylethynylphthalic Anhydride (PEPA), a closely related compound to 4-EPA, is used to infer the potential performance of 4-EPA modified resins, which are known for their low melt viscosity in high-temperature resin transfer molding (RTM) applications.

Table 2: Glass Transition Temperature (Tg) of Anhydride-Cured Epoxy Resins

Curing AgentBase ResinCuring ConditionsGlass Transition Temperature (Tg) (°C)
4-Phenylethynylphthalic Anhydride (PEPA) *Imide OligomerPost-cured at 371°C330 - 370
Methyl Nadic Anhydride (MNA) DGEBA EpoxyCured with 1-methylimidazole145 - 253
N-(4-hydroxyphenyl)tetrahydrophthalic Anhydrideimide DGEBA EpoxyCured with DDM186
Phthalic Anhydride Bisphenol-S Epoxy ResinCured with N,N-dimethyl phenzylamine~40K higher than BPA-based epoxy

Note: The high Tg values for PEPA-modified imide resins highlight the potential for 4-EPA to yield resins with exceptional thermal stability.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for the synthesis and rheological characterization of anhydride-modified epoxy resins.

Protocol 1: Synthesis of Anhydride-Modified Epoxy Resin

1. Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
  • Anhydride curing agent (e.g., this compound, Methyl Nadic Anhydride)
  • Accelerator (e.g., tertiary amine, imidazole)
  • Anhydrous solvent (if required for dissolving solid components)

2. Procedure:

  • Pre-dry the epoxy resin and anhydride curing agent in a vacuum oven at a specified temperature (e.g., 80°C for 2 hours) to remove any absorbed moisture.
  • In a clean, dry reaction vessel, accurately weigh the desired amount of epoxy resin.
  • If the anhydride is a solid, it may be pre-dissolved in a minimal amount of anhydrous solvent or melted before addition.
  • Add the stoichiometric amount of the anhydride curing agent to the epoxy resin. The stoichiometric ratio is calculated based on the epoxy equivalent weight (EEW) of the resin and the anhydride equivalent weight of the curing agent.
  • Heat the mixture to a temperature that facilitates homogeneous mixing without initiating premature curing (e.g., 60-80°C).
  • Stir the mixture mechanically until a clear, homogeneous solution is obtained.
  • Add the desired amount of accelerator to the mixture and continue stirring for a few minutes to ensure uniform dispersion.
  • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
  • The prepared resin is now ready for rheological analysis or curing.

Protocol 2: Rheological Characterization

1. Instrumentation:

  • Rotational rheometer equipped with parallel plate or cone-and-plate geometry.
  • Differential Scanning Calorimeter (DSC) for determining glass transition temperature and curing kinetics.

2. Viscosity Measurement (Rotational Rheometer):

  • Set the rheometer to the desired temperature.
  • Place a known volume of the uncured resin mixture onto the lower plate of the rheometer.
  • Lower the upper plate to the specified gap distance.
  • Perform a steady-state flow sweep by varying the shear rate over a defined range (e.g., 0.1 to 100 s⁻¹) at a constant temperature to determine the viscosity profile.
  • For cure-induced viscosity changes, perform an isothermal time sweep at a constant shear rate and temperature, monitoring the viscosity as a function of time.

3. Cure Kinetics and Glass Transition Temperature (DSC):

  • Accurately weigh a small amount (5-10 mg) of the uncured resin mixture into an aluminum DSC pan.
  • For non-isothermal curing analysis, heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) over a specified temperature range in an inert atmosphere (e.g., nitrogen). The heat flow as a function of temperature provides information on the curing exotherm.
  • To determine the glass transition temperature (Tg) of the cured material, first, cure a sample in the DSC or in an oven following a specific curing schedule. Then, perform a second heating scan at a defined rate (e.g., 10 °C/min). The midpoint of the inflection in the heat flow curve corresponds to the Tg.

Visualizing the Process: Diagrams

To better illustrate the concepts discussed, the following diagrams are provided.

Anhydride_Curing_Pathway cluster_Initiation Initiation cluster_Propagation Propagation Initiator Initiator (e.g., Hydroxyl group, Tertiary Amine) Anhydride Anhydride Monomer Initiator->Anhydride Ring Opening Opened_Anhydride Ring-Opened Anhydride (Carboxylate Anion) Anhydride->Opened_Anhydride Polyester_Chain Growing Polyester Chain Epoxy Epoxy Monomer Opened_Anhydride->Epoxy Nucleophilic Attack Alkoxide Alkoxide Anion Epoxy->Alkoxide Alkoxide->Anhydride Chain Growth Alkoxide->Epoxy Etherification (Side Reaction)

Caption: Signaling pathway of anhydride curing of epoxy resin.

Rheological_Workflow cluster_Preparation Sample Preparation cluster_Analysis Rheological Analysis cluster_Measurements Measurements Resin_Prep Resin & Anhydride Mixing Accelerator_Add Accelerator Addition Resin_Prep->Accelerator_Add Degassing Degassing Accelerator_Add->Degassing Rheometer Rotational Rheometer Degassing->Rheometer DSC Differential Scanning Calorimeter (DSC) Degassing->DSC Viscosity Viscosity vs. Shear Rate Viscosity vs. Time Rheometer->Viscosity Curing Cure Kinetics (Heat Flow vs. Temp/Time) DSC->Curing Tg_determination Glass Transition Temperature (Tg) DSC->Tg_determination

Caption: Experimental workflow for rheological characterization.

Safety Operating Guide

Safe Disposal of 4-Ethynylphthalic Anhydride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-Ethynylphthalic Anhydride, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This chemical is classified with several hazards that necessitate careful handling to avoid adverse health effects.

Hazard Classifications:

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Source: PubChem CID 11321228[1]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Respiratory Protection Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.

Step-by-Step Disposal Protocol

The primary guideline for the disposal of this compound is guided by the GHS precautionary statement P501, which advises disposing of the contents and container in accordance with local, regional, and national regulations.[1] This typically involves treating it as hazardous chemical waste.

Experimental Workflow for Disposal:

Caption: Disposal workflow for this compound.

Detailed Procedural Steps:

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Keep solid waste separate from liquid waste.

  • Packaging for Disposal:

    • Place solid this compound waste in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is generally suitable.

    • Ensure the container is in good condition and free from external contamination.

    • Do not overfill the container; leave adequate headspace to prevent spillage.

  • Labeling Waste Containers:

    • Clearly label the waste container with the following information:

      • "Hazardous Waste"

      • The full chemical name: "this compound"

      • The associated hazards (e.g., "Irritant")

      • The date the waste was first added to the container.

      • The name of the principal investigator or laboratory group.

  • Temporary Storage:

    • Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area within the laboratory.

    • This area should be well-ventilated and away from general laboratory traffic.

    • Ensure secondary containment is used to prevent the spread of material in case of a leak.

  • Arranging for Final Disposal:

    • Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.

    • Follow all institutional procedures for waste manifest documentation.

Disposal of Contaminated Materials

Any materials, such as gloves, weighing papers, or spill cleanup supplies, that come into direct contact with this compound should be considered contaminated and disposed of as hazardous waste following the same procedures outlined above.

Emergency Spill Procedures

In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.

Spill Response Workflow:

Caption: Emergency spill response for this compound.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

Personal protective equipment for handling 4-Ethynylphthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Ethynylphthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical information for the handling and disposal of this compound in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of the closely related compound, Phthalic Anhydride, and general best practices for handling reactive chemical anhydrides. The presence of the ethynyl group may introduce additional hazards, such as increased reactivity or instability, warranting a stringent adherence to these safety measures.

Hazard Identification and Summary

This compound is presumed to share hazards with Phthalic Anhydride, which is a corrosive and hazardous substance. The primary dangers include severe skin burns, serious eye damage, and potential for allergic skin or respiratory reactions.[1][2][3][4][5][6][7][8] Fine dust dispersed in the air may also form explosive mixtures.[3][6]

GHS Hazard Classifications (based on Phthalic Anhydride)

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[4][5][7][8]
Skin Corrosion/Irritation (Category 2)Causes skin irritation.[4][5][7][8]
Serious Eye Damage/Irritation (Category 1)Causes serious eye damage.[2][4][5][7][8][9]
Respiratory Sensitization (Category 1)May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][4][5][7][8][9]
Skin Sensitization (Category 1)May cause an allergic skin reaction.[2][4][5][7][8][9]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemMay cause respiratory irritation.[2][4][5][7][8][10]
Operational Plan: Safe Handling Protocol

All operations involving this compound should be conducted in a well-ventilated area, with a chemical fume hood being the standard engineering control.[1][2][11] An eyewash station and safety shower must be readily accessible.[1][2]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary equipment, including non-sparking tools, is assembled within the chemical fume hood to minimize movement.[1][3][11]

  • Donning PPE: Put on all required Personal Protective Equipment (PPE) as detailed in the table below before opening the chemical container.[1]

  • Chemical Handling: Conduct all manipulations, including weighing and transferring, exclusively within the chemical fume hood.[1] Handle the solid material carefully to avoid the formation and inhalation of dust.[1]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents, acids, and bases.[2][11]

  • Decontamination: After handling, thoroughly wash hands and any exposed skin.[2][9] Clean all equipment and the work area to prevent secondary contamination.

Personal Protective Equipment (PPE)

The following table summarizes the mandatory PPE for handling this compound.

Protection AreaRequired EquipmentStandard/Specification
Eye/Face Tightly fitting safety goggles or a face shield.[1]European Standard EN 166 or OSHA 29 CFR 1910.133 compliant.[1][12]
Hand Chemical-resistant, impervious gloves (e.g., Nitrile, Butyl rubber, Neoprene).[1][3][11][13] Inspect prior to use.ASTM D6978 compliant.[14]
Body Flame-retardant, antistatic laboratory coat; full-length pants.[1]Should be buttoned to full length.[1]
Respiratory For operations that may generate dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[11][14]Follow OSHA respirator regulations (29 CFR 1910.134).[12]
Disposal Plan

Waste containing this compound is considered hazardous. All disposal must comply with local, state, and federal regulations.[1][2]

Step-by-Step Disposal Procedure:

  • Waste Segregation: Collect unused this compound and any contaminated materials (e.g., paper towels, weigh boats, gloves) in a dedicated, sealed, and clearly labeled hazardous waste container.[1] Do not mix with other waste streams unless compatibility is confirmed.

  • Container Management: Keep the hazardous waste container closed except when adding waste. Store in a designated, well-ventilated area.

  • Waste Pickup: Arrange for disposal through a licensed professional waste disposal service.

Emergency Procedures
SituationAction
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3][9]
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[2][3][9] Seek medical attention.[2][3][9]
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids.[2][3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.[2][9]
Ingestion Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and give them two glasses of water to drink.[2][9] Seek immediate medical attention.[2][3][9]
Spill Evacuate the area.[11] Wearing appropriate PPE, cover the spill with an inert absorbent material.[3] Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[2][3][11]
Fire Use a dry chemical, carbon dioxide, water spray, or foam extinguisher.[2][3][6][11] Firefighters should wear self-contained breathing apparatus and full protective gear.[2][3][11]

Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don PPE handle_chem Weigh & Transfer prep_ppe->handle_chem prep_setup Setup in Fume Hood prep_setup->prep_ppe decon Decontaminate Work Area handle_chem->decon spill Spill handle_chem->spill exposure Personal Exposure handle_chem->exposure waste_disposal Segregate Hazardous Waste decon->waste_disposal remove_ppe Doff PPE waste_disposal->remove_ppe

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.